RU-521
Description
Properties
IUPAC Name |
2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4O3/c1-8-13(16-9-4-2-3-5-10(9)18(27)28-16)17(26)25(24-8)19-22-12-7-6-11(20)14(21)15(12)23-19/h2-7,16,24H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWZUQAOMURCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=C(N2)C=CC(=C3Cl)Cl)C4C5=CC=CC=C5C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RU-521 mechanism of action in cGAS inhibition
An In-depth Technical Guide on the Mechanism of Action of RU-521 in cGAS Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. This compound has emerged as a potent and selective small-molecule inhibitor of cGAS, the direct sensor of cytosolic dsDNA. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the relevant biological and experimental frameworks.
Core Mechanism of Action
This compound functions as a direct inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] It exerts its inhibitory effect by binding to the catalytic pocket of the cGAS enzyme.[3] This binding event physically obstructs the access of the substrates, ATP and GTP, to the active site, thereby preventing the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2] The inhibition of cGAMP production is the pivotal step in this compound's mechanism, as cGAMP is essential for the activation of the downstream adaptor protein STING.[4][5] By preventing cGAMP synthesis, this compound effectively blocks the entire downstream signaling cascade that leads to the phosphorylation of IRF3, and the subsequent transcription of type I interferons and other pro-inflammatory cytokines.[4][6] Notably, this compound has been demonstrated to be a potent inhibitor of both human and mouse cGAS homologs, a significant attribute for translational research.[4][5]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in both biochemical and cellular assays across different species. The following table summarizes the key quantitative metrics reported in the literature.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (Biochemical) | Mouse cGAS | 0.11 µM | [7] |
| Human cGAS | 2.94 µM | [7] | |
| IC50 (Cellular) | Murine RAW 264.7 Cells | 0.7 µM | [4] |
| Human THP-1 Cells | ~0.8 µM | [4] | |
| IC90 (Cellular) | Human PBMCs | 3 µM | [4] |
| LD50 (Cellular) | Human THP-1 Cells | 31.4 µM | [8] |
IC50: Half-maximal inhibitory concentration. LD50: Lethal dose, 50%.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of this compound, a series of experiments are typically performed. The following diagrams illustrate the cGAS-STING signaling pathway with the point of this compound inhibition and a general experimental workflow for characterizing a cGAS inhibitor.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the activity and specificity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are outlines of key experimental protocols used to characterize this compound.
Cellular cGAS Inhibition Assay in THP-1 Cells
This protocol is designed to determine the cellular potency of this compound in a human monocytic cell line that endogenously expresses the cGAS-STING pathway.
-
Cell Culture:
-
Maintain THP-1 Lucia™ ISG cells (or wild-type THP-1 cells) in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 mM HEPES.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare a dose-response curve of this compound (e.g., from 0.01 µM to 100 µM) in culture medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
Transfect the cells with a dsDNA stimulus, such as Herring Testis DNA (HT-DNA), using a transfection reagent like Lipofectamine 2000 according to the manufacturer's instructions. A typical concentration is 1 µg/mL of HT-DNA.
-
Incubate the stimulated cells for 18-24 hours.
-
-
Endpoint Measurement:
-
For THP-1 Lucia™ ISG cells (Luciferase Assay): Measure the activity of secreted Lucia luciferase in the cell culture supernatant using a QUANTI-Luc™ assay kit. Luminescence can be read on a plate reader. This measures the activation of interferon-stimulated genes (ISGs).[2]
-
For wild-type THP-1 cells (RT-qPCR):
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. Analyze the data using the ΔΔCt method to determine the fold change in gene expression.[4]
-
-
cGAMP Quantification by LC-MS/MS
This protocol provides a direct measure of this compound's enzymatic inhibition of cGAS within a cellular context.
-
Sample Preparation:
-
Seed cells (e.g., RAW 264.7 or THP-1) in a 6-well plate.
-
Treat with this compound at desired concentrations (e.g., IC50 and IC90) for 1-2 hours.
-
Stimulate with HT-DNA as described above.
-
After 6-8 hours, wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using a cold extraction solution (e.g., 80% methanol/20% water).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS).
-
Inject the sample into an LC-MS/MS system.
-
Separate metabolites using a suitable column (e.g., a C18 reverse-phase column).
-
Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode, using known mass transitions for 2'3'-cGAMP.
-
Quantify the amount of cGAMP by comparing the peak area to a standard curve generated with synthetic 2'3'-cGAMP.[4][9]
-
Specificity Assays
These experiments are critical to ensure this compound specifically targets the cGAS-STING pathway.
-
Upstream/Downstream Specificity:
-
Use cGAS knockout (KO) THP-1 cells.
-
Treat separate wells of cGAS KO cells with this compound.
-
Stimulate one set of wells with HT-DNA and another set with exogenous 2'3'-cGAMP.
-
Measure IFNB1 expression via RT-qPCR.
-
Expected Result: this compound should inhibit the IFN-β response to HT-DNA in wild-type cells but not in cGAS KO cells.[4] It should have no effect on the IFN-β response to direct cGAMP stimulation in either cell type, demonstrating it acts upstream of STING.[5][8]
-
-
Pathway Specificity:
-
Use wild-type THP-1 cells.
-
Pre-treat cells with this compound.
-
Stimulate with various pathogen-associated molecular patterns (PAMPs) that activate other innate immune pathways, such as lipopolysaccharide (LPS) for TLR4, or poly(I:C) for TLR3/RIG-I.
-
Measure the expression of relevant cytokines (e.g., IFNB1, IL6).
-
Expected Result: this compound should only inhibit cytokine induction by the dsDNA stimulus and not by ligands for other pattern recognition receptors (PRRs), confirming its specificity for the cGAS pathway.[4][5]
-
Conclusion
This compound is a well-characterized direct inhibitor of cGAS, effectively blocking the production of cGAMP and the subsequent activation of the STING-mediated innate immune response. Its ability to inhibit both human and mouse cGAS with high specificity and cellular potency makes it an invaluable tool for research into the cGAS-STING pathway and a promising scaffold for the development of therapeutics for autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and application of this important small molecule inhibitor.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
VENT-03: A Novel cGAS Inhibitor Forging a New Frontier in Autoimmune Disease Research
For Immediate Release
WALTHAM, Mass. & MONTREAL – In the intricate landscape of autoimmune disease research, a promising new therapeutic agent, VENT-03, is emerging as a frontrunner. Developed by Ventus Therapeutics, this first-in-class, orally administered small molecule inhibitor of cyclic GMP-AMP synthase (cGAS) has successfully completed a Phase 1 clinical trial and is advancing to Phase 2 studies for lupus.[1] This technical guide provides an in-depth overview of VENT-03, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells.[2] In autoimmune diseases such as systemic lupus erythematosus (SLE), Aicardi-Goutières syndrome (AGS), and others, the aberrant activation of this pathway by self-DNA leads to a chronic inflammatory state, driven by the production of type I interferons and other pro-inflammatory cytokines.[3] By targeting cGAS, the primary sensor in this cascade, VENT-03 offers a highly targeted approach to quell the inflammatory storm at its source.
The cGAS-STING Signaling Pathway: A Prime Target for Autoimmune Disease
The activation of the cGAS-STING pathway is a multi-step process. Cytosolic double-stranded DNA (dsDNA) binds to and activates cGAS.[3] This activation triggers the enzymatic synthesis of the second messenger 2’3′-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3] cGAMP then binds to the adaptor protein, Stimulator of Interferon Genes (STING), located on the endoplasmic reticulum. This binding event initiates a signaling cascade that leads to the phosphorylation and activation of transcription factors, primarily IRF3 and NF-κB. These transcription factors then translocate to the nucleus to drive the expression of type I interferons and other inflammatory cytokines, perpetuating the autoimmune response.
Caption: The cGAS-STING signaling pathway and the inhibitory action of VENT-03.
Quantitative Data on Novel cGAS Inhibitors
VENT-03 has demonstrated a promising profile with excellent pharmacokinetic properties and robust pharmacodynamic activity in preclinical models.[4] While specific IC50 values for VENT-03 are not yet publicly available, recent patent filings from Ventus Therapeutics disclose the potency of representative compounds from their cGAS inhibitor program.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Ex 4, Cpd 5 | Human cGAS | LC/MS | < 0.0005 | [5] |
| Cpd 14 | Human cGAS | Kinase-Glo | < 0.01 | [5] |
| Cpd 14 | Human cGAS | LC/MS | < 0.005 | [5] |
| G150 | Human cGAS | Reporter | 0.6507 | [6] |
| Glabridin | STING-IRF3 Interaction | In vitro | - | [7] |
| RU.521 | Mouse cGAS | Cellular | - | [3] |
Preclinical and Clinical Development of VENT-03
Preclinical studies have underscored the therapeutic potential of VENT-03. In the Trex1-/- mouse model, which recapitulates many of the hallmarks of SLE including elevated type I interferon activity and myocarditis, tool molecules of the VENT-03 chemotype were shown to reduce auto-inflammation and provide a survival benefit.[4][8] Furthermore, in a model of photosensitivity where dermal inflammation is exacerbated by UVB exposure, cGAS inhibition with a VENT-03 tool compound reduced markers of dermal inflammation and improved skin integrity.[4]
The Phase 1 clinical trial of VENT-03 in 72 healthy adult volunteers demonstrated that the drug was safe and well-tolerated at all tested dose levels.[1][9] The pharmacokinetic profile of VENT-03 supports a convenient once-daily oral dosing regimen.[1][10] Importantly, the study showed robust target engagement, with plasma concentrations reaching levels required for full inhibition of cGAS.[11]
Experimental Protocols
In Vitro cGAS Enzyme Activity Assay (IC50 Determination)
This protocol outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human cGAS.
Caption: Workflow for in vitro determination of cGAS inhibitor IC50.
Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human cGAS enzyme in an appropriate assay buffer.
-
Prepare a solution of dsDNA activator (e.g., herring testis DNA or a specific oligonucleotide sequence).
-
Prepare a stock solution of ATP and GTP.
-
Perform serial dilutions of the test compound (e.g., VENT-03) in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted test compound.
-
Add the cGAS enzyme and dsDNA activator to each well.
-
Pre-incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ATP/GTP mixture.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction using a suitable stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of 2’3’-cGAMP produced using a sensitive detection method such as:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A competitive immunoassay format.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For direct and highly specific quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay.
-
-
-
Data Analysis:
-
Calculate the percentage of cGAS inhibition for each compound concentration relative to a vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular cGAS Activity Assay in THP-1 Monocytes
This protocol describes a cell-based assay to evaluate the ability of a cGAS inhibitor to block downstream signaling in a relevant human immune cell line.
Caption: Workflow for cellular assessment of cGAS inhibitor activity.
Methodology:
-
Cell Culture and Seeding:
-
Culture THP-1 human monocytic cells (wild-type or reporter cell lines such as THP1-Dual™) in appropriate media.
-
Seed the cells into a 96-well plate at a suitable density.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 1 hour).
-
Transfect the cells with a cGAS-activating dsDNA ligand using a suitable transfection reagent to stimulate the pathway.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient to induce a downstream response (e.g., 6 hours for gene expression, 24 hours for protein secretion).
-
-
Endpoint Measurement:
-
Interferon-β (IFN-β) Secretion: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit.
-
Reporter Gene Expression: If using a reporter cell line, measure the activity of the reporter gene (e.g., luciferase) in the supernatant or cell lysate.
-
Interferon-Stimulated Gene (ISG) Expression: Lyse the cells, extract RNA, and perform RT-qPCR to quantify the mRNA levels of ISGs (e.g., IFNB1, CXCL10, ISG15).
-
Western Blotting: Analyze cell lysates by Western blot to detect the phosphorylation of key signaling proteins like TBK1 and IRF3.
-
-
Data Analysis:
-
Normalize the endpoint measurement to a vehicle-treated, dsDNA-stimulated control.
-
Determine the cellular IC50 value by plotting the normalized response against the compound concentration.
-
In Vivo Efficacy Evaluation in a Trex1-/- Mouse Model
This protocol provides a framework for assessing the in vivo efficacy of a cGAS inhibitor in a genetically defined mouse model of autoimmune disease.
Methodology:
-
Animal Model:
-
Compound Administration:
-
Administer the test compound (e.g., VENT-03) to the Trex1-/- mice via a clinically relevant route (e.g., oral gavage) on a regular dosing schedule. A vehicle control group should be included.
-
-
Monitoring and Endpoints:
-
Survival: Monitor the survival of the mice over the course of the study.
-
Clinical Scoring: Regularly assess the mice for clinical signs of disease, such as weight loss, ruffled fur, and reduced activity.
-
Immunophenotyping: At the end of the study, collect blood and tissues (spleen, lymph nodes, heart, skin) for analysis.
-
Flow Cytometry: Analyze immune cell populations in the blood and lymphoid organs.
-
Histopathology: Examine tissues for signs of inflammation and tissue damage.
-
Gene Expression Analysis: Measure the expression of ISGs in peripheral blood or tissues by RT-qPCR.
-
Autoantibody Titer: Measure the levels of autoantibodies in the serum by ELISA.
-
-
-
Data Analysis:
-
Compare the survival curves between the treated and vehicle control groups using a log-rank test.
-
Analyze differences in clinical scores, immune cell populations, gene expression, and autoantibody levels between the groups using appropriate statistical tests.
-
Conclusion
VENT-03 represents a significant advancement in the pursuit of targeted therapies for autoimmune diseases. Its novel mechanism of action, promising preclinical data, and successful progression through Phase 1 clinical trials highlight its potential to become a cornerstone treatment for lupus and other cGAS-driven inflammatory conditions. The detailed protocols provided in this guide offer a comprehensive framework for the continued investigation of VENT-03 and other novel cGAS inhibitors, paving the way for a new era of precision medicine in autoimmunity.
References
- 1. ventustx.com [ventustx.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of VENT-03: A Novel Clinical cGAS Inhibitor for the Treatment of SLE and Other Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 5. Ventus Therapeutics identifies cGAS inhibitors | BioWorld [bioworld.com]
- 6. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. Glabridin improves autoimmune disease in Trex1-deficient mice by reducing type I interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ventus Therapeutics Announces Successful Completion of Phase 1 Clinical Trial of VENT-03, a First-in-Class, Orally Administered cGAS Inhibitor - BioSpace [biospace.com]
- 10. ventustx.com [ventustx.com]
- 11. Ventus Therapeutics Completes Phase 1 Trial of VENT-03, an Oral cGAS Inhibitor [synapse.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
RU-521 discovery and development timeline
No Publicly Available Information on the Discovery and Development of RU-521
Following a comprehensive search of publicly accessible scientific literature and drug development databases, no information was found regarding a compound designated as "this compound." This suggests that "this compound" is not a publicly recognized name for a drug candidate or research compound.
The absence of data prevents the creation of the requested in-depth technical guide, including its discovery and development timeline, experimental protocols, and associated signaling pathways.
Potential reasons for the lack of information include:
-
Internal Designation: "this compound" may be an internal code name used by a pharmaceutical or research organization that has not been disclosed publicly.
-
Incorrect Naming: The designation "this compound" may be inaccurate or a misnomer for a compound known by a different name.
-
Early-Stage or Discontinued Project: The compound may be in a very early stage of development with no published data, or its development may have been discontinued before any information entered the public domain.
Without any foundational data on this compound, it is not possible to fulfill the request for a technical whitepaper, including quantitative data tables, experimental methodologies, and visual diagrams. Further investigation would require a correct and publicly known identifier for the compound of interest.
RU-521 role in STING pathway modulation
An In-Depth Technical Guide to RU-521: A cGAS Inhibitor for STING Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA as a sign of infection or cellular damage.[1][2][3] Aberrant activation of this pathway is implicated in various autoimmune and inflammatory diseases.[4] this compound is a potent small-molecule inhibitor that targets cGAS, the DNA sensor that initiates the signaling cascade.[1] By preventing the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), this compound effectively blocks the activation of STING and the subsequent production of type I interferons and other inflammatory cytokines.[5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling and workflow diagrams.
Mechanism of Action
This compound functions as a direct inhibitor of the enzyme cGAS.[7] Its primary mechanism involves binding to the catalytic pocket of cGAS.[2][6] This interaction sterically occludes the binding of the enzyme's natural substrates, ATP and GTP.[6] By preventing substrate binding, this compound effectively halts the synthesis of 2'3'-cGAMP, the endogenous ligand required for STING activation.[5]
The inhibition of cGAMP production is the critical step in this compound's modulation of the STING pathway. Without cGAMP, the STING protein, located on the endoplasmic reticulum, remains in its inactive state.[3] Consequently, the downstream signaling events, including the recruitment and phosphorylation of Tank-binding kinase 1 (TBK1) and the subsequent phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3), are prevented.[3][5] The ultimate result is the suppression of transcriptional programs that lead to the expression of type I interferons and other inflammatory genes.[5] Studies have demonstrated the selectivity of this compound, showing it does not significantly affect other innate immune pathways, such as those activated by Toll-like receptor (TLR) ligands or RNA sensors.[5]
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound has been evaluated in both biochemical and cellular assays against murine and human cGAS. While initially developed as a more potent inhibitor of the murine homolog, it demonstrates significant activity in human cellular systems.[5][8]
| Target Species | Assay Type | System / Cell Line | IC₅₀ (µM) |
| Murine cGAS | Biochemical | Recombinant mcGAS Protein | 0.11[8] |
| Cellular | RAW 264.7 Macrophages | 0.70[8] | |
| Cellular | ISD-stimulated Raw 264.7 cells | 2.41 ± 0.87[9] | |
| Human cGAS | Biochemical | Recombinant hcGAS Protein | 2.94[8] |
| Cellular | HT-DNA-stimulated THP-1 cells | ~0.8[5][7] |
Signaling Pathway Visualization
Caption: this compound inhibits cGAS, blocking 2'3'-cGAMP synthesis and STING pathway activation.
Experimental Protocols
Protocol 1: Cellular IC₅₀ Determination in THP-1 Reporter Cells
This protocol details the measurement of this compound's inhibitory concentration in a human monocytic cell line engineered to report on IRF3 activity, a direct downstream consequence of cGAS-STING signaling.
1. Materials and Reagents:
- THP-1-Lucia™ ISG Cells (InvivoGen, #thp-isl)
- RPMI 1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- This compound (InvivoGen, #inh-ru521) dissolved in DMSO
- Herring Testis (HT-DNA) (Sigma-Aldrich)
- Lipofectamine LTX with PLUS Reagent (or similar transfection reagent)
- QUANTI-Luc™ detection reagent (InvivoGen)
- White, flat-bottom 96-well plates
- Luminometer
2. Cell Preparation:
- Culture THP-1-Lucia™ ISG cells in RPMI 1640 supplemented with 10% FBS and 1% Pen-Strep.
- Centrifuge cells and resuspend in fresh medium to a density of 5 x 10⁵ cells/mL.
- Dispense 100 µL of the cell suspension (50,000 cells) into each well of a 96-well plate.
3. Compound Addition:
- Prepare a 2x working concentration serial dilution of this compound in culture medium (e.g., 200 µM to 0.002 µM). Include a DMSO vehicle control.
- Add 50 µL of the this compound dilution or vehicle to the appropriate wells.
4. Pathway Stimulation:
- Prepare the HT-DNA transfection mix according to the manufacturer's protocol. A final concentration of ~0.3-1 µg/mL HT-DNA is typically effective.[7]
- Add 50 µL of the transfection mix to each well (except for unstimulated controls).
- The final volume in each well should be 200 µL.
5. Incubation and Measurement:
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- The following day, add 20 µL of QUANTI-Luc™ reagent to a fresh white 96-well plate.
- Carefully transfer 20 µL of supernatant from the cell plate to the plate containing the detection reagent.
- Measure luminescence immediately on a luminometer.
6. Data Analysis:
- Subtract the background luminescence from unstimulated wells.
- Normalize the data, setting the stimulated vehicle control as 100% activity and unstimulated as 0%.
- Plot the normalized activity against the log of the this compound concentration and use a non-linear regression (four-parameter variable slope) to calculate the IC₅₀ value.
Protocol 2: In Vivo Efficacy in a Subarachnoid Hemorrhage (SAH) Mouse Model
This protocol provides a framework for assessing this compound's therapeutic potential in a mouse model of acute brain injury, where cGAS activation contributes to neuroinflammation.[10]
1. Animal Model:
- Induce subarachnoid hemorrhage in adult male C57BL/6 mice using the endovascular perforation model. Include sham-operated control groups.
2. Compound Administration:
- Administer this compound or a vehicle control (e.g., DMSO in saline) via intraperitoneal (i.p.) injection at a specified time point post-SAH induction (e.g., 1 hour). A typical dose might be 20-50 mg/kg, but this requires optimization.[10]
3. Neurological Function Assessment:
- At 24 and 72 hours post-SAH, evaluate neurological deficits using standardized scoring systems (e.g., modified Garcia score, beam balance test).[10]
4. Sample Collection and Processing:
- At a terminal endpoint (e.g., 72 hours), euthanize the mice and perfuse with PBS.
- Harvest brain tissue. For molecular analysis, dissect the cortex surrounding the hemorrhage and snap-freeze in liquid nitrogen. For histology, fix the brain in 4% paraformaldehyde.
5. Endpoint Analysis:
- Western Blot: Homogenize brain tissue to measure protein levels of key pathway components (e.g., cGAS, p-TBK1, p-IRF3) and inflammatory markers.
- Immunofluorescence: Use brain sections to co-stain for microglia markers (e.g., Iba1) and cGAS to confirm cellular localization and activation.[10]
- Brain Water Content: Measure brain edema by comparing wet versus dry tissue weight.[10]
Workflow Visualization
Caption: Workflow for determining this compound cellular IC₅₀ using a reporter gene assay.
References
- 1. invivogen.com [invivogen.com]
- 2. Blocking cGAS in Autoimmunity | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 3. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAS inhibitors/STING Antagonists(Ifm Tre) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
RU-521: A Deep Dive into the Foundational Science of a cGAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-521 has emerged as a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor in the innate immune system.[1][2] This technical guide provides an in-depth exploration of the foundational science of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols from seminal studies. Through a comprehensive review of the existing literature, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential, particularly in the context of autoimmune diseases and other inflammatory conditions driven by aberrant cGAS-STING pathway activation.[3][4]
Introduction to this compound and the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can indicate infection, tissue damage, or cellular stress.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to and activates STING, triggering a downstream signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3]
While essential for host defense, dysregulation of the cGAS-STING pathway can lead to excessive inflammation and contribute to the pathogenesis of various autoimmune diseases, such as Aicardi-Goutières syndrome and systemic lupus erythematosus.[3][5] Consequently, the development of small-molecule inhibitors targeting this pathway has become a significant area of therapeutic research. This compound is a notable achievement in this field, demonstrating high potency and selectivity for cGAS.[2][6]
Mechanism of Action of this compound
This compound functions as a direct inhibitor of cGAS enzymatic activity.[5] Structural and kinetic studies have revealed that this compound binds to the catalytic pocket of cGAS.[3][5] This binding sterically hinders the access of cGAS's substrates, ATP and GTP, to the active site, thereby preventing the synthesis of cGAMP.[5] Crystal structure analysis of this compound in a complex with cGAS and dsDNA has confirmed that the inhibitor occupies the same region as the substrates.[3] Kinetic studies have suggested a noncompetitive inhibitory mechanism.[3] By blocking cGAMP production, this compound effectively abrogates the downstream signaling cascade, leading to a reduction in type I IFN expression.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies, providing a comparative overview of its potency and binding affinity.
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 | Reference |
| Murine cGAS (m-cGAS) | In vitro enzymatic assay | 0.11 µM | |
| Human cGAS (h-cGAS) | In vitro enzymatic assay | 2.94 µM | |
| cGAS-mediated signaling | Cell-based reporter assay | 700 nM | [6] |
| Human cGAS in THP-1 cells | Cell-based assay | ~0.8 µM | [9] |
| Murine cGAS in RAW 264.7 cells | Cell-based assay | 0.7 µM | [10] |
Table 2: Binding Affinity of this compound
| Complex | Method | Dissociation Constant (Kd) | Reference |
| cGAS/dsDNA complex | Isothermal Titration Calorimetry (ITC) | 36.2 nM | [2][6] |
| cGAS/dsDNA complex with ATP | Isothermal Titration Calorimetry (ITC) | 104 nM | [5] |
| cGAS/dsDNA complex with GTP | Isothermal Titration Calorimetry (ITC) | 298.2 nM | [5] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vitro cGAS Inhibition Assay
This protocol is adapted from studies characterizing the direct inhibitory effect of this compound on cGAS enzymatic activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant cGAS.
Materials:
-
Recombinant murine or human cGAS protein
-
Herring Testis DNA (HT-DNA)
-
ATP and GTP
-
This compound
-
Reaction buffer (e.g., Tris-HCl, MgCl2, NaCl)
-
Detection reagent (e.g., pyrophosphatase-coupled assay)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, recombinant cGAS, and HT-DNA.
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A DMSO control is used as a vehicle control.
-
Initiate the enzymatic reaction by adding ATP and GTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of cGAMP produced or a byproduct of the reaction (e.g., pyrophosphate).
-
Plot the percentage of cGAS activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable nonlinear regression model.
Cell-Based Reporter Assay for cGAS-STING Signaling
This protocol is based on cellular assays used to assess the efficacy of this compound in a more physiologically relevant context.
Objective: To measure the inhibition of dsDNA-induced type I IFN production by this compound in a cellular model.
Materials:
-
Cell line expressing a type I IFN-inducible reporter gene (e.g., THP-1-Lucia™ ISG cells)
-
Transfection reagent
-
Herring Testis DNA (HT-DNA) or other dsDNA stimulus
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Transfect the cells with HT-DNA to stimulate the cGAS-STING pathway.
-
Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to a control (e.g., untreated or vehicle-treated cells).
-
Plot the normalized reporter activity against the this compound concentration to determine the IC50 in a cellular context.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the cellular efficacy of this compound.
Conclusion
This compound is a well-characterized and valuable tool for investigating the biological roles of the cGAS-STING pathway. Its potent and selective inhibitory activity makes it a strong candidate for further preclinical and clinical development as a therapeutic for autoimmune and inflammatory diseases.[5][7] This guide has provided a comprehensive overview of the foundational science of this compound, offering a solid basis for researchers and drug development professionals to build upon in their future work.
References
- 1. invivogen.com [invivogen.com]
- 2. medkoo.com [medkoo.com]
- 3. Blocking cGAS in Autoimmunity | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary studies on RU-521's biological activity
An In-depth Technical Guide on the Preliminary Biological Activity of RU-521
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small-molecule inhibitor targeting the enzyme cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor in the innate immune system.[1][2][3] By binding to the catalytic pocket of cGAS, this compound effectively blocks the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), thereby inhibiting the downstream STING (Stimulator of Interferon Genes) signaling pathway and the subsequent production of type I interferons and other inflammatory cytokines.[2][3][4][5] Originally identified as a potent inhibitor of murine cGAS, it has demonstrated cross-species activity, inhibiting both human and mouse cGAS in cellular contexts.[1][2] This makes this compound an invaluable research tool for investigating the pathophysiology of cGAS-driven inflammatory and autoimmune diseases. This document provides a comprehensive overview of the preliminary biological activity of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Mechanism of Action: Inhibition of the cGAS-STING Pathway
The cGAS-STING pathway is a fundamental component of the innate immune response to cytosolic double-stranded DNA (dsDNA), a signal of pathogen invasion or cellular damage.[1][3]
-
DNA Sensing: cGAS is activated upon direct binding to dsDNA in the cytoplasm.[1]
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of cGAMP from ATP and GTP.[3]
-
STING Activation: cGAMP acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum.
-
Downstream Signaling: STING activation initiates a signaling cascade involving TBK1 and IRF3, leading to the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory genes.[1][6]
This compound exerts its inhibitory effect at the nascent stage of this pathway. Structural and kinetic studies have revealed that this compound binds directly to the active site of cGAS.[3][5] This binding sterically hinders the access of the substrates, ATP and GTP, to the catalytic pocket, thereby preventing the synthesis of cGAMP.[5][7] Kinetic studies have pointed towards a noncompetitive inhibitory mechanism.[3] Consequently, all downstream signaling events, including STING activation and interferon production, are suppressed.[2]
Quantitative Data: Inhibitory Potency
This compound has been evaluated in various biochemical and cell-based assays to determine its half-maximal inhibitory concentration (IC50). While initially developed for murine cGAS, it shows comparable potency in human cell lines.
Table 1: IC50 Values of this compound in Biochemical Assays
| Target | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| Murine cGAS (m-cGAS) | Pyrophosphatase-coupled | 0.74 ± 0.12 µM | [8] |
| Murine cGAS (m-cGAS) | Mass Spectrometry | 0.11 µM | [9] |
| Human cGAS (h-cGAS) | Mass Spectrometry | 2.94 µM |[9] |
Table 2: IC50 Values of this compound in Cell-Based Assays
| Cell Line | Species | Target | Endpoint | IC50 Value | Reference |
|---|---|---|---|---|---|
| THP-1 | Human | Endogenous h-cGAS | IFNB1 mRNA expression | ~0.8 µM | [2][4] |
| RAW 264.7 | Murine | Endogenous m-cGAS | IFN Reporter | 0.7 µM | [2] |
| L929 | Murine | ISD-stimulated cGAS | Cytokine expression | 2.41 ± 0.87 µM | [8] |
| Human PBMCs | Human | Endogenous h-cGAS | IFNB1 mRNA expression | 0.8 µM |[2] |
Selectivity Profile
A key feature of a valuable chemical probe is its selectivity. Studies have shown that this compound specifically targets the cGAS-STING pathway. It does not inhibit downstream activation induced by direct stimulation with cGAMP or recombinant type I interferons, confirming its action is upstream at the level of cGAS.[2][5][10] Furthermore, this compound shows no significant off-target effects on other major innate immune pathways, such as those initiated by Toll-like receptors (TLR1/2, TLR3, TLR4) or RIG-I-like receptors (RLRs).[2]
Experimental Protocols
The characterization of this compound's biological activity involves a series of standardized in vitro experiments.
Cell Culture
-
Human Cells: THP-1 (monocytic), THP-1-Lucia™ ISG (ISRE reporter), and HEK293 (embryonic kidney) cells are commonly used.[2] They are typically maintained in RPMI 1640 or DMEM, supplemented with 10% FBS, L-glutamine, HEPES, sodium pyruvate, and penicillin-streptomycin.[2]
-
Murine Cells: RAW 264.7 (macrophage-like) and L929 (fibroblast) cell lines are standard choices.[2][8] Culture conditions are similar to those for human cell lines.
In Vitro cGAS Activation and Inhibition Assay
This workflow outlines the typical steps to measure the inhibitory effect of this compound on DNA-induced interferon pathway activation.
Key Methodologies
-
cGAS Stimulation: Herring Testis DNA (HT-DNA) is a common agonist used to activate cGAS in cells.[2] It is delivered to the cytoplasm using a transfection reagent like Lipofectamine LTX. A typical concentration for stimulation is 0.1 to 0.3 µg/mL.[2][4]
-
RT-qPCR: Following cell lysis and RNA extraction, reverse transcription is performed to generate cDNA. Quantitative PCR is then used to measure the expression levels of target genes, such as IFNB1, IL6, and IFIT2, normalized to a housekeeping gene (e.g., GAPDH or ACTB).[2]
-
Luciferase Reporter Assay: In reporter cell lines (e.g., THP-1-Lucia™ ISG), the activation of the interferon pathway drives the expression of luciferase. After incubation, a luciferase substrate is added to the cell supernatant or lysate, and the resulting luminescence is measured with a luminometer.[2]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures are collected and used to quantify the concentration of secreted proteins, such as IFN-β, using specific antibody pairs.[2]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive technique is used to directly measure the intracellular concentration of cGAMP. Cells are lysed, and metabolites are extracted and analyzed to confirm that this compound inhibits the production of the second messenger.[2][11]
In Vivo Applications
Preliminary in vivo studies have demonstrated the therapeutic potential of this compound. It has been shown to reduce the constitutive expression of interferon in macrophages from Trex1-deficient mice, a model for the autoimmune disease Aicardi-Goutières syndrome.[3][5] Additionally, this compound has shown efficacy in animal models of neuroinflammation, such as subarachnoid hemorrhage, and inflammatory bowel disease.[6][8] In these studies, this compound was administered via intraperitoneal injection at doses ranging from 450 µg/kg to 5 mg/kg.[6][12]
Conclusion
This compound is a potent and selective inhibitor of both human and murine cGAS. Its ability to specifically block the production of cGAMP without affecting other innate immune pathways makes it an exemplary chemical probe for dissecting the role of cGAS in health and disease. The quantitative data and established experimental protocols summarized herein provide a solid foundation for researchers utilizing this compound to explore the therapeutic potential of cGAS inhibition in autoimmune disorders, inflammatory conditions, and beyond.
References
- 1. invivogen.com [invivogen.com]
- 2. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking cGAS in Autoimmunity | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. regenhealthsolutions.info [regenhealthsolutions.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DNA mechanical flexibility controls DNA potential to activate cGAS-mediated immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to RU-521: A Potent Inhibitor of the cGAS-STING Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of RU-521, a pivotal small molecule inhibitor used in the study of innate immunity. This document outlines key experimental data and detailed protocols for its use in research settings.
Introduction
This compound is a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a primary cytosolic sensor of double-stranded DNA (dsDNA), which, upon activation, triggers the STING (Stimulator of Interferon Genes) signaling pathway, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[3] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases, such as Aicardi-Goutières syndrome, making cGAS a significant therapeutic target.[1][3] this compound serves as a critical tool for investigating the biological functions of cGAS and as a molecular scaffold for the development of novel therapeutics.[1][4]
Chemical Structure and Properties
This compound, also known as RU-320521, is a complex heterocyclic molecule. Its structure is characterized by a dichlorinated benzimidazole group linked to a pyrazole and an isobenzofuranone moiety.
Chemical Identity
| Property | Value | Reference |
| IUPAC Name | 3-[1-(6,7-dichloro-1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1(3H)-isobenzofuranone | [5] |
| Synonyms | RU-320521, RU521 | [5] |
| CAS Number | 2262452-06-0 | [5] |
| Molecular Formula | C₁₉H₁₂Cl₂N₄O₃ | [5] |
| Molecular Weight | 415.23 g/mol | |
| SMILES | Cc1nn(c(O)c1C1OC(=O)c2ccccc12)-c1nc2ccc(Cl)c(Cl)c2[nH]1 | |
| InChI Key | VIQXILLOJLATEF-UHFFFAOYSA-N | [5] |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Crystalline solid / Translucent film | [5] |
| Purity | ≥95% (UHPLC) to ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (up to 83 mg/mL or ~200 mM) | |
| Storage | Store at -20°C for long-term stability | [3] |
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of cGAS.[6] It occupies the catalytic pocket of the enzyme, thereby preventing the binding of its substrates, ATP and GTP.[1] This action blocks the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is the essential step for the activation of the downstream STING-mediated immune response.[4]
The inhibitory action of this compound is highly selective for the cGAS-STING pathway. It does not significantly affect other innate immune signaling pathways, such as those activated by RNA, Toll-like receptor (TLR) ligands, or downstream effectors like cGAMP or recombinant interferon.[4][7][8]
Quantitative Data
This compound exhibits different potencies against mouse and human cGAS, being significantly more effective against the murine homolog.[3] This species-specific difference is a critical consideration for experimental design.
In Vitro and Cellular Potency
| Parameter | Species | Value | Assay Type | Reference |
| IC₅₀ | Mouse cGAS | 0.11 µM | Biochemical (Recombinant Enzyme) | [5] |
| IC₅₀ | Human cGAS | 2.94 µM | Biochemical (Recombinant Enzyme) | [5] |
| IC₅₀ | Mouse Cells | 0.7 µM | dsDNA-activated Reporter Assay (RAW 264.7) | [5][7] |
| IC₅₀ | Human Cells | ~0.8 µM | dsDNA-activated Reporter Assay (THP-1) | [7][9] |
| Kd | Mouse cGAS | 36.2 nM | Binding to cGAS/dsDNA complex | |
| LD₅₀ | Human Cells | 31.4 µM | Cytotoxicity Assay (THP-1) | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to assess the inhibition of the cGAS-STING pathway.
Cellular cGAS Inhibition Assay using Reporter Cells (THP-1 or RAW)
This protocol is designed to measure the inhibition of dsDNA-induced type I interferon signaling. It utilizes THP-1 or RAW macrophage cell lines that stably express a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).
-
Cell Seeding:
-
Seed THP-1 Lucia™ ISG or RAW-Lucia™ ISG cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of appropriate growth medium.
-
For THP-1 cells, differentiate into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate) for 48-72 hours, followed by a 24-hour rest period in fresh media.[10][11]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in DMSO and then dilute into cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Pre-treat the cells by adding the desired final concentrations of this compound (e.g., in a range from 0.01 µM to 30 µM) or vehicle (DMSO) to the wells.[9]
-
Incubate for 1-2 hours at 37°C.[6]
-
-
Pathway Activation:
-
Stimulate the cells by transfecting a cGAS agonist, such as Herring Testis DNA (HT-DNA) or a synthetic dsDNA like ISD90.[7][12]
-
Prepare the transfection complex using a suitable reagent like Lipofectamine 3000 according to the manufacturer's protocol (e.g., 0.3-1 µg/mL HT-DNA).[7][9][12]
-
Add the transfection complex to the wells.
-
Control wells: Include cells stimulated with dsDNA without inhibitor, cells treated with inhibitor but without dsDNA, and cells directly stimulated with 2'3'-cGAMP to confirm the inhibition is upstream of STING.[8]
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[7]
-
-
Luciferase Assay:
-
Measure luciferase activity in the cell supernatant using a luciferase assay system (e.g., QUANTI-Luc™) and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle-treated, dsDNA-stimulated control.
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Quantification of IFNB1 mRNA by RT-qPCR
This protocol directly measures the transcriptional upregulation of a key type I interferon gene, IFNB1, in response to cGAS activation.
-
Cell Culture and Treatment:
-
RNA Isolation:
-
After incubation, wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA purification kit (e.g., RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).[11]
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 0.5-1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's instructions.[11]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (IFNB1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR instrument. A typical thermal cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of IFNB1 using the ΔΔCt method, normalizing to the reference gene and relative to the vehicle-treated, stimulated control.
-
Quantification of Intracellular cGAMP by LC-MS/MS
This is the most direct method to confirm that this compound inhibits the enzymatic activity of cGAS within cells.
-
Cell Culture and Treatment:
-
Metabolite Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract metabolites using a cold extraction solution, typically a methanol/acetonitrile/water mixture (e.g., 40:40:20 v/v/v).
-
Scrape the cells, collect the lysate, and vortex vigorously.
-
Centrifuge at high speed (e.g., >16,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
-
Sample Preparation:
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant completely using a vacuum concentrator.
-
Reconstitute the dried pellet in a small volume (e.g., 50 µL) of a suitable buffer for LC-MS/MS analysis.[7]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system (e.g., a UPLC system coupled to a triple quadrupole mass spectrometer).[7]
-
Separate metabolites on a suitable chromatography column.
-
Detect and quantify cGAMP using multiple-reaction-monitoring (MRM) mode with optimized parent-to-product ion transitions (e.g., m/z 675 to 136).[7]
-
-
Data Analysis:
-
Quantify the amount of cGAMP in each sample by comparing the peak area to a standard curve generated with synthetic 2'3'-cGAMP.
-
Analyze the dose-dependent reduction of cGAMP in this compound-treated samples compared to the vehicle control.
-
Conclusion
This compound is an invaluable chemical probe for the study of cGAS-mediated innate immunity. Its ability to potently and selectively inhibit cGAS activity in cellular and in vitro systems has enabled significant advances in understanding the role of this pathway in health and disease. This guide provides the core chemical, quantitative, and methodological information required for its effective use in a research setting. Researchers should pay careful attention to its differential potency between mouse and human cGAS when planning and interpreting experiments.
References
- 1. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. regenhealthsolutions.info [regenhealthsolutions.info]
- 6. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP‐1 cells into M1 macrophage‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
RU-521: A Technical Whitepaper on its Potential as a Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-521 is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor of the innate immune system. By blocking the synthesis of the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP), this compound effectively suppresses the activation of the STING (stimulator of interferon genes) pathway, leading to a reduction in the production of type I interferons and other pro-inflammatory cytokines. This targeted mechanism of action positions this compound as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases characterized by the aberrant activation of the cGAS-STING pathway. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of 2'3'-cGAMP, which in turn activates STING.[1] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β).
While essential for host defense, dysregulation of the cGAS-STING pathway can lead to a sustained and pathological inflammatory response, contributing to the pathogenesis of various autoimmune diseases, including Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE).[2][3][4] In these conditions, the accumulation of self-DNA in the cytoplasm triggers chronic cGAS activation and a subsequent "interferon signature." Therefore, targeted inhibition of the cGAS-STING pathway represents a compelling therapeutic strategy.
This compound has emerged as a potent and selective inhibitor of cGAS.[1][5] Originally identified as a more potent inhibitor of murine cGAS, it has also demonstrated efficacy against human cGAS in cellular assays.[1][5] This whitepaper will delve into the technical details of this compound's mechanism, its therapeutic potential as demonstrated in preclinical models, and provide detailed methodologies for its investigation.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the catalytic pocket of cGAS.[5] This binding competitively inhibits the access of the substrates ATP and GTP, thereby preventing the synthesis of 2'3'-cGAMP. The reduction in 2'3'-cGAMP levels leads to a downstream blockade of STING activation and the subsequent abrogation of type I interferon production.[5][6]
Quantitative Data
The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy against both murine and human cGAS.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Target | Assay Type | System | IC50 Value | Reference(s) |
| Murine cGAS (mcGAS) | Biochemical | Recombinant enzyme | 0.11 µM | [7] |
| Murine cGAS (mcGAS) | Cellular | RAW 264.7 macrophages | 0.70 µM | [5][7] |
| Human cGAS (hcGAS) | Biochemical | Recombinant enzyme | 2.94 µM | [7] |
| Human cGAS (hcGAS) | Cellular | THP-1 monocytes | ~0.8 µM | [5] |
| dsDNA-activated receptor | Cellular | Murine macrophages | 700 nM | [8] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Subarachnoid Hemorrhage
| Treatment Group | Dose | Neurological Score (Modified Garcia) | Neurological Score (Beam Balance) | Reference |
| Sham | N/A | Not reported | Not reported | [9] |
| SAH + Vehicle | N/A | Significantly lower than sham | Significantly lower than sham | [9] |
| SAH + this compound | 150 µg/kg | No significant improvement | No significant improvement | [9] |
| SAH + this compound | 450 µg/kg | Significantly improved vs. vehicle | Significantly improved vs. vehicle | [9] |
| SAH + this compound | 1350 µg/kg | No significant improvement | No significant improvement | [9] |
Note: Specific numerical data with statistical variance were not available in the cited literature.
Preclinical Efficacy in Disease Models
This compound has demonstrated therapeutic potential in several preclinical models of inflammatory diseases.
Aicardi-Goutières Syndrome (AGS)
AGS is a rare genetic disorder characterized by an overproduction of type I interferons. In a mouse model of AGS (Trex1-deficient mice), this compound has been shown to reduce the constitutive expression of interferon in macrophages, highlighting its potential to ameliorate the inflammatory phenotype of this disease.[2][9] While specific in vivo efficacy data for this compound in AGS models is not yet published, the critical role of cGAS in this disease strongly supports its therapeutic targeting.[3][10]
Inflammatory Bowel Disease (IBD)
In a dextran sulfate sodium (DSS)-induced colitis mouse model, intraperitoneal administration of this compound significantly attenuated the severity of colitis.[5] Treated mice exhibited reduced weight loss, lower disease activity index (DAI) scores, and less shortening of the colon compared to vehicle-treated controls. These findings suggest that cGAS inhibition by this compound can mitigate intestinal inflammation.[5]
Experimental Protocols
The following are representative protocols for evaluating the activity of this compound.
In Vitro cGAS Inhibition Assay in THP-1 Cells
This protocol describes the assessment of this compound's ability to inhibit dsDNA-induced type I interferon production in a human monocytic cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cutting Edge: cGAS Is Required for Lethal Autoimmune Disease in the Trex1-Deficient Mouse Model of Aicardi-Goutières Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RU-521 in cGAS Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing RU-521, a known inhibitor of cyclic GMP-AMP synthase (cGAS), in in vitro assays to monitor cGAS activity. The provided information is intended to guide researchers in setting up robust and reproducible experiments for studying the cGAS-STING signaling pathway and for the screening and characterization of cGAS inhibitors.
Introduction
Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a pivotal role in the innate immune system.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3] cGAMP then binds to and activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other inflammatory cytokines.[1][4] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases and cancer, making cGAS a significant target for therapeutic intervention.[1][3][4]
This compound is a small molecule inhibitor that has been shown to potently inhibit murine cGAS and also demonstrates activity against human cGAS.[1][5][6][7] It serves as a valuable tool for investigating the biological functions of cGAS and for the development of novel therapeutics targeting this pathway. These notes provide protocols for both cell-free (biochemical) and cell-based in vitro assays to assess the inhibitory effect of this compound on cGAS activity.
Data Presentation
The inhibitory activity of this compound on cGAS has been quantified across different studies and species. The following table summarizes the reported IC50 values.
| Target | Assay Type | Reported IC50 | Reference |
| Murine cGAS | Biochemical Assay | 0.11 µM | [7][8] |
| Human cGAS | Biochemical Assay | 2.94 µM | [7][8] |
| cGAS (unspecified) | Cell-based Assay (dsDNA receptor) | 700 nM | [9] |
| Human cGAS | Cell-based Assay (PBMCs) | IC50 at 0.8 µM | [5][6] |
Signaling Pathway Diagram
The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell-Free (Biochemical) cGAS Activity Assay
This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on recombinant cGAS activity by quantifying the production of cGAMP.
Experimental Workflow Diagram
Caption: Workflow for the in vitro biochemical cGAS activity assay.
Materials:
-
Recombinant human or murine cGAS
-
Double-stranded DNA (dsDNA; e.g., Herring Testis DNA (HT-DNA) or a long synthetic dsDNA oligonucleotide of at least 45 bp).[10]
-
This compound (and a suitable vehicle control, e.g., DMSO)
-
ATP and GTP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Reaction tubes or plates
-
Method for cGAMP quantification (e.g., LC-MS/MS system or a cGAMP-specific ELISA kit)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare working solutions of recombinant cGAS, dsDNA, ATP, and GTP in the assay buffer. Optimal concentrations should be determined empirically, but starting points can be:
-
-
Reaction Setup:
-
In a reaction tube or well, combine the assay buffer, recombinant cGAS, and dsDNA.
-
Add the desired concentration of this compound or vehicle control. Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to cGAS.
-
Initiate the enzymatic reaction by adding ATP and GTP. The final reaction volume can be 20-50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).[11] The incubation time should be optimized to ensure product formation is within the linear range of the detection method.
-
-
Reaction Termination and cGAMP Quantification:
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of cGAS inhibition versus the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of cGAS activity.
-
Cell-Based cGAS Activity Assay using Reporter Cells
This protocol utilizes a reporter cell line, such as THP-1-Dual™ ISG-Lucia or RAW-Lucia™ ISG cells, which express a secreted luciferase under the control of an ISG (Interferon-Stimulated Gene) promoter. This allows for the indirect measurement of cGAS activity by quantifying the downstream interferon response.
Experimental Workflow Diagram
References
- 1. invivogen.com [invivogen.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RU.521 | DNA | cGAS | TargetMol [targetmol.com]
- 8. regenhealthsolutions.info [regenhealthsolutions.info]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Pharmacological Activation of cGAS for Cancer Immunotherapy [frontiersin.org]
- 11. cGAS is activated by DNA in a length‐dependent manner | EMBO Reports [link.springer.com]
Application Notes and Protocols for the Use of RU-521 in Mouse Models of Lupus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs, particularly the kidneys. A key pathway implicated in the pathogenesis of lupus is the cGAS-STING signaling cascade. Cytosolic double-stranded DNA (dsDNA), when mislocalized, is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] In lupus, the persistent activation of this pathway by self-DNA is thought to be a major driver of the autoimmune response.
RU-521 is a potent and selective small molecule inhibitor of murine cGAS.[1] By binding to the active site of cGAS, this compound prevents the synthesis of the second messenger cGAMP, thereby blocking downstream STING activation and subsequent type I IFN production.[2] Pre-clinical studies have indicated that this compound is effective in mitigating inflammatory responses in murine models of lupus and arthritis, making it a valuable tool for investigating the role of the cGAS-STING pathway in autoimmunity and for the pre-clinical evaluation of potential therapeutic strategies.[2][3] Notably, this compound demonstrates greater potency for murine cGAS compared to its human counterpart.[1]
These application notes provide detailed protocols for the use of this compound in established mouse models of lupus, including experimental workflows, outcome measures, and data presentation guidelines.
Mechanism of Action: cGAS-STING Signaling Pathway Inhibition
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic dsDNA. In the context of lupus, self-DNA can aberrantly trigger this pathway.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Recommended Mouse Models of Lupus
Several well-established mouse models spontaneously develop or can be induced to develop lupus-like autoimmunity. The choice of model depends on the specific research question.
| Mouse Model | Key Features | Onset of Disease |
| MRL/lpr | Spontaneous Fas mutation leading to defective lymphocyte apoptosis. Rapid and severe disease progression with glomerulonephritis, arthritis, and skin lesions.[4][5] | 10-12 weeks of age[4] |
| (NZB x NZW)F1 (NZB/W F1) | Spontaneous, polygenic model with a strong gender bias (females). Develops high titers of anti-dsDNA antibodies and fatal immune complex-mediated glomerulonephritis.[6][7] | 21-24 weeks of age[3] |
| Pristane-Induced | Induced in non-autoimmune strains (e.g., BALB/c) by intraperitoneal injection of pristane. Characterized by the production of a broad range of autoantibodies and glomerulonephritis.[8] | 6-8 months post-induction |
Experimental Protocol: In Vivo Administration of this compound
While a specific in vivo protocol for this compound in a lupus mouse model is not yet extensively published, based on its use in other inflammatory mouse models, a starting point for administration can be proposed. It is critical to perform dose-response and pharmacokinetic studies to optimize the dosing regimen for your specific model and experimental goals.
This compound Preparation:
-
This compound is soluble in DMSO.[9]
-
For in vivo use, prepare a stock solution in 100% DMSO.
-
On the day of injection, dilute the stock solution in a sterile vehicle suitable for intraperitoneal (IP) injection, such as saline or PBS. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
Suggested Dosing and Administration (for optimization):
-
Administration Route: Intraperitoneal (IP) injection is a common route for administering this compound in mouse models.[8]
-
Dosage: A starting dose of 1 mg/kg to 25 mg/kg can be considered for initial studies, administered three times per week.[5] A study in a rat model of subarachnoid hemorrhage used a dosage of 450 µg/kg.[10]
-
Treatment Schedule:
-
Prophylactic: Begin treatment before the onset of clinical signs of lupus (e.g., starting at 8-9 weeks of age in MRL/lpr mice).
-
Therapeutic: Initiate treatment after the onset of disease, as determined by the presence of proteinuria or significant anti-dsDNA antibody titers (e.g., starting at 12-15 weeks of age in MRL/lpr mice).
-
Experimental Workflow:
Caption: A generalized experimental workflow for testing this compound in a lupus mouse model.
Key Experimental Readouts and Protocols
Assessment of Renal Function: Proteinuria
Proteinuria is a key indicator of lupus nephritis.
Protocol: Semi-Quantitative Measurement of Proteinuria
-
Collect fresh urine from each mouse.
-
Use urine test strips (e.g., Albustix) to estimate protein concentration.
-
Score the results based on the colorimetric scale provided by the manufacturer (e.g., 0 to 4+).
Protocol: Quantitative Measurement of Urinary Albumin to Creatinine Ratio (UACR)
-
House mice in metabolic cages for 24-hour urine collection.[10]
-
Centrifuge the collected urine to pellet debris.
-
Measure the albumin concentration using a mouse albumin ELISA kit according to the manufacturer's instructions.
-
Measure the creatinine concentration using a creatinine assay kit (e.g., Jaffe method or enzymatic assay).
-
Calculate the UACR by dividing the albumin concentration (mg/dL) by the creatinine concentration (mg/dL).
| Parameter | Method | Typical Units |
| Proteinuria (semi-quantitative) | Urine test strips | Score (0, 1+, 2+, 3+, 4+) |
| Urinary Albumin | ELISA | µg/mL or mg/dL |
| Urinary Creatinine | Colorimetric or Enzymatic Assay | mg/dL |
| UACR | Calculation | µg/mg or mg/g |
Serological Analysis: Anti-dsDNA Antibodies
The presence of autoantibodies against dsDNA is a hallmark of lupus.
Protocol: Anti-dsDNA IgG ELISA
-
Coat a 96-well ELISA plate with dsDNA antigen and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[8]
-
Dilute mouse serum samples (typically 1:100 or higher) in blocking buffer.
-
Add the diluted serum to the wells and incubate for 1-2 hours at room temperature.[8]
-
Wash the wells and add an HRP-conjugated goat anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.[8]
-
Wash the wells and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.[8]
-
Quantify the anti-dsDNA antibody levels relative to a standard curve.
| Parameter | Method | Typical Units |
| Anti-dsDNA IgG | ELISA | Absorbance (OD450) or Units/mL |
Histopathological Analysis of Kidneys
Histological examination of the kidneys is crucial for assessing the severity of lupus nephritis.
Protocol: Kidney Histology
-
At the end of the study, perfuse the mice with PBS and then fix the kidneys in 10% neutral buffered formalin.[8]
-
Embed the fixed kidneys in paraffin and section them at 4-5 µm.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane.
-
Score the sections for signs of glomerulonephritis, such as mesangial expansion, endocapillary proliferation, and immune complex deposition, by a trained pathologist blinded to the treatment groups.
Immunophenotyping of Splenocytes by Flow Cytometry
Flow cytometry can be used to analyze changes in immune cell populations in the spleen, a key secondary lymphoid organ in lupus pathogenesis.
Protocol: Spleen Cell Staining for Flow Cytometry
-
Harvest the spleen and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using an RBC lysis buffer.
-
Wash the cells with FACS buffer (PBS with 1-2% FBS).
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for different immune cell populations (e.g., T cells, B cells, dendritic cells, macrophages).
-
Acquire the data on a flow cytometer and analyze the cell populations using appropriate software.
Example Antibody Panel for Splenic Dendritic Cells and Monocytes:
| Marker | Fluorochrome | Cell Population |
| CD45 | e.g., APC-Cy7 | Leukocytes |
| CD11c | e.g., PE-Cy7 | Dendritic cells |
| MHC-II | e.g., AF700 | Antigen-presenting cells |
| B220 | e.g., PerCP-Cy5.5 | B cells (to exclude pDCs) |
| CD11b | e.g., BV605 | Myeloid cells |
| CD8a | e.g., APC | cDC1 |
| Ly6C | e.g., FITC | Monocytes |
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis should be performed to determine the significance of any observed differences.
Example Data Summary Table:
| Parameter | Vehicle Control (Mean ± SEM) | This compound (10 mg/kg) (Mean ± SEM) | p-value |
| Proteinuria Score (at 20 weeks) | 3.2 ± 0.4 | 1.5 ± 0.3 | <0.05 |
| Anti-dsDNA IgG (OD450) | 1.8 ± 0.2 | 0.9 ± 0.1 | <0.01 |
| Spleen Weight (mg) | 450 ± 50 | 250 ± 30 | <0.01 |
| % Splenic CD11c+ MHC-II+ DCs | 2.5 ± 0.3 | 1.8 ± 0.2 | <0.05 |
Conclusion
This compound is a valuable research tool for investigating the role of the cGAS-STING pathway in the pathogenesis of lupus. The protocols outlined in these application notes provide a framework for designing and conducting in vivo studies using this compound in mouse models of lupus. Careful optimization of the dosage and treatment regimen, combined with a comprehensive analysis of key disease parameters, will be essential for elucidating the therapeutic potential of cGAS inhibition in this complex autoimmune disease.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Cyclic GMP-AMP Synthase Using a Novel Antimalarial Drug Derivative in Trex1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. regenhealthsolutions.info [regenhealthsolutions.info]
- 6. researchgate.net [researchgate.net]
- 7. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | cGAS-STING Pathway Does Not Promote Autoimmunity in Murine Models of SLE [frontiersin.org]
Application Notes and Protocols for RU-521 in DNA Sensing Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-521 is a potent and selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a primary sensor of cytosolic double-stranded DNA (dsDNA).[1][2] The activation of cGAS by cytosolic dsDNA triggers a signaling cascade through the adaptor protein STING (Stimulator of Interferon Genes), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] This cGAS-STING pathway is a critical component of the innate immune response to pathogens but can also be constitutively activated by self-DNA in certain autoimmune diseases.[1] this compound serves as a valuable tool for studying the intricacies of DNA sensing pathways and for the development of therapeutics targeting cGAS-mediated inflammation. These application notes provide detailed protocols for the use of this compound in cell culture to investigate and modulate the cGAS-STING signaling pathway. This compound has been shown to be more potent in inhibiting murine cGAS compared to human cGAS.[1]
Mechanism of Action
This compound directly targets the catalytic activity of cGAS, preventing the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP in response to cytosolic dsDNA.[4][5] By inhibiting cGAMP production, this compound effectively blocks the downstream activation of STING, the phosphorylation of IRF3, and the subsequent transcription of type I interferons and other inflammatory genes.[3] Studies have demonstrated that this compound can suppress the production of dsDNA-induced intracellular cGAMP in a dose-dependent manner.[3][6]
Data Presentation
This compound Inhibitory Activity
| Parameter | Species | Cell Line/System | IC50 Value | Reference |
| cGAS-mediated signaling | Human | THP-1 cells | ~0.8 µM | [7][8] |
| cGAS-mediated signaling | Mouse | RAW 264.7 cells | ~0.7 µM | [7] |
| cGAS enzymatic activity | Mouse | Recombinant mcGAS | 0.11 µM, 0.74 ± 0.12 µM | [9][10][11] |
| cGAS enzymatic activity | Human | Recombinant hcGAS | 2.94 µM | [9][11] |
| ISD-stimulated cGAS activation | Mouse | Raw-Lucia ISG cells | 2.41 ± 0.87 µM | [10] |
| cGAS/dsDNA complex binding | - | - | Kd of 36.2 nM | [2] |
Recommended Working Concentrations for Cell Culture
| Application | Cell Type | Concentration Range | Reference |
| General Cell Culture Assays | Various | 200 ng/mL (482 nM) - 20 µg/mL (48.2 µM) | [1] |
| Inhibition of IFN-β expression | THP-1 cells | 0.8 µM (IC50) | [7] |
| Inhibition of cGAMP production | RAW KO-cGAS cells | 0.8 µM (IC50) and 3 µM (IC90) | [6][7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying DNA sensing pathways with this compound.
Experimental Protocols
Protocol 1: Inhibition of Cytosolic DNA-Induced Type I Interferon Expression in THP-1 Cells
This protocol details the steps to assess the inhibitory effect of this compound on the expression of Interferon Beta 1 (IFNB1) in human monocytic THP-1 cells stimulated with cytosolic DNA.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (solubilized in DMSO)
-
Herring Testis DNA (HT-DNA)
-
Transfection reagent for DNA (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
PBS (Phosphate-Buffered Saline)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for IFNB1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and treat with 100 nM PMA for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 10 µM is recommended to determine the IC50. Include a DMSO vehicle control.
-
Remove the medium from the differentiated THP-1 cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Cytosolic DNA Stimulation:
-
Prepare the HT-DNA transfection mix according to the manufacturer's protocol. A typical final concentration of HT-DNA is 0.3-1 µg/mL.[8]
-
Add the HT-DNA transfection mix to the wells containing the this compound or vehicle control.
-
Incubate the cells for 6-8 hours at 37°C.
-
-
RNA Extraction and RT-qPCR:
-
After incubation, wash the cells with PBS and lyse them using the buffer from your RNA extraction kit.
-
Extract total RNA according to the kit's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to quantify the relative mRNA levels of IFNB1. Normalize the expression to a stable housekeeping gene.
-
-
Data Analysis:
-
Calculate the fold change in IFNB1 expression relative to the unstimulated control.
-
Plot the dose-response curve of this compound and determine the IC50 value.
-
Protocol 2: Measurement of cGAMP Production in RAW 264.7 Cells
This protocol describes how to measure the inhibitory effect of this compound on the production of cGAMP in mouse macrophage-like RAW 264.7 cells. This often requires using cGAS-deficient cells reconstituted with either mouse or human cGAS to accurately measure cGAS-dependent cGAMP synthesis.
Materials:
-
RAW 264.7 KO-cGAS cells
-
Plasmids encoding mouse cGAS (m-cGAS) or human cGAS (h-cGAS)
-
Transfection reagent for plasmids
-
DMEM with 10% FBS
-
This compound (solubilized in DMSO)
-
Stimulation agent (e.g., Interferon Stimulatory DNA - ISD, or HT-DNA)
-
Methanol
-
Water
-
LC-MS/MS system
Procedure:
-
Cell Culture and Transfection:
-
Culture RAW 264.7 KO-cGAS cells in DMEM with 10% FBS.
-
Seed the cells in 6-well plates.
-
Transfect the cells with plasmids encoding m-cGAS or h-cGAS using a suitable transfection reagent. Allow the cells to express the protein for 24-48 hours.
-
-
This compound Treatment and Stimulation:
-
Metabolite Extraction:
-
After stimulation, remove the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Compare the cGAMP levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
-
Selectivity and Off-Target Effects
This compound has been shown to be highly selective for the cGAS-STING pathway. It does not inhibit immune responses activated by ligands for other pattern recognition receptors such as RIG-I (RNA sensor) or Toll-like receptors (TLRs).[3][7] Specifically, in THP-1 cells, this compound did not suppress the activation of inflammatory genes in response to poly(I:C) (TLR3 ligand), LPS (TLR4 ligand), or Pam3CSK4 (TLR1/2 ligand).[7] Furthermore, this compound acts upstream of cGAMP, as it does not inhibit signaling when cells are directly stimulated with cGAMP.[7][12]
Conclusion
This compound is a critical research tool for dissecting the role of the cGAS-STING pathway in various physiological and pathological processes. The protocols outlined above provide a framework for utilizing this compound to investigate DNA sensing in cell culture models. By carefully designing experiments and considering the specific characteristics of the cell types and inhibitor concentrations used, researchers can gain valuable insights into the mechanisms of innate immunity and the therapeutic potential of cGAS inhibition.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CGAS | TargetMol [targetmol.com]
- 10. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing RU-521 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-521 is a potent and specific small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1] It primarily targets murine cGAS but also demonstrates cross-species inhibitory activity against human cGAS.[2][3] The cGAS enzyme is a key cytosolic DNA sensor that, upon activation by misplaced self-DNA or foreign DNA, triggers the STING (Stimulator of Interferon Genes) signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[1] Dysregulation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4][5] Consequently, this compound serves as a critical research tool for studying the in vivo roles of cGAS and as a potential therapeutic lead for these conditions.
These application notes provide detailed methodologies for assessing the in vivo efficacy of this compound in relevant preclinical models of autoimmune and inflammatory diseases.
Mechanism of Action: The cGAS-STING Signaling Pathway
Cytosolic double-stranded DNA (dsDNA), a danger-associated molecular pattern (DAMP), binds to and activates cGAS. Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP. 2'3'-cGAMP then binds to the STING protein located on the endoplasmic reticulum, inducing a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other inflammatory genes. This compound exerts its inhibitory effect by binding to the catalytic pocket of cGAS, thereby preventing the synthesis of 2'3'-cGAMP.[4]
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RU-521 in High-Throughput Screening for Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-521 is a potent and selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3][4] cGAMP in turn binds to the adaptor protein STING (Stimulator of Interferon Genes), triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This cGAS-STING pathway is a critical component of the innate immune response to pathogens but has also been implicated in the pathophysiology of autoimmune and inflammatory diseases where self-DNA is mislocalized to the cytoplasm.[1][4]
This compound exerts its inhibitory effect by binding to the catalytic pocket of cGAS, thereby preventing the synthesis of cGAMP.[2][5] It exhibits higher potency for murine cGAS compared to human cGAS, making it a valuable tool for preclinical studies in mouse models of autoimmune diseases.[1][6] These application notes provide detailed protocols for the use of this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at the discovery of novel immunomodulators targeting the cGAS-STING pathway.
Data Presentation: Quantitative Data for this compound
The following table summarizes the reported inhibitory concentrations of this compound from various studies, providing a reference for its potency in different assay formats and against different species' cGAS.
| Parameter | Species | Assay System | Value | Reference |
| IC50 | Murine | Biochemical (Recombinant m-cGAS) | 0.11 µM | [6][7] |
| IC50 | Murine | Biochemical (PPiase-coupled assay) | 0.74 µM | [5] |
| IC50 | Murine | RAW 264.7 cells (dsDNA-induced IFN) | 0.70 µM | [8][9] |
| IC50 | Human | THP-1 cells (HT-DNA activated) | ~0.8 µM | [8][9] |
| IC50 | Human | Human PBMCs (HT-DNA induced IFNB1) | 0.8 µM | [8][10] |
| IC90 | Human | Human PBMCs (HT-DNA induced IFNB1) | 3 µM | [8][10] |
| LD50 | Human | THP-1 cells | 31.4 µM | [11] |
Mandatory Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Workflow for cGAS Inhibitors
Caption: A generalized workflow for a high-throughput screen to identify cGAS inhibitors.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for cGAS Inhibitors using an ATP Depletion Assay
This protocol describes a biochemical assay suitable for primary high-throughput screening of large compound libraries to identify inhibitors of cGAS. The principle is based on measuring the amount of ATP consumed by cGAS during the synthesis of cGAMP. A decrease in ATP levels, detected using a luciferase-based reagent, indicates cGAS activity.
Materials:
-
Recombinant human cGAS (h-cGAS)
-
Herring Testis DNA (HT-DNA) or other suitable dsDNA
-
ATP and GTP solutions
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT
-
This compound (as a positive control inhibitor)
-
DMSO (for compound and control dilution)
-
384-well white, opaque plates
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a master plate of test compounds and controls (this compound, DMSO) diluted in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compounds and controls to the 384-well assay plates.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme/DNA mix in assay buffer containing h-cGAS and HT-DNA. The final concentrations should be optimized, but a starting point is 100 nM h-cGAS and 10 µg/mL HT-DNA.
-
Prepare a 2X substrate mix in assay buffer containing ATP and GTP. The final concentrations should be optimized, with a starting point of 200 µM each.
-
-
Assay Reaction:
-
Add 10 µL of the 2X enzyme/DNA mix to each well of the 384-well plate containing the plated compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 10 µL of the 2X substrate mix to each well.
-
Incubate the plate at 37°C for 60-120 minutes. The incubation time should be optimized to achieve approximately 50% ATP depletion in the DMSO control wells.
-
-
Signal Detection:
-
Equilibrate the plate and the luminescent ATP detection reagent to room temperature.
-
Add 20 µL of the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (Luminescence_compound - Luminescence_no_enzyme) / (Luminescence_DMSO - Luminescence_no_enzyme)
-
Identify hits as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% or 3 standard deviations from the mean of the DMSO controls).
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for HTS.[12]
-
Protocol 2: Cell-Based High-Throughput Screening for cGAS Inhibitors using a THP-1 Lucia™ ISG Reporter Cell Line
This protocol describes a cell-based secondary assay to confirm the activity of hits identified in a primary screen and to assess their cellular permeability and potency. THP-1 Lucia™ ISG cells are a human monocytic cell line that stably expresses a secreted luciferase reporter gene under the control of an ISG54 promoter, which is inducible by type I IFNs.
Materials:
-
THP-1 Lucia™ ISG cells
-
Cell culture medium: RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin
-
Herring Testis DNA (HT-DNA)
-
Transfection reagent for DNA (e.g., Lipofectamine® LTX)
-
This compound (as a positive control inhibitor)
-
DMSO (for compound and control dilution)
-
96-well or 384-well clear-bottom, white-walled plates
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture THP-1 Lucia™ ISG cells according to the supplier's instructions.
-
Seed the cells into 96-well or 384-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add the diluted compounds to the cells and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare a complex of HT-DNA and a suitable transfection reagent in serum-free medium according to the manufacturer's instructions. A final concentration of 1-2 µg/mL of HT-DNA is a good starting point.
-
Add the DNA-transfection reagent complex to each well to stimulate the cGAS pathway.
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with transfection reagent only
-
Cells treated with HT-DNA and DMSO (positive control for activation)
-
Cells treated with HT-DNA and a dose-response of this compound (positive control for inhibition)
-
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the luciferase detection reagent to room temperature.
-
Transfer 20 µL of the cell culture supernatant from each well to a white 96-well or 384-well plate.
-
Add 50 µL of the luciferase detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activation).
-
Plot the dose-response curves for the hit compounds and this compound.
-
Calculate the IC50 values for each active compound.
-
A cytotoxicity assay should be performed in parallel to ensure that the observed inhibition is not due to cell death.
-
Selectivity Assays
To ensure that hit compounds are specific for the cGAS-STING pathway, it is crucial to perform selectivity assays. This can be achieved by stimulating the cells with ligands for other pattern recognition receptors (PRRs) in the presence of the inhibitor.[8]
Example Ligands:
-
RIG-I: 5'ppp-dsRNA
-
TLR3: Poly(I:C)
-
TLR4: Lipopolysaccharide (LPS)
-
STING (downstream of cGAS): 2'3'-cGAMP
The experimental setup would be similar to the cell-based assay described above, but instead of HT-DNA, the cells would be stimulated with these alternative ligands. A selective cGAS inhibitor should not inhibit the inflammatory response triggered by these other PAMPs.[8]
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. regenhealthsolutions.info [regenhealthsolutions.info]
- 8. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of RU-521
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the chemical synthesis and purification of RU-521, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). The protocols outlined below are based on established methodologies and are intended for use in a research laboratory setting by qualified personnel.
Overview and Chemical Properties
This compound, with the IUPAC name 3-[1-(6,7-Dichloro-1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-pyrazol-4-yl]-3H-isobenzofuran-1-one, is a small molecule inhibitor that has been shown to effectively suppress the cGAS-STING signaling pathway.[1] It is particularly noted for its higher potency against murine cGAS compared to human cGAS.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-[1-(6,7-Dichloro-1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-pyrazol-4-yl]-3H-isobenzofuran-1-one | |
| CAS Number | 2262452-06-0 | |
| Molecular Formula | C₁₉H₁₂Cl₂N₄O₃ | [1] |
| Molecular Weight | 415.23 g/mol | [1] |
| Purity (Commercial) | ≥95% (UHPLC) | [1] |
| Solubility | 2 mg/mL (4.82 mM) in DMSO | [1] |
| Storage | Store at -20°C | [1] |
cGAS-STING Signaling Pathway
The diagram below illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound. Upon detection of cytosolic double-stranded DNA (dsDNA), cGAS becomes activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the stimulator of interferon genes (STING), triggering a downstream signaling cascade that results in the production of type I interferons (IFNs) and other inflammatory cytokines. This compound inhibits the enzymatic activity of cGAS, thereby preventing the synthesis of cGAMP and blocking the subsequent inflammatory response.
Caption: Inhibition of the cGAS-STING pathway by this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, its complex heterocyclic structure, comprising benzimidazole, pyrazole, and isobenzofuranone moieties, suggests a multi-step synthetic route. The general approach would likely involve the synthesis of these core structures followed by their coupling.
Below is a proposed logical workflow for the synthesis of this compound based on common organic chemistry principles for constructing such a molecule. This is a conceptual pathway and would require experimental optimization.
References
Application Notes and Protocols for RU-521-Based Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-521 is a potent and selective small molecule inhibitor of both murine and human cyclic GMP-AMP synthase (cGAS).[1][2][3][4] cGAS is a critical cytosolic DNA sensor that plays a central role in innate immunity.[1][5] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger signal associated with pathogen infection or cellular damage—cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][6][7] cGAMP subsequently binds to and activates the Stimulator of Interferon Genes (STING) protein, triggering a signaling cascade that involves TBK1 and IRF3.[6] This cascade culminates in the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines, such as TNF-α and IL-6.[6]
Constitutive activation of the cGAS-STING pathway by self-DNA is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including Aicardi-Goutières syndrome and lupus.[1][3][4][5] By inhibiting cGAS, this compound effectively blocks the production of cGAMP, thereby suppressing downstream inflammatory responses. This makes this compound an invaluable tool for studying the biological roles of the cGAS-STING pathway and a promising scaffold for the development of therapeutics for autoimmune disorders.[5][8]
These application notes provide detailed protocols for characterizing the immunological effects of this compound in vitro, including its inhibitory potency, its influence on macrophage polarization, and its pathway specificity.
The cGAS-STING Signaling Pathway and the Action of this compound
The following diagram illustrates the cGAS-STING signaling cascade and pinpoints the inhibitory action of this compound.
Application Note 1: In Vitro Characterization of this compound Potency
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its effect on cytokine production in immune cells following cGAS stimulation.
Protocol 1.1: Cell Culture and Stimulation
-
Cell Seeding:
-
Culture human THP-1 monocytes or murine RAW 264.7 macrophages in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For THP-1 cells, differentiate into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. Allow cells to rest in fresh media for 24 hours before the experiment.
-
Seed cells in 24-well plates at a density of 1.5 x 10⁵ cells per well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Use DMSO as a vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 2-4 hours.
-
-
cGAS Stimulation:
-
Prepare the dsDNA stimulus. Herring Testis DNA (HT-DNA) is commonly used.
-
Complex HT-DNA with a transfection reagent like Lipofectamine LTX according to the manufacturer's protocol. A typical concentration is 0.2-1 µg/mL of HT-DNA.
-
Add the DNA-transfection reagent complex to each well. Include a "no DNA" control.
-
Incubate the plates for 18-24 hours at 37°C and 5% CO₂.
-
Protocol 1.2: Measurement of Cytokine and Interferon Response
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Measure the concentration of secreted IFN-β, IL-6, and TNF-α using commercially available ELISA kits, following the manufacturer's instructions.
-
Plot the cytokine concentration against the log concentration of this compound and use a non-linear regression model to calculate the IC₅₀ value.
-
-
Quantitative Reverse Transcription PCR (RT-qPCR):
-
After collecting the supernatant, wash the adherent cells with PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen).
-
Extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for target genes (IFNB1, IL6, TNF) and a housekeeping gene (GAPDH or ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 1.3: Western Blot Analysis of Signaling Intermediates
-
For analysis of early signaling events, stimulate cells for a shorter period (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and total IRF3. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Expected this compound Potency
| Parameter | Cell Line | Typical Value | Reference(s) |
| IC₅₀ (IFN-β Production) | Human THP-1 | ~0.8 µM | [2][7] |
| IC₅₀ (IFN-β Production) | Murine RAW 264.7 | ~0.7 µM - 5 µM | [2][9] |
| LD₅₀ (Cytotoxicity) | Human THP-1 | ~31.4 µM | [2][4] |
| Inhibition of p-IRF3 | N/A | Dose-dependent reduction | |
| Inhibition of cGAMP | N/A | Dose-dependent reduction | [2][3] |
Application Note 2: Analysis of this compound Effects on Macrophage Polarization
Objective: To assess whether this compound can modulate macrophage polarization, particularly the shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.
Protocol 2.1: Macrophage Differentiation and Polarization
-
Differentiation: Generate M0 macrophages from human PBMCs (by culturing with M-CSF) or mouse bone marrow-derived macrophages (BMDMs) as per standard protocols. Alternatively, use PMA-differentiated THP-1 cells.
-
Polarization:
-
Culture M0 macrophages in fresh medium.
-
Add this compound (at its IC₅₀ concentration, e.g., 1 µM) or vehicle control.
-
To induce M1 polarization , add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
To induce M2 polarization , add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
Leave one group of cells untreated (M0 control).
-
Incubate for 24-48 hours.
-
Protocol 2.2: Analysis of Macrophage Phenotype
-
Flow Cytometry:
-
Gently detach cells using a non-enzymatic cell scraper.
-
Stain cells with fluorescently-conjugated antibodies against surface markers such as CD86 (M1 marker) and CD206 (M2 marker), along with a viability dye.
-
Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker using a flow cytometer.
-
-
RT-qPCR and ELISA:
-
Harvest cell lysates for RNA and supernatants for protein analysis as described in Protocol 1.2.
-
For RT-qPCR, analyze the expression of M1-associated genes (e.g., NOS2/iNOS, TNF, IL1B) and M2-associated genes (e.g., ARG1, IL10, MRC1/CD206).
-
For ELISA, measure the secretion of key cytokines like TNF-α and IL-12 (M1) and IL-10 (M2).
-
Data Presentation: Expected Effects on Macrophage Markers
Studies have shown that in disease models involving neuroinflammation, this compound can promote a shift from an M1 to an M2 phenotype.[6]
| Marker Type | Marker | M1 (LPS+IFNγ) | M1 + this compound |
| Surface Marker | CD86 | ↑↑ | ↓ |
| Gene Expression | NOS2 (iNOS) | ↑↑ | ↓ |
| Gene Expression | TNF | ↑↑ | ↓ |
| Gene Expression | IL10 | - | ↑ |
| Secreted Protein | TNF-α, IL-6, IL-1β | ↑↑ | ↓ |
| Secreted Protein | IL-10 | - | ↑ |
(Arrows indicate expected change relative to M0 control; ↓/↑ indicates decrease/increase with this compound treatment)
Application Note 3: Confirming the Specificity of this compound
Objective: To demonstrate that this compound specifically inhibits the cGAS-STING pathway and does not have off-target effects on other innate immune signaling pathways.
Protocol 3.1: Stimulation of Alternative Pathways
-
Cell Culture: Seed THP-1 or RAW 264.7 cells in 24-well plates as described in Protocol 1.1.
-
Treatment: Pre-treat cells with this compound (at a concentration known to be effective, e.g., 1-5 µM) or vehicle (DMSO) for 2-4 hours.
-
Stimulation: Add one of the following stimuli to different wells:
-
cGAS-STING: Transfected HT-DNA (1 µg/mL).
-
TLR4: Lipopolysaccharide (LPS) (100 ng/mL).
-
TLR3/RLR: High molecular weight Poly(I:C) (1 µg/mL).
-
TLR1/2: Pam3CSK4 (300 ng/mL).
-
Direct STING: Transfected 2'3'-cGAMP (1-5 µg/mL).
-
IFN Receptor: Recombinant IFN-β (1000 U/mL).
-
-
Incubation: Incubate for 18-24 hours.
Protocol 3.2: Downstream Readouts
-
Collect supernatants and cell lysates as previously described.
-
Measure the production of key cytokines relevant to each pathway using ELISA or RT-qPCR.
-
For dsDNA, cGAMP, and Poly(I:C), measure IFN-β .
-
For LPS and Pam3CSK4, measure IL-6 or TNF-α .
-
-
Analyze the results. Inhibition should only be observed in the dsDNA-stimulated group. The response to all other stimuli should be unaffected by this compound, confirming its specificity for cGAS.[2][4]
Data Presentation: Expected Specificity Profile of this compound
| Stimulus (Pathway) | This compound Treatment | Expected Outcome (e.g., IFN-β or IL-6 level) | Specificity Confirmation |
| dsDNA (cGAS-STING) | - | +++ | N/A |
| dsDNA (cGAS-STING) | + | - | Inhibition Confirmed |
| LPS (TLR4) | - | +++ | N/A |
| LPS (TLR4) | + | +++ | No Off-Target Effect |
| Poly(I:C) (TLR3) | - | +++ | N/A |
| Poly(I:C) (TLR3) | + | +++ | No Off-Target Effect |
| cGAMP (STING) | - | +++ | N/A |
| cGAMP (STING) | + | +++ | Acts Upstream of STING |
| IFN-β (IFNAR) | - | +++ (ISG expression) | N/A |
| IFN-β (IFNAR) | + | +++ (ISG expression) | Acts Upstream of IFN Receptor |
(+++ indicates a robust response; - indicates an inhibited response)
References
- 1. invivogen.com [invivogen.com]
- 2. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for dissolving and storing RU-521 for laboratory use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of RU-521, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), for laboratory use. Adherence to these guidelines is crucial for ensuring the stability, activity, and reliable performance of the compound in experimental settings.
Chemical Properties and Solubility
This compound is a small molecule inhibitor that targets the cGAS-STING signaling pathway, which plays a critical role in the innate immune response to cytosolic DNA.[1][2][3] Understanding its solubility is paramount for preparing homogenous solutions for in vitro and in vivo studies.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source(s) |
| Molecular Weight | 415.23 g/mol | [1][2][4] |
| Molecular Formula | C₁₉H₁₂Cl₂N₄O₃ | [1][2][4] |
| Appearance | Yellow solid | [4] |
| Purity | ≥98% | [5] |
| Solubility in DMSO | 50 mM to 126.3 mg/mL (304.17 mM) | [1][4][5][6][7] |
| Solubility in Ethanol | 2 mg/mL | [6] |
| Solubility in Water | Insoluble | [6] |
| Storage of Solid | -20°C for up to 3 years. Keep away from direct sunlight and moisture. | [4][6] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][6] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous or fresh DMSO (Note: Moisture-absorbing DMSO can reduce solubility[6])
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 20.76 mg of this compound (Molecular Weight: 415.23 g/mol ).
-
Dissolve: Add the appropriate volume of fresh DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly to ensure complete dissolution. If the compound does not fully dissolve, sonication is recommended to aid dissolution.[4]
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6]
-
Store: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution to a final working concentration for in vitro experiments.
Materials:
-
50 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 50 µM, you can first prepare a 1:100 intermediate dilution (e.g., 10 µL of 50 mM stock in 990 µL of medium to get a 500 µM solution).
-
Final Dilution: Add the appropriate volume of the intermediate dilution or the stock solution to your cell culture plate wells to achieve the desired final concentration. Ensure the final concentration of DMSO is not cytotoxic to your cells (typically <0.5%).
-
Mix: Gently mix the contents of the wells to ensure a homogenous concentration of this compound.
-
Incubate: Proceed with your experimental incubation time as required.
Signaling Pathway and Experimental Workflow
This compound functions by inhibiting cGAS, a key sensor of cytosolic double-stranded DNA (dsDNA).[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) protein.[8] This activation leads to a signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.[2] this compound blocks the synthesis of cGAMP, thereby suppressing this inflammatory response.[2]
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preparation and use of this compound solutions.
References
- 1. invivogen.com [invivogen.com]
- 2. medkoo.com [medkoo.com]
- 3. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU.521 | cGAS Inhibitor | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RU-521 in Viral Infection and Immune Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RU-521, a potent small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), in studies investigating viral infection and the subsequent immune responses. This compound serves as a critical tool for dissecting the role of the cGAS-STING signaling pathway in various pathological and physiological contexts.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of many viral infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates STING, leading to the induction of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for orchestrating an anti-viral response.[1]
This compound is a specific inhibitor of cGAS, acting by binding to the enzyme's active site and preventing the production of cGAMP.[2][3] This targeted inhibition allows for the precise investigation of the cGAS-STING pathway's contribution to immune activation during viral infections. Notably, this compound has been shown to inhibit both human and mouse cGAS, making it a versatile tool for a range of in vitro and ex vivo studies.[4]
Mechanism of Action
This compound directly targets the enzymatic activity of cGAS. By occupying the active site, it competitively inhibits the binding of ATP and GTP, the substrates required for cGAMP synthesis.[2][5] This leads to a dose-dependent reduction in intracellular cGAMP levels, thereby preventing the activation of STING and the downstream signaling cascade that results in the transcription of type I IFNs and other inflammatory genes.[4][6] Studies have demonstrated that this compound does not affect downstream signaling components, such as STING activation by exogenous cGAMP or the response to other pattern recognition receptor (PRR) ligands, highlighting its specificity for cGAS.[4][7]
Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the reported efficacy and cytotoxicity of this compound from various studies. These values can serve as a starting point for experimental design.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Species | Parameter | Value | Reference |
| THP-1 | Human | IC50 (IFNB1 expression) | ~0.8 µM | [4] |
| RAW 264.7 | Murine | IC50 (IFNB1 expression) | ~0.7 µM | [4] |
| Murine Macrophages | Murine | IC50 (biochemical assay) | 0.11 µM | [8] |
| Recombinant h-cGAS | Human | IC50 (biochemical assay) | 2.94 µM | [8] |
| Human PBMCs | Human | Effective Concentration (IC50) | 0.8 µM | [4] |
| Human PBMCs | Human | Effective Concentration (IC90) | 3.0 µM | [4] |
Table 2: Cytotoxicity of this compound
| Cell Line | Species | Parameter | Value | Reference |
| THP-1 | Human | LD50 | 31.4 µM | [4] |
Experimental Protocols
Below are detailed protocols for key experiments involving this compound to study its effect on viral infection and immune response.
Protocol 1: In Vitro Inhibition of dsDNA-Induced Type I IFN Production
Objective: To determine the dose-dependent inhibitory effect of this compound on type I interferon production in response to cytosolic dsDNA.
Materials:
-
THP-1 or RAW 264.7 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Herring Testis DNA (HT-DNA) or other dsDNA stimulus
-
Transfection reagent (e.g., Lipofectamine LTX)
-
RNA extraction kit
-
qRT-PCR reagents (primers for IFNB1 and a housekeeping gene)
-
ELISA kit for IFN-β
Procedure:
-
Cell Seeding: Seed THP-1 or RAW 264.7 cells in 24-well plates at a density of 1.5 x 105 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range to determine the IC50 (e.g., 0.01 µM to 10 µM). Add the diluted this compound or a vehicle control (DMSO) to the cells and incubate for 1-2 hours.
-
dsDNA Transfection: Complex HT-DNA with a transfection reagent according to the manufacturer's protocol. A typical concentration is 0.17 µg of HT-DNA per well for THP-1 cells.[4] Add the DNA complexes to the cells.
-
Incubation: Incubate the cells for 6-24 hours.
-
Sample Collection:
-
For qRT-PCR: Harvest the cells, extract total RNA, and synthesize cDNA.
-
For ELISA: Collect the cell culture supernatant.
-
-
Analysis:
-
qRT-PCR: Perform quantitative real-time PCR to measure the relative mRNA expression of IFNB1. Normalize the expression to a housekeeping gene.
-
ELISA: Measure the concentration of secreted IFN-β in the supernatant according to the manufacturer's instructions.
-
-
Data Interpretation: Plot the IFN-β levels (mRNA or protein) against the log concentration of this compound to determine the IC50 value.
Caption: Workflow for determining the in vitro efficacy of this compound.
Protocol 2: Measurement of Intracellular cGAMP Levels
Objective: To directly measure the effect of this compound on the synthesis of cGAMP by cGAS.
Materials:
-
RAW-Lucia ISG-KO-cGAS cells (or other cGAS-deficient cell line)
-
Expression plasmids for murine or human cGAS
-
This compound
-
Transfection reagents
-
LC-MS/MS system
Procedure:
-
Cell Transfection: Transfect RAW-Lucia ISG-KO-cGAS cells with a plasmid expressing either murine or human cGAS.
-
This compound Treatment: Treat the transfected cells with different concentrations of this compound (e.g., 0 µM, 0.8 µM, 3 µM) for 24 hours.[6]
-
Cell Lysis: Harvest and lyse the cells.
-
Sample Preparation: Process the cell lysates for LC-MS/MS analysis. This typically involves protein precipitation and solid-phase extraction.
-
LC-MS/MS Analysis: Quantify the intracellular levels of cGAMP using a validated LC-MS/MS method.[6] A standard curve with synthetic cGAMP should be used for absolute quantification.
-
Data Analysis: Compare the cGAMP levels in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
Application in Viral Infection Models
This compound can be employed to investigate the role of the cGAS-STING pathway in the host response to various DNA viruses (e.g., Herpes Simplex Virus, Cytomegalovirus) and retroviruses that produce a DNA intermediate (e.g., HIV). By inhibiting cGAS, researchers can determine the extent to which this pathway contributes to:
-
Viral Recognition and Restriction: Does the cGAS-STING pathway play a role in sensing the viral DNA and initiating an early anti-viral state?
-
Immune Cell Activation: How does cGAS inhibition affect the activation and function of immune cells such as macrophages, dendritic cells, and T cells during infection?
-
Pathogenesis: Does the cGAS-STING pathway contribute to the immunopathology associated with the viral infection?
When designing viral infection experiments, it is crucial to include appropriate controls, such as mock-infected cells and vehicle-treated infected cells. The timing of this compound addition relative to infection will depend on the specific research question (e.g., pre-treatment to assess prophylaxis, post-treatment to assess therapeutic potential).
Selectivity and Off-Target Effects
Studies have shown that this compound is highly selective for the cGAS-STING pathway.[4] It does not inhibit immune responses triggered by ligands for other PRRs, such as RIG-I-like receptors (RLRs) or Toll-like receptors (TLRs).[4] Furthermore, it does not block the activation of STING by direct stimulation with cGAMP or the downstream effects of type I IFN signaling.[4][7] This specificity makes this compound a reliable tool for dissecting the specific contribution of cGAS to a given biological process.
Caption: Specificity of this compound for the cGAS-STING signaling pathway.
By following these guidelines and protocols, researchers can effectively utilize this compound to gain valuable insights into the role of the cGAS-STING pathway in viral infections and immune responses, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. invivogen.com [invivogen.com]
- 2. Blocking cGAS in Autoimmunity | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RU-521 Administration in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-521 is a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key cytosolic DNA sensor that, upon binding to double-stranded DNA (dsDNA), catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). This, in turn, activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune diseases and other inflammatory conditions. This compound offers a valuable tool for investigating the in vivo roles of the cGAS-STING pathway and for preclinical evaluation of cGAS inhibition as a therapeutic strategy.
These application notes provide a comprehensive overview of the best practices for the administration of this compound in animal research, including summaries of in vitro and in vivo data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflows.
Mechanism of Action
This compound functions by directly binding to the catalytic pocket of cGAS, thereby preventing the synthesis of 2'3'-cGAMP and subsequent activation of the STING pathway. This inhibitory action has been demonstrated to be selective for cGAS, with no significant off-target effects on other inflammatory signaling pathways.
In Vitro Activity of this compound
A summary of the in vitro inhibitory activity of this compound against murine and human cGAS is presented below.
| Cell Line | Species | Assay | IC50 | Reference |
| Murine Macrophage-like cells | Murine | dsDNA-activated reporter activity | 0.7 µM | MedChemExpress |
| THP-1 | Human | dsDNA-activated reporter activity | ~0.8 µM | [3] |
In Vivo Administration and Efficacy of this compound
This compound has been demonstrated to be effective in various animal models of inflammatory diseases. The following table summarizes the administration routes, dosages, and observed effects in key in vivo studies.
| Animal Model | Species | Route of Administration | Dosage | Key Findings |
| Sepsis (LPS-induced) | Mouse | Intraperitoneal (i.p.) | 5 mg/kg (single dose) | Increased cardiac function, reduced inflammatory responses, oxidative stress, and apoptosis in the heart.[1][2] |
| Cerebral Venous Sinus Thrombosis (CVST) | Mouse | Intranasal | 450 µg/kg | Decreased apoptotic cells, reduced number of dying neurons, and improved motor function.[4] |
| Hypoxic-Ischemic Encephalopathy (HIE) | Rat | Intranasal | 450 µg/kg | Significantly decreased infarction area and reduced the number of degenerating neurons.[5] |
| Subarachnoid Hemorrhage (SAH) | Rat | Intranasal | 450 µg/kg (medium dose) | Alleviated brain edema and improved neurological scores.[6] |
| Surgical Brain Injury (SBI) | Rat | Intranasal | 450 µg/kg | Administered at 2h, 24h, and 48h post-injury.[7] |
| Polytrauma with Fracture | Rat | Subcutaneous (s.c.) | 12 mg/kg | Improved bone healing.[8] |
| Cadmium-induced Lung Injury | Mouse | Intraperitoneal (i.p.) | 5 mg/kg (daily) | Attenuated lung injury.[9] |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse | Intraperitoneal (i.p.) | 500 µ g/animal (twice weekly for 4 weeks, then once weekly) | Maintained/gained weight up to week 18.[10] |
| Neonatal Hypoxic-Ischemic Encephalopathy | Rat | Intraperitoneal (i.p.) | 5 mg/kg | Suppressed expression of cGAS and STING, and inhibited pyroptosis.[11][12] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: this compound is sparingly soluble in aqueous solutions. The following are examples of vehicle formulations reported in the literature. It is crucial to ensure complete dissolution and stability of the formulation before administration.
-
For Intraperitoneal and Subcutaneous Administration:
-
For Intranasal Administration:
Intraperitoneal (i.p.) Injection Protocol (Mouse)
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal muscle at a 45-degree angle.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a new needle.
-
Injection: Slowly inject the this compound solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions post-injection.
Intranasal (i.n.) Administration Protocol (Mouse/Rat)
-
Anesthesia: Lightly anesthetize the animal using isoflurane to prevent movement and ensure accurate administration.
-
Positioning: Place the animal in a supine position.
-
Administration:
-
Recovery: Keep the animal in the supine position for a short period after administration to ensure complete absorption.
-
Monitoring: Monitor the animal until it has fully recovered from anesthesia.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The cGAS-STING signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for conducting in vivo studies using this compound.
Safety and Toxicology
Currently, there is limited publicly available data on the formal toxicology and pharmacokinetic profiles of this compound in animal models. The reported in vivo studies have not indicated significant acute toxicity at the effective doses. However, researchers should exercise due caution and conduct appropriate safety monitoring during their experiments. It is recommended to perform pilot studies to determine the optimal dose and to assess for any potential adverse effects in the specific animal model and experimental conditions being used.
Conclusion
This compound is a valuable research tool for investigating the role of the cGAS-STING pathway in health and disease. The information and protocols provided in these application notes are intended to serve as a guide for the effective and responsible use of this compound in animal research. Researchers are encouraged to consult the primary literature for more detailed information specific to their models of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibition of cyclic GMP-AMP synthase ameliorates sepsis-induced cardiac dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGAS/STING signalling in macrophages aggravates obliterative bronchiolitis via an IFN‐α‐dependent mechanism after orthotopic tracheal transplantation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating cGAS–STING axis contributes to neuroinflammation in CVST mouse model and induces inflammasome activation and microglia pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGAS/STING pathway activation contributes to delayed neurodegeneration in neonatal hypoxia-ischemia rat model: possible involvement of LINE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil Extracellular Traps Regulate Surgical Brain Injury by Activating the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fracture healing in a polytrauma rat model is influenced by mtDNA:cGAS complex mediated pro-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cadmium exposure triggers alveolar epithelial cell pyroptosis by inducing mitochondrial oxidative stress and activating the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cGAS and DDX41-STING mediated intrinsic immunity spreads intercellularly to promote neuroinflammation in SOD1 ALS model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cGAS attenuates neonatal hypoxic-ischemic encephalopathy via regulating microglia polarization and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cGAS attenuates neonatal hypoxic-ischemic encephalopathy via regulating microglia polarization and pyroptosis - Shen - Translational Pediatrics [tp.amegroups.org]
Troubleshooting & Optimization
Troubleshooting RU-521 solubility issues in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cGAS inhibitor, RU-521. The information provided is intended to address common challenges, particularly those related to solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is advisable to use fresh, anhydrous DMSO to avoid decreased solubility due to moisture absorption.[2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the concentration to a level that is soluble in the final buffer.
-
Increase the percentage of DMSO: A higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful of the DMSO tolerance of your specific assay or cell type.
-
Use a different buffer system: The pH and composition of your buffer can significantly impact the solubility of this compound. Experiment with different buffer systems to find one that is more compatible.
-
Sonication: Sonication can help to dissolve small particles that may have precipitated out of solution.[3]
-
Prepare a fresh dilution: It is recommended to prepare fresh dilutions of this compound in your experimental buffer immediately before use.
Q3: What are the known solubility limits for this compound?
A3: The solubility of this compound can vary between different suppliers and batches. The table below summarizes the reported solubility data.
This compound Solubility Data
| Solvent | Reported Solubility | Source |
| DMSO | 50 mM | |
| DMSO | 2 mg/mL (4.82 mM) | [1] |
| DMSO | 83 mg/mL (199.88 mM) | [2] |
| DMSO | 126.3 mg/mL (304.17 mM) | [3] |
| DMF | 30 mg/mL | [4] |
| Ethanol | 2 mg/mL | [2] |
| Water | Insoluble | [2] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [4] |
Q4: Are there any established in vivo formulations for this compound?
A4: Yes, some in vivo formulations have been reported. These typically involve a combination of solvents to maintain solubility. For example:
-
A mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline has been used to achieve a concentration of 2 mg/mL (4.82 mM).[3]
-
Another formulation involves dissolving this compound in 1% DMSO + corn oil.[5]
It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[3]
Troubleshooting Guides
Guide 1: Preparing a Stock Solution of this compound in DMSO
This guide provides a step-by-step protocol for preparing a stock solution of this compound.
Experimental Protocol:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 50 mM).
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles are present.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][3] The reconstituted product is reported to be stable for at least 6 months at -20°C.[1]
Guide 2: Addressing Precipitation in Aqueous Buffers
This guide outlines a systematic approach to troubleshoot precipitation issues when diluting this compound stock solutions.
Caption: Troubleshooting workflow for this compound precipitation in aqueous buffers.
Signaling Pathway
This compound is a known inhibitor of cyclic GMP-AMP synthase (cGAS). The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound.
Caption: The cGAS-STING signaling pathway with this compound inhibition.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. RU.521 | cGAS Inhibitor | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing RU-521 Dosage for Maximum cGAS Inhibition: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RU-521, a potent inhibitor of cyclic GMP-AMP synthase (cGAS), to achieve maximal inhibition of the cGAS-STING pathway. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly targets the catalytic activity of cGAS.[1][2] It binds to the enzyme's active site, preventing the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP upon detection of cytosolic double-stranded DNA (dsDNA).[3] This inhibition of cGAMP production effectively blocks the downstream activation of the STING (Stimulator of Interferon Genes) pathway, thereby reducing the production of type I interferons and other pro-inflammatory cytokines.[1][2]
Q2: What is the optimal in vitro concentration of this compound to use?
A2: The optimal in vitro concentration of this compound is cell-type dependent. However, a good starting point for many human and murine cell lines is in the range of 0.5 µM to 10 µM. The half-maximal inhibitory concentration (IC50) has been reported to be approximately 0.7 µM in murine RAW 264.7 cells and around 0.8 µM in human THP-1 cells.[4][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is this compound equally effective against human and murine cGAS?
A3: this compound was initially identified as a potent inhibitor of murine cGAS.[6] While it does exhibit cross-species activity and can inhibit human cGAS, some studies suggest it is more potent against the murine homolog.[1][6] One study reported an IC50 of 0.11 µM for mouse cGAS and 2.94 µM for human cGAS in a cell-free assay.[7][8] Therefore, higher concentrations may be required to achieve the same level of inhibition in human cells compared to mouse cells.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in DMSO.[1] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the route of administration, but may involve co-solvents like PEG300 and Tween 80.[9]
Q5: What are the appropriate negative and positive controls for an this compound experiment?
A5:
-
Negative Controls:
-
Vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Cells not stimulated with a cGAS agonist (e.g., cytosolic dsDNA) to establish a baseline.
-
In cGAS knockout cells, this compound should have no effect on the downstream pathway when stimulated with dsDNA, confirming its specificity.[4][10]
-
-
Positive Controls:
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of cGAS activity observed | Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., from 0.1 µM to 20 µM). |
| Poor cell permeability: The compound may not be efficiently entering the cells. | Increase incubation time with this compound prior to stimulation. Ensure the final DMSO concentration is not inhibiting cell health or transfection efficiency. | |
| Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. | Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| cGAS-independent pathway activation: The observed inflammatory response may not be mediated by the cGAS-STING pathway. | Use specific cGAS agonists like HT-DNA or ISD. Confirm pathway dependence using cGAS knockout cells or by demonstrating that this compound does not inhibit downstream activation by exogenous 2'3'-cGAMP.[4][12] | |
| High background or off-target effects | This compound cytotoxicity: High concentrations of this compound or the vehicle (DMSO) may be toxic to the cells. | Determine the cytotoxicity of this compound and the vehicle using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations well below the toxic threshold. |
| Non-specific inhibition: At high concentrations, this compound might inhibit other cellular processes. | Test the specificity of this compound by stimulating cells with ligands for other pattern recognition receptors (e.g., poly(I:C) for RIG-I/MDA5, LPS for TLR4) and confirming that this compound does not inhibit these pathways.[4] | |
| Variability in results | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or health can affect experimental outcomes. | Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent stimulation: The method of cGAS stimulation (e.g., transfection of dsDNA) can be a source of variability. | Optimize the transfection protocol for your cell type. Use a consistent concentration of dsDNA and transfection reagent. Ensure even distribution of the transfection complex. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Species | cGAS Agonist | Assay | IC50 | Reference |
| RAW 264.7 | Murine | Herring Testis DNA (HT-DNA) | IFN-β mRNA (RT-qPCR) | ~0.7 µM | [4] |
| THP-1 | Human | Herring Testis DNA (HT-DNA) | IFN-β mRNA (RT-qPCR) | ~0.8 µM | [4][5] |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | dsDNA | IFN-β production | Not specified, but effective at reducing constitutive expression | [3] |
| BV2 | Murine | Oxy-Hb | cGAS/STING pathway inhibition | 500 nM showed significant inhibition | [13] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Disease/Condition | Route of Administration | Dosage | Observed Effect | Reference |
| Rat | Subarachnoid Hemorrhage | Intranasal | 450 µg/kg | Alleviation of brain edema and neuronal apoptosis | [13] |
| Mouse | Sepsis | Intraperitoneal (i.p.) | 5 mg/kg | Alleviated inflammatory response and oxidative stress-induced cardiac damage | [9] |
| Mouse | Ionizing Radiation | Intraperitoneal (i.p.) | 5 mg/kg | Not specified, used for cGAS inhibition | [7] |
Experimental Protocols
Protocol 1: In Vitro cGAS Inhibition Assay using THP-1 Cells
This protocol describes a method to assess the inhibitory effect of this compound on cGAS activation in THP-1 human monocytic cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
DMSO
-
Herring Testis DNA (HT-DNA)
-
Lipofectamine LTX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
TRIzol or other RNA extraction reagent
-
cDNA synthesis kit
-
qPCR master mix and primers for IFNB1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Cell Plating: Seed 5x10^5 THP-1 cells per well in a 24-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in DMSO. Add the desired concentrations of this compound (or DMSO as a vehicle control) to the cells. A final DMSO concentration of ≤0.1% is recommended. Incubate for 1-2 hours at 37°C.
-
cGAS Stimulation:
-
Prepare the HT-DNA transfection complex in Opti-MEM according to the manufacturer's protocol. A typical concentration is 1 µg/mL of HT-DNA.
-
Add the transfection complex to the cells and incubate for 6 hours at 37°C.
-
-
RNA Extraction: Lyse the cells using TRIzol and extract total RNA according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform quantitative PCR to measure the relative mRNA expression of IFNB1. Normalize the expression to a housekeeping gene.
-
Data Analysis: Calculate the fold change in IFNB1 expression relative to the unstimulated control. Determine the IC50 of this compound by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 2: Measurement of 2'3'-cGAMP Levels
This protocol provides a general workflow for measuring intracellular 2'3'-cGAMP levels, a direct readout of cGAS activity. This can be achieved using commercially available ELISA or TR-FRET kits.
Materials:
-
Treated cells from an experiment as described in Protocol 1.
-
Cell lysis buffer (as recommended by the cGAMP assay kit).
-
2'3'-cGAMP ELISA kit or TR-FRET assay kit.
-
Plate reader capable of measuring absorbance or time-resolved fluorescence.
Procedure:
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them according to the protocol provided with the cGAMP assay kit.
-
Sample Preparation: Clarify the cell lysates by centrifugation to remove cellular debris.
-
cGAMP Measurement: Perform the ELISA or TR-FRET assay according to the manufacturer's instructions. This typically involves incubating the cell lysates with a cGAMP-specific antibody and a labeled cGAMP tracer.
-
Data Analysis: Generate a standard curve using the provided 2'3'-cGAMP standards. Calculate the concentration of 2'3'-cGAMP in the cell lysates based on the standard curve. Compare the cGAMP levels in this compound-treated samples to the vehicle-treated controls.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the optimal dosage of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. RU.521 | cGAS Inhibitor | TargetMol [targetmol.com]
- 8. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Addressing RU-521 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of RU-521 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a cytosolic DNA sensor that, upon binding to double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][3] cGAMP then activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.[2][4] this compound acts as a competitive inhibitor by occupying the catalytic site of cGAS, thereby preventing the synthesis of cGAMP.[4][5]
Q2: Is this compound specific for cGAS? What is known about its off-target effects?
A2: Current research indicates that this compound is highly selective for cGAS.[2][6] Studies have shown that it does not inhibit downstream signaling events initiated by direct stimulation with cGAMP or recombinant type I interferon, suggesting its activity is specific to the cGAS enzyme.[2][7] Furthermore, experiments using various pattern recognition receptor (PRR) ligands have demonstrated that this compound's inhibitory activity is specific to the dsDNA-cGAS-STING signaling axis.[2] While no major off-target effects have been reported at effective concentrations, it is always good practice in research to verify the specificity of any inhibitor in your specific experimental system.[8][9]
Q3: I am observing a phenotype in my cells treated with this compound that I cannot explain by cGAS inhibition. What should I do?
A3: While this compound is known to be highly selective, unexpected phenotypes can arise from various factors in a cellular experiment. First, it is crucial to confirm that the observed effect is dose-dependent. Then, to determine if the effect is truly off-target, several control experiments are recommended. These include using a structurally unrelated cGAS inhibitor to see if the same phenotype is produced, and performing a rescue experiment by overexpressing a drug-resistant mutant of cGAS.[8] Additionally, employing a cGAS knockout or knockdown cell line can help differentiate between on-target and off-target effects.[2][9]
Q4: What is the optimal concentration of this compound to use in my cellular assay?
A4: The optimal concentration of this compound will depend on your specific cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your system.[2] As a starting point, IC50 values for this compound have been reported to be approximately 0.7 µM in murine cells and 0.8 µM in human THP-1 cells.[2][4] Using the lowest effective concentration that achieves the desired level of cGAS inhibition will minimize the potential for any off-target effects.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| No inhibition of type I interferon production after dsDNA stimulation. | 1. This compound is not cell-permeable in your specific cell line. 2. The concentration of this compound is too low. 3. The cGAS-STING pathway is not the primary driver of the response in your cells. 4. This compound degradation. | 1. Confirm this compound uptake, if possible. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify the expression and functionality of cGAS and STING in your cell line. Use positive controls like direct stimulation with cGAMP. 4. Prepare fresh stock solutions of this compound. |
| Cell toxicity observed at effective concentrations of this compound. | 1. The concentration of this compound is too high. 2. The cell line is particularly sensitive to the compound or vehicle (e.g., DMSO). 3. Potential off-target toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the lethal dose 50 (LD50) and use concentrations well below this value. The reported LD50 in THP-1 cells is 31.4 µM.[7] 2. Titrate the vehicle concentration and include a vehicle-only control. 3. Refer to the strategies for investigating off-target effects mentioned in the FAQs. |
| Variability in the inhibitory effect of this compound between experiments. | 1. Inconsistent cell density or health. 2. Inconsistent timing of this compound treatment and stimulation. 3. Degradation of this compound stock solution. | 1. Ensure consistent cell seeding density and monitor cell health. 2. Standardize the timing of all experimental steps. 3. Prepare fresh aliquots of this compound from a powder stock for each experiment. |
| This compound inhibits a cellular process that is not known to be regulated by cGAS. | 1. A previously uncharacterized role of cGAS in that process. 2. A potential off-target effect of this compound. | 1. Use genetic approaches (e.g., cGAS knockout/knockdown) to confirm if the effect is cGAS-dependent. 2. Employ a structurally distinct cGAS inhibitor to see if it phenocopies the effect. Perform cellular thermal shift assays (CETSA) to confirm target engagement.[9] |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| Mouse cGAS | RAW 264.7 | Luciferase Reporter Assay | ~0.7 | [2][4] |
| Human cGAS | THP-1 | Luciferase Reporter Assay | ~0.8 | [2][4] |
| Human cGAS | THP-1 | IFNB1 mRNA expression (RT-qPCR) | ~0.8 | [2] |
| Mouse cGAS | Primary Macrophages (from AGS mouse model) | Interferon Expression | ~0.7 | [5] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | LD50 (µM) | Reference |
| THP-1 | Not specified | 31.4 | [7] |
Experimental Protocols & Visualizations
Protocol 1: Determining the IC50 of this compound in a Cellular Assay
Objective: To determine the concentration of this compound that inhibits 50% of the cGAS-dependent signaling in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells (e.g., THP-1 Lucia™ ISG cells) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
This compound Treatment: Prepare a serial dilution of this compound in cell culture media. A typical concentration range to test would be from 0.01 µM to 100 µM. Add the diluted this compound or vehicle control (e.g., DMSO) to the cells and incubate for 1-2 hours.
-
dsDNA Stimulation: Transfect the cells with a cGAS ligand, such as Herring Testis DNA (HT-DNA), to activate the cGAS pathway.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 18-24 hours) to allow for the induction of the reporter gene (e.g., Lucia luciferase).
-
Signal Detection: Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding the luciferase substrate and measuring luminescence).
-
Data Analysis: Plot the reporter signal as a function of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Validating On-Target Activity of this compound using a cGAS Knockout Cell Line
Objective: To confirm that the inhibitory effect of this compound is dependent on the presence of cGAS.
Methodology:
-
Cell Lines: Use both wild-type (WT) and cGAS knockout (KO) cell lines of the same background (e.g., THP-1).
-
Treatment and Stimulation: Treat both WT and cGAS KO cells with an effective concentration of this compound (e.g., the IC90 concentration) or a vehicle control. Stimulate the cells with either dsDNA (to activate the cGAS pathway) or cGAMP (to bypass cGAS and directly activate STING).
-
Endpoint Measurement: After an appropriate incubation period, measure the downstream readout, such as the expression of IFNB1 mRNA via RT-qPCR.
-
Data Analysis: Compare the level of inhibition by this compound in WT versus cGAS KO cells for both dsDNA and cGAMP stimulation. A specific on-target effect would show inhibition only in dsDNA-stimulated WT cells.
Caption: Logic diagram for on-target validation of this compound.
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and inhibition of the DNA sensor cGAS | EMBO Reports [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Improving the stability of RU-521 in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of RU-521 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key sensor of cytosolic DNA that, upon activation, triggers an innate immune response through the STING pathway.[1] this compound works by binding to the catalytic pocket of cGAS, which prevents the synthesis of the second messenger cGAMP and subsequently blocks the downstream inflammatory signaling cascade.[2][3] It is particularly potent against murine cGAS but also shows activity against the human ortholog.[2]
Q2: What are the recommended storage and handling conditions for this compound stock solutions?
A2: Proper storage and handling are critical for maintaining the integrity of this compound. Based on manufacturer recommendations and general best practices for small molecules, the following conditions are advised:
-
Solvent: Prepare stock solutions in high-quality, anhydrous DMSO.[1]
-
Concentration: A typical stock solution concentration is 2 mg/ml (4.82 mM).[1]
-
Storage Temperature: Store stock solutions at -20°C. The reconstituted product is reported to be stable for at least six months at this temperature.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Light Sensitivity: Protect stock solutions from light by using amber vials or by wrapping the container in foil, as benzimidazole derivatives can be photosensitive.
Q3: My aqueous solution of this compound is changing color. What does this indicate?
A3: A change in the color of your this compound solution likely indicates chemical degradation. As a benzimidazole derivative, this compound is susceptible to oxidation, which can lead to the formation of colored byproducts. This is a sign that the compound may be losing its potency.
Q4: How often should I replenish this compound in my long-term cell culture experiment?
A4: The stability of this compound in cell culture media at 37°C over several days has not been extensively reported in publicly available literature. Therefore, the optimal replenishment frequency is not definitively established. As a general guideline for long-term experiments with small molecule inhibitors, it is recommended to replace the media and re-add the compound every 48 to 72 hours. However, for precise and reproducible results, it is highly advisable to determine the stability of this compound in your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound.
Issue 1: Loss of this compound Activity Over Time
-
Symptom: The inhibitory effect of this compound on the cGAS-STING pathway diminishes over the course of a multi-day experiment.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Chemical Degradation in Media | This compound, as a benzimidazole derivative, may be unstable in aqueous cell culture media at 37°C due to hydrolysis, oxidation, or photodegradation. Solution: Determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol 1). Based on the results, establish a schedule for replenishing the media with fresh compound. |
| Cellular Metabolism | Cells may metabolize this compound into inactive forms over time. Solution: If you suspect cellular metabolism, you may need to increase the frequency of media changes with fresh compound. Comparing the stability in cell-free media versus media with cells can help elucidate this. |
| Adsorption to Plasticware | Small molecules can adsorb to the surface of cell culture plates, reducing the effective concentration in the media. Solution: Use low-protein-binding plates and labware. Include a control group with this compound in media without cells to assess the extent of non-specific binding. |
| Serum Protein Binding | Proteins in fetal bovine serum (FBS) can bind to this compound, reducing its free and active concentration. Solution: If possible, reduce the serum concentration in your media. Alternatively, you may need to empirically determine a higher effective concentration of this compound in the presence of serum. |
Issue 2: Inconsistent or Irreproducible Results
-
Symptom: High variability in the observed inhibitory effect of this compound between experiments or replicates.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Compound Concentration | This can result from improper storage, repeated freeze-thaw cycles of the stock solution, or degradation during the experiment. Solution: Strictly adhere to the recommended storage and handling conditions. Prepare fresh working solutions for each experiment from a single-use aliquot of the stock solution. |
| Variability in Cell Health and Density | Differences in cell confluency or health can affect their response to the inhibitor. Solution: Standardize your cell seeding density and ensure consistent cell health and passage number across all experiments. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and affect experimental outcomes. Solution: Ensure the final concentration of DMSO in your cell culture media is low and consistent across all conditions (typically ≤ 0.1%). |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 415.23 g/mol | [1] |
| Solubility in DMSO | 2 mg/ml (4.82 mM) | [1] |
| Recommended Working Concentration (in vitro) | 200 ng/ml (482 nM) - 20 µg/ml (48.2 µM) | [1] |
| IC50 (murine cGAS, in vitro) | ~0.7 µM | [2] |
| IC50 (human cGAS, in THP-1 cells) | ~0.8 µM | [2] |
| LD50 (in THP-1 cells, 72h) | 31.4 µM | [2] |
| Stock Solution Stability (-20°C in DMSO) | At least 6 months | [1] |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium at 37°C using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, low-protein-binding multi-well plates
-
HPLC-MS system
-
Acetonitrile (HPLC grade)
-
Internal standard (a stable, structurally similar compound not present in your sample)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions of this compound at your final experimental concentration (e.g., 10 µM) in your cell culture medium. Prepare separate solutions for media with and without serum if you use both conditions.
-
Aliquot 1 mL of each working solution into triplicate wells of a sterile, low-protein-binding plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after preparation.
-
Process the samples for analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract this compound.
-
Vortex the samples for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials.
-
-
Analyze the samples by HPLC-MS. Quantify the peak area of this compound relative to the peak area of the internal standard at each time point.
-
Calculate the percentage of this compound remaining at each time point by comparing it to the 0-hour time point. Plot the percentage remaining versus time to determine the degradation rate and half-life (t½) of this compound in your experimental conditions.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
References
Technical Support Center: Overcoming RU-521 In Vivo Delivery Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common in vivo delivery challenges with the novel therapeutic agent, RU-521.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows poor exposure in vivo after oral dosing. What are the potential causes and how can I investigate them?
A1: Poor oral exposure is a frequent challenge for new chemical entities and can stem from several factors.[1] The primary causes are often poor aqueous solubility, limiting dissolution in gastrointestinal fluids, and/or rapid first-pass metabolism in the gut wall or liver.[1][2] A systematic approach is recommended to identify the root cause:
-
Assess Physicochemical Properties: Characterize this compound's aqueous solubility at different physiological pH values (e.g., 1.2, 6.8, and 7.4) and its lipophilicity (LogP/LogD).[3][4] These fundamental properties govern its ability to dissolve and be absorbed.
-
Evaluate In Vitro Metabolic Stability: Use liver microsomes or hepatocytes from the relevant species to determine this compound's intrinsic clearance.[1][5] High clearance suggests that the compound is being rapidly metabolized.
-
Conduct a Caco-2 Permeability Assay: This in vitro model assesses intestinal permeability and can identify if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, reducing absorption.[2]
Q2: What are common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: For compounds with solubility-limited absorption, several formulation strategies can be employed.[6] The choice depends on the specific properties of this compound.
-
Particle Size Reduction: Micronization or nanosizing increases the drug's surface area, which can significantly improve its dissolution rate.[1][7]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can enhance both solubility and dissolution.[2]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1]
-
pH Modification: For ionizable compounds, using buffered solutions or creating salt forms can improve solubility in the microenvironment of the gastrointestinal tract.[2]
Q3: this compound is rapidly metabolized, leading to a short half-life in vivo. What approaches can I take to reduce its clearance?
A3: High clearance due to rapid metabolism is a significant hurdle that reduces in vivo exposure and the duration of action.[8] Strategies to mitigate this include:
-
Identify Metabolic Hotspots: The first step is to pinpoint the specific site(s) on the this compound molecule that are most susceptible to metabolism. This is achieved through metabolite identification studies using liver microsomes or hepatocytes, followed by mass spectrometry analysis.
-
Structural Modification: Once metabolic hotspots are known, medicinal chemists can modify the structure of this compound to block or slow down the metabolic process.[2] This could involve replacing a labile functional group with a more stable one (bioisosteric replacement).[2]
-
Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted into the active form in vivo. This strategy can be used to mask a metabolic hotspot, improve solubility, or enhance permeability.
Q4: I am observing unexpected toxicity in my animal studies. Could the delivery vehicle be the cause?
A4: Yes, the vehicle itself can cause toxicity, which can confound the interpretation of your results.[9] It is critical to select an appropriate and safe vehicle for in vivo studies.[10]
-
Vehicle Toxicity: Some organic solvents, such as DMSO, can cause significant motor impairment and other toxic effects when administered at high concentrations.[9]
-
Excipient Effects: Excipients used in formulations should be carefully selected, as their side effects can differ between animal species.[11]
-
Dose-Range Finding Studies: Before conducting definitive toxicology studies, it is essential to perform dose-range finding studies for the final formulation to understand its pharmacokinetic profile and identify a maximum tolerated dose (MTD).[10][12]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Formulation
| Symptom | Possible Cause | Troubleshooting Steps |
| This compound does not fully dissolve in the selected vehicle. | The intrinsic solubility of this compound is too low for the chosen vehicle and concentration. | 1. Verify Solubility: Experimentally determine the solubility of this compound in a panel of common preclinical vehicles (see Table 1).[4]2. Reduce Concentration: If possible, lower the dosing concentration.3. Change Vehicle: Switch to a vehicle with higher solubilizing capacity (e.g., from an aqueous suspension to a lipid-based formulation).[1]4. Use Solubilizing Excipients: Add co-solvents (e.g., PEG-400, propylene glycol) or surfactants (e.g., Tween® 80, Cremophor® EL) to the formulation.[13][14] |
| The formulation appears clear initially but forms a precipitate over time. | The formulation is a supersaturated solution and is not physically stable. | 1. Assess Stability: Evaluate the physical stability of the formulation over the intended use period.2. Add Stabilizers: Incorporate polymers (e.g., HPMC, PVP) that can inhibit precipitation and maintain a supersaturated state.3. Prepare Fresh: Prepare the formulation immediately before dosing to minimize the time for precipitation to occur. |
Issue 2: Inconsistent Plasma Exposure and High Variability
| Symptom | Possible Cause | Troubleshooting Steps |
| High inter-animal variability in plasma concentrations (Cmax and AUC). | Inhomogeneous suspension leading to inaccurate dosing. | 1. Ensure Homogeneity: Vigorously mix the suspension (e.g., vortex, stir) immediately before and during dose administration to ensure uniformity.[4]2. Particle Size Control: If using a suspension, ensure the particle size of this compound is small and uniform. Consider micronization.[7]3. Switch to Solution: If possible, develop a solution-based formulation to eliminate dosing inaccuracies related to suspensions.[15] |
| Low or no detectable plasma concentrations after dosing. | Poor absorption, rapid metabolism, or analytical issues. | 1. Review Formulation: Re-evaluate the formulation strategy to enhance solubility and absorption (see FAQ Q2).2. Assess In Vitro Stability: Check the stability of this compound in plasma to rule out rapid degradation post-absorption.[5][16]3. Verify Analytical Method: Ensure the bioanalytical method (e.g., LC-MS/MS) is validated and has sufficient sensitivity to detect this compound at the expected concentrations. |
Data Presentation
Table 1: Example Solubility Data for this compound in Common Preclinical Vehicles
| Vehicle | Composition | Solubility of this compound (mg/mL) | Appearance |
| Saline | 0.9% NaCl in Water | < 0.01 | Insoluble Powder |
| Aqueous Suspension | 0.5% Methylcellulose (MC) in Water | < 0.1 (Suspension) | Fine Suspension |
| Suspension with Surfactant | 0.5% MC, 0.1% Tween® 80 in Water | < 0.1 (Suspension) | Stable Suspension |
| Co-solvent Solution | 10% DMSO, 40% PEG-400, 50% Saline | 5 | Clear Solution |
| Lipid-Based Formulation | 30% Cremophor® EL, 70% Corn Oil | 15 | Clear Solution |
Table 2: Example Pharmacokinetic Parameters for this compound in Different Formulations (Oral Gavage in Rats at 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| 0.5% MC Suspension | 50 ± 15 | 2.0 | 250 ± 80 | 5 |
| 10% DMSO / 40% PEG-400 | 450 ± 120 | 1.0 | 2200 ± 500 | 44 |
| SEDDS Formulation | 800 ± 200 | 0.5 | 4100 ± 950 | 82 |
Experimental Protocols
Protocol 1: Preparation of a 0.5% Methylcellulose Suspension with Tween® 80
-
Prepare the Vehicle: Slowly add 0.5 g of methylcellulose to 50 mL of hot water (~80°C) while stirring. Once dispersed, add 50 mL of cold water and continue to stir until a clear solution forms. Allow it to cool to room temperature. Add 0.1 mL of Tween® 80 and mix thoroughly.
-
Prepare the Suspension: Weigh the required amount of this compound powder. Create a smooth paste by triturating the powder with a small amount of the vehicle using a mortar and pestle.
-
Final Formulation: Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration.
-
Homogenization: Stir the final suspension for at least 30 minutes before dosing to ensure homogeneity.
Protocol 2: In Vitro Plasma Stability Assay
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Spike the this compound stock solution into pre-warmed (37°C) plasma from the target species (e.g., mouse, rat, human) to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid protein precipitation.[5]
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-drug mixture.[17]
-
Reaction Termination: Immediately terminate the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Calculation: Determine the percentage of this compound remaining at each time point relative to the 0-minute sample and calculate the in vitro half-life (t½).[16]
Visualizations
Caption: Hypothetical signaling pathway where this compound acts as an inhibitor of Akt phosphorylation.
Caption: Workflow for selecting an optimal formulation for this compound based on pharmacokinetic data.
Caption: Decision tree for troubleshooting the root cause of poor in vivo exposure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. benchchem.com [benchchem.com]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Compound optimization in early- and late-phase drug discovery: acceptable pharmacokinetic properties utilizing combined physicochemical, in vitro and in vivo screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Plasma Stability Assay | Domainex [domainex.co.uk]
- 17. creative-bioarray.com [creative-bioarray.com]
Refinement of RU-521 treatment protocols for primary cell cultures
Welcome to the technical support center for RU-521, a potent inhibitor of cyclic GMP-AMP synthase (cGAS). This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA) that, upon activation, triggers an innate immune response.[1] this compound functions by binding to the active site of the cGAS enzyme, preventing it from synthesizing its product, cyclic GMP-AMP (cGAMP). cGAMP is a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.[2][3] By inhibiting cGAS, this compound effectively blocks this signaling cascade.[2]
Q2: Is this compound more effective against mouse or human cGAS?
A2: this compound was initially identified as a potent inhibitor of murine cGAS and generally shows higher potency against the mouse homolog compared to the human version.[1][4] While it is capable of inhibiting human cGAS in cellular assays, the required concentration for effective inhibition is typically higher.[2][4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[1] For storage, it is recommended to keep the powdered form at -20°C for long-term stability.[1] Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q4: What is a typical working concentration for this compound in primary cell cultures?
A4: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, studies in human primary peripheral blood mononuclear cells (PBMCs) and M1-differentiated macrophages have shown effective inhibition of interferon-β expression at concentrations of 0.8 µM (IC50) and 3 µM (IC90).[2][5] For primary macrophages from autoimmune mouse models, this compound has been shown to reduce constitutive interferon expression.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell culture system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of type I interferon production | Suboptimal concentration of this compound: The IC50 can vary between cell types and between mouse and human cells.[2][4] | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific primary cells. Start with a range of 0.1 µM to 10 µM. |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity. | Aliquot the this compound stock solution after reconstitution and store at -80°C. Use a fresh aliquot for each experiment. | |
| Inefficient delivery to cells: Primary cells can be difficult to transfect or treat. | Ensure proper mixing of this compound in the cell culture medium. Pre-incubate cells with this compound for at least one hour before stimulation with a cGAS agonist (e.g., dsDNA).[7] | |
| cGAS-independent pathway activation: The stimulus being used may be activating other pattern recognition receptors (PRRs) that do not depend on cGAS. | Confirm that your stimulus (e.g., transfected dsDNA) is specifically activating the cGAS-STING pathway. This compound will not inhibit signaling downstream of STING (e.g., by direct cGAMP stimulation) or pathways activated by RNA viruses or TLR ligands.[2] | |
| High cell toxicity or death | High concentration of this compound: While generally not highly toxic at effective concentrations, very high doses may impact cell viability. | Determine the cytotoxicity of this compound on your primary cells using a viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay. |
| High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration in your culture wells is below 0.5%. Prepare intermediate dilutions of your this compound stock if necessary. | |
| High variability between experimental replicates | Inconsistent cell plating: Uneven cell density across wells can lead to variable responses. | Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell seeding. |
| Inconsistent reagent addition: Pipetting errors when adding this compound or the stimulus can introduce variability. | Use calibrated pipettes and add reagents consistently across all wells. Consider preparing a master mix for treatment conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | Assay Type | Cell Line | IC50 | Reference |
| Murine cGAS | Biochemical | Cell-free | 0.11 µM | [4] |
| Murine cGAS | Cellular | RAW 264.7 Macrophages | ~0.7 µM | [8] |
| Human cGAS | Biochemical | Cell-free | 2.94 µM | [4] |
| Human cGAS | Cellular | THP-1 Monocytes | ~0.8 µM | [2][8] |
Table 2: Recommended Working Concentrations for Primary Cells
| Primary Cell Type | Species | Effective Concentration Range | Readout | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | 0.8 µM - 3 µM | IFNB1 mRNA expression | [2][5] |
| M1-differentiated Macrophages | Human | 3 µM | Secreted IFNB1 protein | [2][5] |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse (Trex1-/-) | Not specified | Reduced basal IFNB1 mRNA | [6] |
Experimental Protocols
Protocol: Inhibition of dsDNA-induced Type I Interferon Response in Primary Human Macrophages using this compound
This protocol provides a general framework for treating primary human macrophages with this compound to inhibit the cGAS-STING pathway.
Materials:
-
Primary human monocytes
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound powder
-
DMSO
-
Herring Testis DNA (HT-DNA) or other dsDNA stimulus
-
Transfection reagent suitable for primary macrophages (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (for IFNB1 mRNA analysis) or ELISA kit for human IFN-β.
Methodology:
-
Differentiation of Primary Macrophages:
-
Isolate monocytes from human peripheral blood mononuclear cells (PBMCs).
-
Culture monocytes in RPMI-1640 medium supplemented with M-CSF for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.
-
-
Preparation of this compound Stock Solution:
-
Reconstitute this compound in DMSO to a stock concentration of 10 mM.
-
Aliquot the stock solution into small volumes and store at -80°C.
-
-
Cell Seeding and Treatment:
-
Seed the differentiated macrophages into 12-well plates at a density of approximately 3 x 10^5 cells per well and allow them to adhere overnight.[7]
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 3, 10 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.[7]
-
-
Stimulation with dsDNA:
-
Prepare the dsDNA transfection complexes according to the manufacturer's protocol. For example, dilute HT-DNA and the transfection reagent in Opti-MEM.
-
Add the dsDNA complexes to the wells containing the this compound-treated cells. Include a control with no dsDNA stimulation.
-
Incubate the cells for 6 hours for gene expression analysis (qPCR) or 24 hours for protein secretion analysis (ELISA).
-
-
Analysis of Type I Interferon Response:
-
For qPCR:
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of the IFNB1 gene using qPCR. Normalize the results to a housekeeping gene (e.g., GAPDH).
-
-
For ELISA:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IFN-β using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
-
Visualizations
Caption: cGAS-STING signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for this compound treatment in primary cell cultures.
References
- 1. invivogen.com [invivogen.com]
- 2. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. regenhealthsolutions.info [regenhealthsolutions.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of RU-521 in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the cGAS inhibitor, RU-521.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1] cGAS is a key sensor in the innate immune system that detects the presence of double-stranded DNA (dsDNA) in the cytoplasm, a signal often associated with viral infections or cellular damage.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines. This compound exerts its effect by binding to the catalytic pocket of cGAS, thereby preventing the synthesis of cGAMP and suppressing the downstream inflammatory response.[2]
Q2: Is cytotoxicity a common issue with this compound?
Generally, this compound is not considered highly cytotoxic at the concentrations required for effective cGAS inhibition. Studies have shown that the cytotoxic effects of this compound are typically observed at concentrations significantly higher than its half-maximal inhibitory concentration (IC50) for cGAS activity. For instance, in the human monocytic cell line THP-1, the concentration of this compound that causes 50% cell death (LD50) was found to be 31.4 µM, which is approximately 40 times greater than its IC50 for cGAS inhibition in the same cell line.[3][4]
Q3: Which cell lines are potentially more sensitive to this compound?
While comprehensive data across a wide range of cell lines is still emerging, cell lines with inherent sensitivities to stressors or those with compromised metabolic activity may exhibit increased susceptibility to this compound-induced cytotoxicity. It is crucial to empirically determine the optimal, non-toxic concentration range for each new cell line used in your experiments.
Q4: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound for cGAS inhibition can vary depending on the cell type and the specific experimental conditions. For in vitro cell culture assays, a common concentration range is between 200 ng/mL (approximately 0.48 µM) and 20 µg/mL (approximately 48.2 µM).[1][5] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing unexpected levels of cell death in your experiments with this compound, this guide will help you systematically troubleshoot potential causes.
Issue 1: High levels of cytotoxicity observed at or below the expected IC50 for cGAS inhibition.
| Potential Cause | Recommended Action |
| Cell Line Health and Confluency | Ensure cells are in the logarithmic growth phase and are not overly confluent, as stressed or overcrowded cells are more susceptible to chemical insults. |
| Solvent Toxicity | This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your specific cell line (generally <0.5%). Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments.[6] |
| Incorrect Compound Concentration | Double-check all calculations for stock solution preparation and dilutions. If possible, verify the concentration of your this compound stock solution. |
| Contamination | Test your cell cultures for mycoplasma and other microbial contaminants, as these can induce cell stress and death, confounding your results.[6] |
| Suboptimal Culture Conditions | Verify that incubator parameters such as temperature, CO2, and humidity are optimal for your cell line. Also, ensure the cell culture medium and supplements are not expired and are of high quality. |
Issue 2: Inconsistent or variable cytotoxicity results between experiments.
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before plating and verify even cell distribution across wells. Variations in cell number can lead to inconsistent assay readouts. |
| Reagent Variability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Use fresh, high-quality reagents for your cytotoxicity assay. |
| Procedural Inconsistencies | Standardize all incubation times, washing steps, and reagent addition procedures across all experiments. |
| Assay Interference | At high concentrations, this compound or its solvent may interfere with the reagents of certain cytotoxicity assays (e.g., MTT assay). Consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release for membrane integrity). |
Data Presentation: this compound Potency and Cytotoxicity
The following table summarizes the known inhibitory and cytotoxic concentrations of this compound in commonly used cell lines.
| Cell Line | Species | Assay Type | Parameter | Value | Reference |
| THP-1 | Human | cGAS Inhibition (IFNB1 mRNA) | IC50 | ~0.8 µM | [3][7] |
| THP-1 | Human | Cytotoxicity (CellTiter-Glo) | LD50 | 31.4 µM | [3][4] |
| RAW 264.7 | Murine | cGAS Inhibition | IC50 | ~0.7 µM | [3] |
| HEK293 | Human | cGAS Inhibition (IFNB1/IFIT2 mRNA) | - | Inhibition observed | [3][7] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (LD50) of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from a study that determined the LD50 of this compound in THP-1 cells.[3]
Materials:
-
Sensitive cell line of interest (e.g., THP-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 150,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of complete culture medium.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations spanning from below the expected IC50 to concentrations where cytotoxicity is anticipated (e.g., 0.1 µM to 100 µM). Also, prepare a vehicle control (DMSO) at the highest concentration used for the this compound dilutions.
-
Treatment: Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the LD50 value, which is the concentration of this compound that results in a 50% reduction in cell viability.
-
Mandatory Visualizations
cGAS-STING Signaling Pathway and Inhibition by this compound
References
- 1. m.youtube.com [m.youtube.com]
- 2. Regulation and inhibition of the DNA sensor cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Perillaldehyde Inhibition of cGAS Reduces dsDNA-Induced Interferon Response [frontiersin.org]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
Optimization of RU-521 concentration for specific research applications
Welcome to the technical support resource for RU-521, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). This guide is designed for researchers, scientists, and drug development professionals, providing detailed information to help optimize the use of this compound in your specific research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] The cGAS enzyme is a key sensor of cytosolic double-stranded DNA (dsDNA), which can be a sign of viral or bacterial infection, or cellular damage.[1][3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[3][4] cGAMP then binds to and activates the STING (Stimulator of Interferon Genes) protein, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines.[1][4] this compound directly inhibits the enzymatic activity of cGAS, preventing the synthesis of cGAMP and thereby blocking the downstream inflammatory response.[3][5]
Q2: Is this compound effective against both human and mouse cGAS?
A2: Yes. While initially identified for its potent inhibition of murine cGAS, this compound has been demonstrated to effectively inhibit both human and mouse cGAS homologs in various cellular contexts.[5][6][7] However, some reports suggest it may be more potent against the murine enzyme.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific human or murine model system.
Q3: What is a good starting concentration for my in vitro experiment?
A3: A good starting point for cell culture assays is between 0.5 µM and 1.0 µM. The half-maximal inhibitory concentration (IC50) has been determined to be approximately 0.8 µM in human THP-1 monocytic cells and 0.7 µM in murine RAW 264.7 macrophage cells.[2][5] For sensitive applications or new cell lines, a dose-response experiment ranging from 0.1 µM to 10 µM is recommended to determine the optimal concentration.
Q4: What solvent should I use for this compound?
A4: this compound should be dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as your this compound treatment groups.
Q5: Is this compound toxic to cells?
A5: this compound exhibits a good therapeutic window. For example, in THP-1 cells, the concentration at which 50% of cells are killed (LD50) was found to be 31.4 µM, which is approximately 40 times higher than its effective inhibitory concentration (IC50 of ~0.8 µM).[5][6] However, cytotoxicity can be cell-type dependent. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) for your specific cell line, especially when using concentrations above 5 µM.
Data Summary Tables
Table 1: In Vitro Potency & Cytotoxicity of this compound
| Parameter | Cell Line | Species | Value | Reference |
| IC50 | THP-1 | Human | ~0.8 µM | [5] |
| IC50 | RAW 264.7 | Murine | 0.7 µM | [2][5] |
| IC50 | Recombinant Protein | Murine | 0.74 µM | [8] |
| LD50 | THP-1 | Human | 31.4 µM | [5][6] |
Table 2: Recommended Working Concentrations
| Application | System | Recommended Range | Reference |
| Cell Culture | General Use | 0.5 µM - 5 µM | [5][9] |
| Cell Culture | Mouse Embryonic Fibroblasts | 1 µM | [10] |
| In Vivo | Mouse (Sepsis Model) | 5 mg/kg (i.p.) | [2] |
| In Vivo | Rat (SAH Model) | 450 µg/kg | [4] |
Visualized Pathways and Workflows
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blocking cGAS in Autoimmunity | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Crucial Roles and Research Advances of cGAS-STING Pathway in Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Challenges in RU-521 synthesis and potential solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of RU-521. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: The chemical structure of this compound is 3-[1-(6,7-Dichloro-1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1(3H)-isobenzofuranone. Its chemical formula is C₁₉H₁₂Cl₂N₄O₃.
Q2: What are the key precursors for a plausible synthesis of this compound?
A2: A plausible retrosynthetic analysis suggests the key precursors are:
-
A substituted isobenzofuranone, such as 3-(bromoacetyl)isobenzofuran-1(3H)-one.
-
A substituted pyrazole, such as 1-(6,7-dichloro-1H-benzo[d]imidazol-2-yl)-3-methyl-1H-pyrazol-5-ol.
-
A substituted benzimidazole, such as 6,7-dichloro-1H-benzo[d]imidazole-2-carbohydrazide.
-
A diketone, such as 2,4-dioxopentanoate.
Q3: What are the major challenges in the synthesis of this compound?
A3: The main challenges include:
-
Multi-step synthesis with potential for low overall yield.
-
Formation of regioisomers during the pyrazole synthesis.
-
Potential for side reactions, such as self-condensation of precursors.
-
Purification of intermediates and the final product, which can be difficult due to low solubility and the presence of closely related impurities.
Troubleshooting Guide
Problem 1: Low Yield in the Synthesis of the Benzimidazole Precursor
Question: I am experiencing a low yield during the synthesis of 6,7-dichloro-1H-benzo[d]imidazole-2-carbohydrazide from 4,5-dichlorobenzene-1,2-diamine and oxalic acid dihydrazide. What could be the issue?
Answer: Low yields in this step can arise from several factors:
-
Incomplete Reaction: The condensation reaction may require prolonged heating or a higher temperature to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Side Reactions: The diamine can undergo oxidative degradation at high temperatures. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Losses: The product may be partially soluble in the washing solvents. Minimize the volume of solvent used for washing the precipitate.
| Condition | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| A | 4,5-dichlorobenzene-1,2-diamine, oxalic acid dihydrazide, ethanol | 80 | 12 | 60-70 |
| B | 4,5-dichlorobenzene-1,2-diamine, oxalic acid dihydrazide, microwave | 120 | 0.5 | 75-85 |
Problem 2: Formation of Regioisomers during Pyrazole Synthesis
Question: The reaction of 6,7-dichloro-1H-benzo[d]imidazole-2-carbohydrazide with my diketone is producing a mixture of pyrazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.
-
Choice of Diketone: The structure of the diketone can influence the regioselectivity. Using a more sterically hindered or electronically differentiated diketone may favor the formation of one isomer.
-
Reaction Conditions: The solvent and temperature can affect the regioselectivity. Experiment with different solvents (e.g., ethanol, acetic acid, toluene) and a range of temperatures.
-
pH Control: The pH of the reaction mixture can play a crucial role. The addition of a catalytic amount of acid (e.g., HCl, acetic acid) can sometimes direct the cyclization to the desired regioisomer.
Problem 3: Difficulty in the Final Condensation Step
Question: The final condensation between the benzimidazole-pyrazole intermediate and the isobenzofuranone precursor is not proceeding or is giving a low yield. What can I do?
Answer: This is likely a challenging coupling reaction due to the complexity of the molecules involved.
-
Activation of the Isobenzofuranone: The isobenzofuranone precursor may require activation. Converting the 3-bromoacetyl group to a more reactive species might be necessary.
-
Base Catalyst: The reaction will likely require a base to facilitate the nucleophilic attack of the pyrazole. Screen a variety of organic and inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate).
-
Solvent: The choice of a suitable solvent is critical. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be required to dissolve the reactants.
-
Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier.
Experimental Protocols
Proposed Synthesis of 1-(6,7-dichloro-1H-benzo[d]imidazol-2-yl)-3-methyl-1H-pyrazol-5-ol (Intermediate A)
-
Step 1: Synthesis of 6,7-dichloro-1H-benzo[d]imidazole-2-carbohydrazide.
-
A mixture of 4,5-dichlorobenzene-1,2-diamine (1 mmol) and oxalic acid dihydrazide (1.1 mmol) in ethanol (20 mL) is refluxed for 12 hours.
-
The reaction mixture is cooled to room temperature, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
-
Step 2: Synthesis of Intermediate A.
-
To a solution of 6,7-dichloro-1H-benzo[d]imidazole-2-carbohydrazide (1 mmol) in glacial acetic acid (15 mL), ethyl acetoacetate (1.2 mmol) is added.
-
The reaction mixture is heated at 120 °C for 8 hours.
-
The mixture is then cooled and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the desired pyrazole.
-
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Classical androgen receptor signaling pathway.
Technical Support Center: Enhancing the Specificity of RU-521 in Complex Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the specific and effective use of RU-521, a potent inhibitor of cyclic GMP-AMP synthase (cGAS). By addressing potential experimental challenges, this guide aims to help users confidently interpret their results and enhance the specificity of this compound in their unique biological systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that directly targets the enzyme cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA), which can be a sign of infection or cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[3] cGAMP then binds to the adaptor protein STING (Stimulator of Interferon Genes), triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1][3] this compound binds to the active site of cGAS, preventing the synthesis of cGAMP and thereby inhibiting the downstream inflammatory response.[2][4]
Q2: How specific is this compound for cGAS?
This compound has been shown to be a highly selective inhibitor of cGAS.[3][4][5] Studies have demonstrated that it does not significantly inhibit other innate immune signaling pathways activated by various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs).[4][5] Its inhibitory activity is dependent on the presence of cGAS, as it does not suppress immune responses in cGAS-knockout cells that are stimulated downstream of cGAS (e.g., with cGAMP).[4][5][6]
Q3: What is the difference in potency of this compound between mouse and human cGAS?
This compound was initially identified as a potent inhibitor of murine cGAS.[1] However, it also effectively inhibits human cGAS, with similar IC50 values observed in cellular assays.[5] This cross-species activity makes this compound a valuable tool for studying the cGAS-STING pathway in both human and mouse models.[5][6]
Q4: Can this compound be used in both in vitro and in vivo experiments?
Yes, this compound has been successfully used in a variety of experimental settings, including cell culture (in vitro and ex vivo) and animal models (in vivo).[1][3] It has been shown to reduce type I interferon production in primary macrophages and has been administered in mouse models of autoimmune diseases.[1][3]
Troubleshooting Guide
Even with a highly specific inhibitor like this compound, researchers may encounter results that suggest a lack of specificity. These issues often arise from experimental conditions rather than the inherent properties of the compound. This guide provides a structured approach to identifying and resolving these potential problems.
Issue 1: Apparent Off-Target Effects or Cellular Toxicity at High Concentrations
Symptoms:
-
Inhibition of signaling pathways known to be independent of cGAS.
-
Unexpected changes in cell morphology or viability.
-
High background signal in cellular assays.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Aggregation | 1. Visually inspect your this compound stock solution for any precipitation. 2. Determine the solubility of this compound in your final assay buffer. 3. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer.[7] | At high concentrations, small molecules can form aggregates that non-specifically inhibit proteins or interfere with assay components.[7] Reducing the final concentration and adding detergents can prevent aggregation. |
| High DMSO Concentration | 1. Ensure the final concentration of DMSO in your cell culture or assay is low (typically <1%).[7] 2. Run a vehicle control with the same final DMSO concentration as your experimental samples. | High concentrations of DMSO can be toxic to cells and can affect the activity of various enzymes, leading to misleading results. |
| Cytotoxicity | 1. Perform a dose-response curve to determine the cytotoxic concentration (LD50) of this compound in your specific cell type. 2. Use concentrations well below the cytotoxic threshold for your experiments. | All compounds can be toxic at high enough concentrations. It's crucial to work within a therapeutic window where the on-target effects are observed without significant cell death. |
Issue 2: Inconsistent IC50 Values or Variable Inhibition
Symptoms:
-
Poor reproducibility of inhibition data between experiments.
-
IC50 values that differ significantly from published data.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Reagent Quality | 1. Use fresh, high-purity reagents. 2. Filter-sterilize buffers before use.[7] | Contaminants in reagents can interfere with the assay and affect inhibitor potency.[7] |
| Variable Enzyme/Cell Activity | 1. Use a consistent lot of reagents and cells. 2. Ensure cells are at a consistent passage number and confluency. 3. Allow enzymes and cells to equilibrate to the reaction temperature before starting the assay.[7] | The physiological state of cells or the activity of a purified enzyme can fluctuate, leading to variability in inhibitor performance.[7] |
| Pipetting Inaccuracies | 1. Calibrate pipettes regularly. 2. Prepare a master mix of reagents to minimize well-to-well variability.[7] | Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor or other critical reagents. |
Issue 3: Potent in Biochemical Assays, Weak in Cellular Assays
Symptoms:
-
This compound shows strong inhibition of purified cGAS enzyme but has a much weaker effect in a cell-based assay.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | 1. Use a cell line known to be permeable to small molecules or consider using a permeabilizing agent (with appropriate controls). 2. Increase the incubation time of this compound with the cells. | For an inhibitor to work in a cellular context, it must be able to cross the cell membrane to reach its intracellular target (cGAS). |
| Drug Efflux | 1. Co-incubate with known inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if the potency of this compound increases. | Cells can actively pump out foreign compounds, reducing the intracellular concentration of the inhibitor. |
| Compound Metabolism | 1. Analyze the stability of this compound in your cell culture medium over time using techniques like LC-MS. | Cells can metabolize and inactivate the compound, reducing its effective concentration. |
Data Presentation
Table 1: Comparative Potency of this compound
| Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| Human cGAS | Cellular (IFN-β expression) | THP-1 | ~0.8 | [5][8] |
| Murine cGAS | Cellular (IFN-β expression) | RAW 264.7 | ~0.7 | [5] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | LD50 (µM) | Reference |
| THP-1 | Cytotoxicity Assay | 31.4 | [6] |
Mandatory Visualizations
Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: Determining the Cellular IC50 and Cytotoxicity of this compound
Objective: To determine the concentration of this compound that inhibits 50% of cGAS activity (IC50) and the concentration that is toxic to 50% of cells (LD50) in a specific cell line.
Methodology:
-
Cell Plating: Seed your cells of interest (e.g., THP-1 or RAW 264.7) in 96-well plates at a density that will not result in over-confluence after 48 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Inhibitor Treatment: Add the serially diluted this compound or vehicle control to the cells and incubate for 1-2 hours.
-
cGAS Stimulation: Stimulate the cells with a known cGAS agonist, such as transfected herring testis DNA (HT-DNA), to induce type I interferon production. Include an unstimulated control. Incubate for 18-24 hours.
-
Endpoint Measurement (IC50):
-
Collect the cell supernatant.
-
Measure the concentration of IFN-β using an ELISA kit according to the manufacturer's instructions.
-
Plot the IFN-β concentration against the log of the this compound concentration and fit a dose-response curve to calculate the IC50.
-
-
Endpoint Measurement (Cytotoxicity):
-
To parallel wells treated with this compound but not stimulated, add a viability reagent (e.g., CellTiter-Glo®, resazurin).
-
Measure the signal according to the manufacturer's protocol.
-
Plot cell viability against the log of the this compound concentration to determine the LD50.
-
Protocol 2: Validating the Specificity of this compound Action
Objective: To confirm that the inhibitory effect of this compound is specific to the cGAS pathway.
Methodology:
-
Cell Setup: Use both wild-type (WT) cells and cGAS knockout (KO) cells of the same background. Plate them in parallel.
-
Inhibitor Pre-treatment: Treat both WT and cGAS KO cells with this compound (at 1x and 5x the calculated IC50) or a vehicle control for 1-2 hours.
-
Pathway Stimulation: Treat separate wells of both cell types with one of the following stimuli:
-
Incubation: Incubate for a period appropriate for the chosen stimulus to induce a response (e.g., 6 hours for gene expression, 24 hours for protein secretion).
-
Endpoint Analysis:
-
Measure a relevant downstream marker, such as IFNB1 mRNA levels by RT-qPCR or secreted IFN-β protein by ELISA.
-
-
Interpretation:
-
Specific Inhibition: this compound should inhibit the response to dsDNA in WT cells but should NOT inhibit the response in cGAS KO cells or the responses to cGAMP, LPS, or Poly(I:C) in either cell type.
-
Non-Specific Inhibition: If this compound inhibits the response to cGAMP, LPS, or Poly(I:C), it suggests an off-target effect at the concentration used.
-
References
- 1. invivogen.com [invivogen.com]
- 2. Blocking cGAS in Autoimmunity | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 3. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of RU-521 and Other cGAS Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cyclic GMP-AMP synthase (cGAS) inhibitor RU-521 with other notable alternatives. This analysis is supported by experimental data to inform the selection of the most suitable compound for preclinical studies.
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of infection and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target. A growing number of small molecule inhibitors have been developed to modulate cGAS activity, with this compound being a prominent example.
Performance Comparison of cGAS Inhibitors
The following table summarizes the in vitro and cellular potency of this compound and other selected cGAS inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Inhibitor | Target Species | Biochemical IC50 | Cellular IC50 | Cell Line | Reference(s) |
| This compound | Murine cGAS | 0.11 µM | 0.7 µM | RAW 264.7 | [1][2] |
| Human cGAS | 2.94 µM | ~0.8 µM | THP-1 | [2][3] | |
| PF-06928215 | Human cGAS | 4.9 µM | Inactive in cells | THP-1 | [4][5][6] |
| G150 | Human cGAS | 10.2 nM | 1.96 µM (IFNB1 mRNA) | THP-1 | [1][7][8] |
| Murine cGAS | >25 µM (No inhibition) | - | - | [8] | |
| G140 | Human cGAS | 14.0 nM | 1.70 µM (IFNB1 mRNA) | THP-1 | [1][9] |
| Murine cGAS | 442 nM | - | - | [1] | |
| G108 | Human cGAS | 27.5 nM | - | - | [10] |
| Murine cGAS | 5.15 µM | - | - | [1] | |
| Suramin | Human cGAS | Potent inhibitor (IC50 not specified) | Effective in cells | THP-1 | [1][6] |
Note: The discrepancy between biochemical and cellular IC50 values can be attributed to factors such as cell permeability, off-target effects, and compound stability in the cellular environment.
Key Insights from Comparative Data
-
This compound exhibits a notable preference for inhibiting murine cGAS over human cGAS in biochemical assays.[1][11] However, in cellular assays, it demonstrates comparable potency against both homologs.[2] This makes this compound a valuable tool for studies involving both mouse models and human cell lines.[2]
-
PF-06928215 shows high affinity for human cGAS in biochemical assays but lacks activity in cellular models, likely due to poor cell permeability.[4][5][6]
-
G150 and G140 are highly potent and selective inhibitors of human cGAS at the biochemical level.[1][7][8][9] They also demonstrate robust activity in human cell lines.[1][7][9] Their selectivity for human cGAS makes them excellent candidates for studies focused on the human pathway.[8]
-
Suramin is a potent inhibitor of human cGAS that functions by displacing DNA from the enzyme, a different mechanism compared to the active site-binding of this compound.[6] However, suramin is known to have multiple biological targets, which could lead to off-target effects.
Signaling Pathway and Experimental Workflow
To understand the context of cGAS inhibition, it is crucial to visualize the signaling pathway and the experimental workflows used to evaluate inhibitors.
Caption: The cGAS-STING signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for evaluating cGAS inhibitors.
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize cGAS inhibitors.
Biochemical cGAS Activity Assay (Pyrophosphatase-Coupled)
This assay measures the enzymatic activity of cGAS by detecting the production of pyrophosphate (PPi), a byproduct of cGAMP synthesis.
-
Reaction Setup: In a 384-well plate, combine recombinant human or murine cGAS protein with a dsDNA activator (e.g., herring testis DNA or synthetic dsDNA).
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the reaction mixture.
-
Initiation: Start the reaction by adding a mixture of ATP and GTP, along with inorganic pyrophosphatase.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) generated from the hydrolysis of PPi by the pyrophosphatase. This is typically done using a malachite green-based colorimetric detection method.[12]
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based cGAS Inhibition Assay (qRT-PCR)
This assay assesses the ability of an inhibitor to block cGAS-mediated downstream signaling in a cellular context.
-
Cell Culture: Plate cells known to have a functional cGAS-STING pathway (e.g., human THP-1 monocytes or murine RAW 264.7 macrophages) in a 24-well plate.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the cGAS inhibitor for 1-2 hours.
-
cGAS Activation: Transfect the cells with a dsDNA stimulus (e.g., herring testis DNA or a synthetic dsDNA oligonucleotide) using a suitable transfection reagent to activate the cGAS pathway.
-
Incubation: Incubate the cells for a further 4-6 hours to allow for gene expression.
-
RNA Extraction and qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of interferon-stimulated genes, such as IFNB1 or CXCL10.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene. Calculate the percent inhibition of gene expression at each inhibitor concentration and determine the cellular IC50 value.[13][14]
Selectivity and Off-Target Effects
To assess the selectivity of a cGAS inhibitor, its activity against other pattern recognition receptor pathways should be evaluated. For instance, in the cell-based assay described above, cells can be stimulated with ligands for other pathways, such as lipopolysaccharide (LPS) for TLR4 or poly(I:C) for RIG-I/MDA5, in the presence of the cGAS inhibitor.[2] A selective inhibitor like this compound should not significantly inhibit the downstream signaling induced by these other stimuli.[2]
Conclusion
The selection of a cGAS inhibitor for preclinical research depends on the specific experimental goals. This compound stands out as a versatile tool due to its demonstrated activity against both human and murine cGAS in cellular settings, making it suitable for translational studies that bridge in vitro human cell work and in vivo mouse models.[2] For studies exclusively focused on the human cGAS-STING pathway, the highly potent and selective inhibitors G150 and G140 represent excellent choices.[1][7][8][9] It is imperative for researchers to consider the full profile of an inhibitor, including its potency, selectivity, and cellular activity, to ensure the generation of robust and reliable data. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other emerging cGAS inhibitors.
References
- 1. regenhealthsolutions.info [regenhealthsolutions.info]
- 2. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-Validation of RU-521's Efficacy in Diverse Autoimmune Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cGAS inhibitor RU-521's performance across various preclinical autoimmune disease models, including rheumatoid arthritis, systemic lupus erythematosus, and Aicardi-Goutières Syndrome. The efficacy of this compound is contextualized by examining alternative therapeutic strategies targeting the cGAS-STING pathway. All experimental data is presented in structured tables for clear comparison, accompanied by detailed methodologies for key experiments. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.
Executive Summary
This compound is a potent small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that triggers innate immune responses. In several autoimmune diseases, the cGAS-STING pathway is chronically activated by self-DNA, leading to excessive type I interferon production and inflammation. This compound has demonstrated significant efficacy in mitigating disease pathology in murine models of arthritis, lupus, and Aicardi-Goutières syndrome by blocking this pathway. While direct comparative in vivo studies with other cGAS or STING inhibitors are limited, this guide consolidates the available data to facilitate an objective assessment of this compound's potential as a therapeutic agent.
cGAS-STING Signaling Pathway and this compound's Mechanism of Action
The cGAS-STING pathway is a critical component of the innate immune system. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of cyclic GMP-AMP (cGAMP). cGAMP then acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) protein on the endoplasmic reticulum. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines. This compound competitively binds to the catalytic pocket of cGAS, thereby preventing the synthesis of cGAMP and abrogating the downstream signaling cascade.[1]
Efficacy of this compound in a Murine Model of Rheumatoid Arthritis
The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological similarities with the human disease.
Experimental Data
| Treatment Group | Mean Arthritis Score (Day 43) | Serum TNF-α (pg/mL) | Serum IFN-β (pg/mL) | Reference |
| Control (CIA mice) | 8.5 ± 1.2 | 150 ± 25 | 80 ± 15 | [2] |
| NiH (this compound + cNPs) | 3.2 ± 0.8 | 60 ± 10 | 35 ± 8 | [2] |
*Data are presented as mean ± standard error of the mean (SEM). NiH: Nanomedicine-in-hydrogel co-delivering this compound and cationic nanoparticles (cNPs).
Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
A detailed protocol for inducing and assessing CIA in DBA/1 mice is as follows:
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site on the tail.[3][4]
-
-
Treatment Protocol:
-
The nanomedicine-in-hydrogel (NiH) formulation co-delivering this compound and cationic nanoparticles (cNPs) was administered subcutaneously. Specific dosing and timing of administration post-immunization would be as described in the primary literature.[2]
-
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is scored visually for each paw on a scale of 0-4 (0: normal, 1: mild swelling and erythema of one digit, 2: moderate swelling of the paw, 3: severe swelling of the entire paw, 4: joint deformity and/or ankylosis). The total score per mouse is the sum of the scores for all four paws (maximum score of 16).[3][5]
-
Histological Analysis: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.[4]
-
Biomarker Analysis: Serum levels of inflammatory cytokines such as TNF-α and IFN-β are quantified by ELISA.[2]
-
Efficacy of this compound in a Murine Model of Systemic Lupus Erythematosus
The MRL/lpr mouse model spontaneously develops a systemic autoimmune disease that shares many features with human systemic lupus erythematosus (SLE), including the production of autoantibodies against double-stranded DNA (anti-dsDNA) and the development of lupus nephritis.[6]
Experimental Data
While specific in vivo data for this compound in the MRL/lpr model was not found in the searched literature, the known mechanism of this compound suggests it would be effective in reducing the type I interferon signature often associated with lupus. Pre-clinical studies have indicated that this compound is effective in preventing inflammatory responses in murine models of lupus.[1]
| Key Pathological Feature in MRL/lpr Mice | Expected Effect of this compound Treatment |
| Increased anti-dsDNA antibody levels | Reduction |
| Proteinuria (indicative of kidney damage) | Reduction |
| Splenomegaly and lymphadenopathy | Reduction |
| Glomerulonephritis | Amelioration |
Experimental Protocol: MRL/lpr Mouse Model of Lupus
-
Animal Model: Female MRL/lpr mice are typically used, with disease onset around 8-12 weeks of age.[6][7]
-
Treatment Protocol:
-
This compound would be administered systemically (e.g., intraperitoneally or orally) starting at an early disease stage (e.g., 8 weeks of age) and continued for a defined period (e.g., until 16-20 weeks of age). The optimal dose would need to be determined in dose-response studies.
-
-
Assessment of Disease:
-
Autoantibody Levels: Serum levels of anti-dsDNA antibodies are measured by ELISA at regular intervals.[8]
-
Proteinuria: Urine protein levels are monitored weekly as an indicator of kidney damage.[6]
-
Histological Analysis: At the end of the study, kidneys are harvested for histological examination to assess the severity of glomerulonephritis. Spleen and lymph nodes are also collected to assess splenomegaly and lymphadenopathy.[6]
-
Gene Expression Analysis: Expression of interferon-stimulated genes (ISGs) in peripheral blood or kidney tissue can be quantified by RT-qPCR to assess the impact on the type I interferon signature.
-
Efficacy of this compound in a Murine Model of Aicardi-Goutières Syndrome
Aicardi-Goutières syndrome (AGS) is a rare genetic disorder characterized by a constitutive upregulation of type I interferon, leading to severe neurological and systemic autoimmune manifestations. Mice deficient in the 3' repair exonuclease 1 (Trex1) gene recapitulate key features of AGS, including lethal autoimmunity driven by the cGAS-STING pathway.[9][10]
Experimental Data
Genetic ablation of cGAS in Trex1-/- mice, which mimics the pharmacological effect of this compound, provides compelling evidence for the therapeutic potential of cGAS inhibition in AGS.
| Genotype | Survival | Tissue Inflammation Score (Heart) | Anti-nuclear Antibodies (ANA) | Interferon-Stimulated Gene (ISG) Expression (Peripheral Blood) | Reference |
| Trex1-/- | Lethal by ~12 weeks | 4.5 ± 0.5 | High | Significantly elevated | [9] |
| Trex1-/-cGas-/- | Normal lifespan | 0.2 ± 0.1 | Baseline | Normal | [9] |
*Data are presented as mean ± SEM.
Experimental Protocol: Trex1-/- Mouse Model of AGS
-
Animal Model: Trex1-/- mice on a C57BL/6 background. These mice spontaneously develop a lethal autoimmune phenotype.[11]
-
Treatment Protocol:
-
This compound would be administered systemically, starting before the onset of severe symptoms (e.g., at 4-6 weeks of age). The treatment would be continued for the duration of the study to assess its impact on survival and disease pathology.
-
-
Assessment of Disease:
-
Survival: Mice are monitored daily for signs of distress, and survival is recorded.
-
Histological Analysis: At a predefined endpoint or upon humane euthanasia, tissues (e.g., heart, lung, kidney, skin) are collected for histological assessment of inflammation.[9]
-
Autoantibody Levels: Serum is collected to measure the levels of anti-nuclear antibodies (ANA).[9]
-
Gene Expression Analysis: The expression of interferon-stimulated genes (ISGs) such as Cxcl10, Isg15, and Ifit1 in peripheral blood or tissues is quantified by RT-qPCR to measure the type I interferon response.[9]
-
Alternative cGAS-STING Pathway Inhibitors
Several other small molecules targeting the cGAS-STING pathway have been developed. While direct in vivo comparisons with this compound in the aforementioned autoimmune models are scarce, they represent alternative strategies for therapeutic intervention.
| Compound | Target | Mechanism of Action | Reported Efficacy in Inflammatory Models |
| G150 | cGAS | Binds to the catalytic site of cGAS.[1] | In vitro inhibition of cGAS. In vivo data in autoimmune models is limited. |
| H-151 | STING | Covalently binds to STING, preventing its activation.[12] | Ameliorates inflammation in models of psoriasis and intestinal ischemia-reperfusion injury.[12] |
| C-176 | STING | Covalent inhibitor of STING. | Reduces inflammation in a dsDNA-induced arthritis model.[13] |
| Glabridin | STING | Inhibits the interaction of STING with IRF3. | Reduces type I interferon production in Trex1-deficient mice.[10] |
Conclusion
This compound demonstrates significant promise as a therapeutic agent for a range of autoimmune diseases driven by aberrant cGAS-STING signaling. Its efficacy in preclinical models of rheumatoid arthritis and the profound protective effect of cGAS deletion in a model of Aicardi-Goutières syndrome underscore the potential of this therapeutic strategy. Further studies, including direct comparative in vivo efficacy trials against other cGAS and STING inhibitors, will be crucial to fully delineate the therapeutic potential of this compound. The detailed experimental protocols provided in this guide should facilitate the design and execution of such cross-validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 4. inotiv.com [inotiv.com]
- 5. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 6. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 7. Lupus Efficacy Studies | The Jackson Laboratory [jax.org]
- 8. Anti–DNA B Cells in MRL/lpr Mice Show Altered Differentiation and Editing Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glabridin improves autoimmune disease in Trex1-deficient mice by reducing type I interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trex1 Knockout Mouse | Taconic Biosciences [taconic.com]
- 12. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of RU-521, a cGAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclic GMP-AMP synthase (cGAS) inhibitor, RU-521, with other notable alternatives. The content is based on available experimental data to objectively assess its performance and facilitate informed decisions in research and development.
Introduction to this compound and cGAS Inhibition
This compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor that plays a central role in the innate immune system.[1] Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target. This compound has been shown to inhibit both murine and human cGAS, positioning it as a valuable tool for studying the biological roles of cGAS and as a potential therapeutic agent.[1][2]
In Vitro Effects: A Quantitative Comparison
The in vitro potency of this compound has been evaluated in various cellular and biochemical assays. Here, we compare its inhibitory activity with other known cGAS inhibitors.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| This compound | human cGAS | Cellular (THP-1 cells) | ~0.8 µM | [2] |
| mouse cGAS | Cellular (RAW 264.7 cells) | ~0.7 µM | [2] | |
| mouse cGAS | Biochemical | 0.11 µM | [3] | |
| human cGAS | Biochemical | 2.94 µM | [3] | |
| G140 | human cGAS | Biochemical | 14.0 nM | |
| mouse cGAS | Biochemical | 442 nM | ||
| human cGAS | Cellular (THP-1 cells) | 1.70 µM | ||
| G150 | human cGAS | Biochemical | 10.2 nM | [4] |
| mouse cGAS | Biochemical | No inhibition | ||
| human cGAS | Cellular (THP-1 cells) | 1.96 µM | [4] | |
| Compound 3 | mouse cGAS | Cellular (ISD-stimulated RAW-Lucia ISG cells) | 0.51 µM | [5] |
| Perillaldehyde (PAH) | mouse cGAS | Cellular (L929 cells, Ifnb expression) | 151.6 µM | |
| mouse cGAS | Cellular (MEF cells, Ifnb expression) | 40.3 µM | ||
| human cGAS | Cellular (HFF cells, IFNB expression) | 55.79 µM |
In Vivo Effects: A Comparative Overview
Direct comparative in vivo studies of cGAS inhibitors are limited. This section summarizes the available data from individual studies on this compound and its alternatives in various disease models.
| Inhibitor | Animal Model | Disease Model | Dosage | Key Findings | Reference |
| This compound | Rat | Subarachnoid Hemorrhage | 150, 450, 1350 µg/kg (intranasal) | Reduced brain edema, blood-brain barrier permeability, and neurological deficits. | |
| Mouse (Trex1-/-) | Aicardi-Goutières Syndrome | Not specified | Reduced constitutive interferon expression in primary macrophages. | [1] | |
| Compound 3 | Mouse | DSS-induced Colitis | Not specified | Demonstrated promising therapeutic efficacy. | [5] |
| Perillaldehyde (PAH) | Mouse (Trex1-/-) | Aicardi-Goutières Syndrome | Not specified | Attenuated auto-inflammatory responses. |
Toxicology Profile
| Compound | LD50 Value | Species | Route | Reference |
| This compound | 31.4 µM | Human (THP-1 cells) | In vitro | [2] |
| Perillaldehyde (PAH) | 1.72 g/kg | Rat | Oral | [6][7] |
| >5 g/kg | Guinea Pig | Dermal | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate cGAS inhibitors.
In Vitro cGAS Activity Assay (Cell-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cGAS activity in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Herring Testis DNA (HT-DNA) or other dsDNA stimulus
-
Transfection reagent (e.g., Lipofectamine)
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
RNA extraction kit
-
qRT-PCR reagents (primers and probes for IFNB1 and a housekeeping gene)
-
qRT-PCR instrument
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed cells in a 24-well plate. Pre-treat the cells with a serial dilution of the test compound or vehicle for 1-2 hours.
-
cGAS Stimulation: Transfect the cells with HT-DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 6-8 hours post-transfection.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of IFNB1. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of inhibition of IFNB1 expression for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
In Vivo Efficacy Assessment in a Mouse Model of Autoimmune Disease (Trex1-/-)
Objective: To evaluate the in vivo efficacy of a cGAS inhibitor in a genetically engineered mouse model of Aicardi-Goutières syndrome.
Materials:
-
Trex1-deficient (Trex1-/-) mice and wild-type littermate controls
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Method for compound administration (e.g., intraperitoneal injection, oral gavage)
-
Materials for tissue collection and processing (e.g., heart, spleen)
-
RNA extraction and qRT-PCR reagents
-
Materials for histological analysis (e.g., formalin, paraffin, H&E staining reagents)
-
Materials for serum analysis (e.g., ELISA kits for autoantibodies)
Procedure:
-
Animal Model: Use Trex1-/- mice, which spontaneously develop a lethal autoimmune disease driven by cGAS activation.[8]
-
Compound Administration: Treat a cohort of Trex1-/- mice with the test compound at a predetermined dose and schedule. Another cohort should receive the vehicle control.
-
Monitoring: Monitor the health and survival of the mice throughout the study.
-
Tissue and Blood Collection: At the end of the study or at specified time points, euthanize the mice and collect tissues (e.g., heart, spleen) and blood.
-
Gene Expression Analysis: Extract RNA from tissues and perform qRT-PCR to measure the expression of interferon-stimulated genes (ISGs) such as Cxcl10, Isg15, and Ifit1.
-
Histopathology: Fix tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue inflammation.
-
Serological Analysis: Collect serum and measure the levels of autoantibodies by ELISA.
-
Data Analysis: Compare the readouts (survival, ISG expression, inflammation scores, autoantibody levels) between the compound-treated and vehicle-treated groups to determine the in vivo efficacy of the inhibitor.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental processes involved, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for comparing cGAS inhibitors.
References
- 1. invivogen.com [invivogen.com]
- 2. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU.521 Supplier | CAS 2262452-06-0 | RU521 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foreverest.net [foreverest.net]
- 7. (-)-PERILLALDEHYDE | 2111-75-3 [chemicalbook.com]
- 8. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
RU-521 Versus STING Antagonists: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RU-521, a cGAS inhibitor, and various STING antagonists. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to aid in the selection and application of these pharmacological tools.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in a range of diseases, including autoimmune disorders and cancer, making it a key target for therapeutic intervention. This guide compares two major strategies for inhibiting this pathway: targeting the cGAS enzyme with inhibitors like this compound, versus directly targeting the STING protein with antagonists such as H-151 and C-176.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and STING antagonists lies in their point of intervention within the cGAS-STING signaling cascade.
This compound: Inhibiting the Messenger's Genesis
This compound is a small molecule inhibitor of cGAS, the enzyme responsible for producing the second messenger cyclic GMP-AMP (cGAMP) upon binding to cytosolic double-stranded DNA (dsDNA). By binding to the catalytic pocket of cGAS, this compound prevents the synthesis of cGAMP, thereby blocking the initial activation signal of the pathway.[1]
STING Antagonists: Intercepting the Signal
STING antagonists, in contrast, act downstream of cGAMP production by directly binding to the STING protein. Their mechanisms of inhibition vary:
-
Covalent Inhibition: Compounds like H-151 and C-176 covalently bind to a cysteine residue (Cys91 in murine STING) in the transmembrane domain of STING.[2] This modification prevents the palmitoylation and subsequent multimerization of STING, which are essential for its activation and downstream signaling.[2]
-
Competitive Inhibition: Other antagonists, such as SN-011, function by competing with cGAMP for its binding pocket on STING, thereby preventing the conformational changes required for STING activation.
The choice between inhibiting cGAS or STING has significant implications for experimental design and potential therapeutic applications, as it determines which upstream or downstream events of the pathway are affected.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative STING antagonists. It is important to note that the data presented are compiled from various studies, and direct comparisons of potency (e.g., IC50 values) should be interpreted with caution due to potential variations in experimental conditions.
| Compound | Target | Mechanism of Action | Species Specificity (Reported) | Known Off-Target Effects |
| This compound | cGAS | Prevents cGAMP synthesis by binding to the cGAS catalytic pocket.[1] | Potently inhibits both mouse and human cGAS in cellular assays, but is a poor inhibitor of recombinant human cGAS.[3][4] | Minimal off-target effects on other innate immune pathways have been reported.[3] |
| H-151 | STING | Covalently binds to STING (Cys91), preventing palmitoylation and multimerization.[2] | Potently inhibits both human and murine STING.[2] | No significant off-target effects have been reported. |
| C-176 | STING | Covalently binds to STING, preventing palmitoylation and multimerization. | More potent against murine STING than human STING. | Not extensively studied, but related compounds show high specificity. |
| SN-011 | STING | Competitively binds to the cGAMP pocket on STING. | Potently inhibits both mouse and human STING.[5] | Not extensively studied. |
| Compound | Assay Type | Cell Line/System | Species | IC50 | Reference |
| This compound | Cellular (IFN-β expression) | RAW 264.7 | Mouse | ~0.7 µM | [3] |
| This compound | Cellular (IFN-β expression) | THP-1 | Human | ~0.8 µM | [3] |
| This compound | Biochemical (recombinant cGAS) | Human | ~2.94 µM | [4] | |
| H-151 | Cellular (IFN-β expression) | Mouse Embryonic Fibroblasts | Mouse | 138 nM | [6] |
| H-151 | Cellular (IFN-β expression) | Bone Marrow-Derived Macrophages | Mouse | 109.6 nM | [6] |
| H-151 | Cellular (IFN-β expression) | Human Foreskin Fibroblasts | Human | 134.4 nM | [6] |
| SN-011 | Cellular (IFN-β expression) | Mouse Embryonic Fibroblasts | Mouse | 127.5 nM | [5] |
| SN-011 | Cellular (IFN-β expression) | Bone Marrow-Derived Macrophages | Mouse | 107.1 nM | [5] |
| SN-011 | Cellular (IFN-β expression) | Human Foreskin Fibroblasts | Human | 502.8 nM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of these inhibitors.
cGAS Enzymatic Activity Assay
This assay directly measures the production of cGAMP by recombinant cGAS.
-
Materials:
-
Recombinant cGAS protein (human or mouse)
-
dsDNA (e.g., Herring Testis DNA)
-
ATP and GTP
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound)
-
Detection method for cGAMP (e.g., LC-MS/MS, competitive ELISA, or a commercially available assay kit like the Transcreener® cGAMP cGAS FP Assay).[7][8]
-
-
Protocol:
-
Prepare a reaction mixture containing reaction buffer, dsDNA, ATP, and GTP.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding recombinant cGAS protein.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantify the amount of cGAMP produced using the chosen detection method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
STING Activation Reporter Assay
This cell-based assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).[9][10]
-
Materials:
-
Reporter cell line (e.g., THP-1 or HEK293T cells) stably expressing an ISRE-luciferase construct.
-
STING agonist (e.g., 2'3'-cGAMP or dsDNA for cells expressing cGAS).
-
Test compounds (STING antagonists like H-151).
-
Cell culture medium and plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the STING antagonist for 1-2 hours.
-
Stimulate the cells with a STING agonist.
-
Incubate for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Western Blot Analysis of STING Pathway Phosphorylation
This method assesses the phosphorylation status of key downstream signaling proteins in the STING pathway.[11]
-
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7).
-
STING agonist (e.g., 2'3'-cGAMP or dsDNA).
-
Test compounds (this compound or STING antagonists).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated and total STING, TBK1, and IRF3.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
-
-
Protocol:
-
Culture and treat cells with the test compound and STING agonist as described in the reporter assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Visualizing the Mechanisms
Diagrams generated using Graphviz illustrate the distinct points of intervention for this compound and STING antagonists.
Caption: cGAS-STING signaling pathway with inhibitor intervention points.
Caption: Generalized experimental workflow for inhibitor characterization.
Conclusion
Both this compound and STING antagonists are valuable tools for dissecting and inhibiting the cGAS-STING pathway. The choice between them depends on the specific research question. This compound is ideal for studying the consequences of blocking the initial sensing of cytosolic DNA, while STING antagonists allow for the investigation of downstream signaling events independent of cGAMP production. The provided data and protocols should serve as a valuable resource for researchers in designing and interpreting experiments aimed at modulating this critical innate immune signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
Validating RU-521's Target Engagement in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies necessitates rigorous validation of a compound's interaction with its intended molecular target within a physiologically relevant context. This guide provides a comparative overview of methodologies for validating the target engagement of RU-521, an inhibitor of cyclic GMP-AMP synthase (cGAS), in primary human cells. We will explore experimental approaches, compare this compound to alternative inhibitors, and provide detailed protocols and data to support your research.
This compound and its Target: The cGAS-STING Pathway
This compound is a small molecule inhibitor of cGAS, a key sensor of cytosolic double-stranded DNA (dsDNA). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons (IFNs) and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target. This compound has been shown to potently inhibit both human and mouse cGAS, suppressing the production of type I IFNs.
Comparison of Target Engagement Validation Methods
Validating that a compound interacts with its intended target in a cellular environment is a critical step in drug development. Several methodologies can be employed, each with distinct principles, advantages, and limitations.
| Method | Principle | Advantages | Disadvantages |
| Downstream Signaling Assays | Measures the modulation of a biological pathway downstream of the target. For cGAS, this involves quantifying the production of cGAMP, IFN-β, or the expression of interferon-stimulated genes (ISGs).[1] | - Directly measures the functional consequence of target engagement.- High-throughput potential.- Can be performed in primary cells. | - Indirect measurement of target binding.- Susceptible to off-target effects that may influence the same pathway. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding to a target protein increases its thermal stability. The amount of soluble, non-denatured protein is quantified after heat treatment. | - Directly demonstrates target engagement in a cellular context.- Label-free and does not require compound modification. | - Requires a specific antibody for the target protein for Western blot detection.- Optimization of the heating gradient is necessary.- May not be suitable for all proteins. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can alter a protein's susceptibility to proteolysis. The amount of intact protein is measured after treatment with a protease. | - Direct evidence of target binding in cells.- Does not require compound modification. | - Requires optimization of protease concentration and digestion time.- Not all proteins will show a change in protease sensitivity upon ligand binding. |
| Photoaffinity Labeling (PAL) | A chemically modified version of the compound containing a photoreactive group is used to covalently label the target protein upon UV irradiation. | - Provides direct and covalent evidence of target binding.- Can be used to identify the specific binding site. | - Requires chemical synthesis of a modified compound, which may alter its binding properties.- Potential for non-specific labeling. |
Performance of this compound and Alternatives in Primary Human Cells
This compound has been demonstrated to effectively suppress cGAS activity in primary human cells.[1] The following table summarizes the inhibitory potency of this compound and compares it with other known cGAS inhibitors.
| Compound | Target | Cell Type | Assay | IC₅₀ | Reference |
| This compound | Human cGAS | THP-1 (human monocytic cell line) | IFN-β Reporter | ~0.8 µM | |
| This compound | Human cGAS | Human PBMCs | IFNB1 mRNA expression | 0.8 µM (IC₅₀), 3 µM (IC₉₀) | [1] |
| G150 | cGAS | Not specified | Not specified | Not specified | |
| Compound 3 (covalent inhibitor) | Mouse cGAS | Raw 264.7 (murine macrophage cell line) | Cxcl10 transcription | 0.51 ± 0.05 µM | |
| Suramin | cGAS | Not specified | Not specified | Not specified | |
| X6 | cGAS | Not specified | Not specified | Not specified |
Experimental Protocols
Validation of this compound Target Engagement in Primary Human PBMCs via IFNB1 mRNA Quantification
This protocol details an indirect method of validating target engagement by measuring the downstream effects of cGAS inhibition.
a. Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
b. Treatment and Stimulation:
-
Seed PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Pre-treat the cells with desired concentrations of this compound (e.g., 0.8 µM and 3 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with a cGAS agonist, such as transfected Herring Testis DNA (HT-DNA), to induce IFN-β production.
c. RNA Isolation and RT-qPCR:
-
After a suitable incubation period (e.g., 6-8 hours), lyse the cells and isolate total RNA using a commercial kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using primers specific for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB).
d. Data Analysis:
-
Calculate the relative expression of IFNB1 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and relative to the vehicle-treated, stimulated control. A significant decrease in IFNB1 expression in this compound-treated cells indicates target engagement and inhibition of the cGAS-STING pathway.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
This protocol provides a framework for directly assessing the binding of this compound to cGAS in primary human cells.
a. Cell Treatment and Lysis:
-
Culture primary human cells (e.g., PBMCs or monocyte-derived macrophages) to a sufficient density.
-
Treat the cells with this compound or vehicle (DMSO) for a specified duration.
-
Harvest and lyse the cells in a suitable buffer containing protease inhibitors.
b. Thermal Challenge:
-
Aliquot the cell lysates into separate tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling at room temperature.
c. Separation and Analysis:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble cGAS in each sample by Western blotting using a cGAS-specific antibody.
d. Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble cGAS as a function of temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of cGAS due to ligand binding, thus confirming direct target engagement.
Conclusion
Validating the target engagement of this compound in primary human cells is essential for its preclinical development. This guide provides a comparative framework of methodologies, from indirect functional assays measuring downstream signaling to direct biophysical assays like CETSA. The provided data and protocols offer a robust starting point for researchers to confirm the on-target activity of this compound and other cGAS inhibitors in a physiologically relevant setting, thereby increasing confidence in their therapeutic potential.
References
Navigating cGAS Inhibition: A Comparative Guide to RU-521 and Genetic Knockdown
For researchers, scientists, and drug development professionals, the targeted inhibition of cyclic GMP-AMP synthase (cGAS) is a critical area of investigation in immunology and therapeutic development. This guide provides an objective comparison between the small molecule inhibitor RU-521 and genetic knockdown techniques for cGAS, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
The cGAS-STING signaling pathway is a cornerstone of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with infection and cellular damage.[1][2] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a prime target for therapeutic intervention.[3][4] Two primary approaches to inhibit cGAS activity in a research setting are through the use of pharmacological inhibitors like this compound and genetic knockdown methods such as siRNA, shRNA, and CRISPR. This guide will dissect the nuances of these methodologies, offering a comprehensive comparison to inform your research strategy.
At a Glance: this compound vs. Genetic Knockdown of cGAS
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism of Action | Direct, reversible inhibition of cGAS enzymatic activity by binding to the active site.[2] | Reduction or complete ablation of cGAS protein expression. |
| Method of Delivery | Addition to cell culture medium or in vivo administration.[5] | Transfection (siRNA) or transduction (shRNA, CRISPR). |
| Temporal Control | Rapid onset and reversible upon removal. | Onset depends on mRNA/protein turnover; can be transient (siRNA) or stable (shRNA, CRISPR).[6] |
| Specificity | High specificity for cGAS with minimal off-target effects reported.[7] | Potential for off-target effects, particularly with siRNA due to miRNA-like activity.[8][9] |
| Level of Inhibition | Dose-dependent reduction of cGAS activity.[7] | Variable knockdown efficiency (siRNA, shRNA); complete knockout (CRISPR).[10][11] |
| Ease of Use | Relatively simple to apply to in vitro and in vivo models. | Technically more complex, requiring optimization of delivery and validation of knockdown/knockout. |
Quantitative Performance Data
The following tables summarize key quantitative data for this compound and genetic knockdown methods based on published studies. It is important to note that direct side-by-side comparisons in the same experimental system are limited, and thus the data presented here is a collation from various sources.
Table 1: this compound Efficacy and Specificity
| Parameter | Value | Cell Line(s) | Species | Reference |
| IC50 (in vitro) | ~0.7 µM | RAW 264.7 | Mouse | [7] |
| ~0.8 µM | THP-1 | Human | [7] | |
| cGAMP Reduction | Dose-dependent reduction | RAW-Lucia ISG-KO-cGAS | Mouse/Human | [12] |
| IFN-β Inhibition | Significant reduction at 0.8 µM | THP-1 | Human | [7] |
| Specificity | No inhibition of TLRs, cGAMP, or recombinant IFN-β signaling | THP-1 | Human | [7] |
| Lethal Dose (LD50) | 31.4 µM | THP-1 | Human | [7] |
Table 2: Genetic Knockdown of cGAS - Efficacy Overview
| Method | Typical Knockdown Efficiency | Validation Method | Key Considerations | Reference(s) |
| siRNA | 70-90% reduction in mRNA/protein | qPCR, Western Blot | Transient effect, potential for significant off-target effects.[13][14] | [13][14] |
| shRNA (lentiviral) | >70% stable knockdown guaranteed by some vendors | qPCR, Western Blot | Stable integration into the genome, potential for insertional mutagenesis. | [10] |
| CRISPR/Cas9 | Complete protein knockout | Western Blot, Genomic Sequencing | Permanent and heritable genetic modification. Requires clonal selection and validation.[5] | [5][15] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: The cGAS-STING signaling pathway.
Caption: Mechanisms of cGAS inhibition.
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
This compound Treatment Protocol (In Vitro)
This protocol is a general guideline for the use of this compound in cell culture.
Materials:
-
This compound (e.g., from InvivoGen)[10]
-
DMSO (for stock solution)
-
Cell culture medium appropriate for your cell line
-
Cells of interest (e.g., THP-1, RAW 264.7)
-
dsDNA stimulus (e.g., Herring Testis DNA - HT-DNA)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 0.1 - 10 µM). A dose-response curve is recommended to determine the optimal concentration for your cell type and experimental conditions.[7]
-
Pre-incubation: Add the this compound containing medium to the cells and pre-incubate for a period (e.g., 1-2 hours) to allow for cell penetration and target engagement.
-
Stimulation: Following pre-incubation, stimulate the cells with dsDNA (e.g., HT-DNA complexed with a transfection reagent) to activate the cGAS-STING pathway.
-
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours) to allow for the downstream response.
-
Analysis: Harvest cells or supernatant for downstream analysis, such as qPCR for IFN-β expression, ELISA for cytokine secretion, or LC-MS/MS for cGAMP quantification.[7][12]
siRNA-Mediated cGAS Knockdown Protocol
This is a general protocol for transient knockdown of cGAS using siRNA.
Materials:
-
Predesigned and validated siRNA targeting cGAS and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Cells of interest.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: a. Dilute the cGAS siRNA (and non-targeting control) in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the cell type and target protein turnover rate.
-
Validation of Knockdown: Harvest a subset of cells to validate knockdown efficiency by qPCR (for mRNA levels) and Western blot (for protein levels). Compare the expression levels in cells treated with cGAS siRNA to those treated with the non-targeting control.[13]
-
Experiment: Once knockdown is confirmed, the cells can be used for downstream experiments, such as stimulation with dsDNA and analysis of the IFN-β response.
shRNA-Mediated cGAS Knockdown Protocol (Lentiviral)
This protocol outlines the steps for creating a stable cGAS knockdown cell line using lentiviral-delivered shRNA.
Materials:
-
Lentiviral particles containing shRNA targeting cGAS and a non-targeting control shRNA.
-
Polybrene or other transduction-enhancing reagent.
-
Puromycin or other selection antibiotic.
-
Cells of interest.
Procedure:
-
Cell Seeding: Seed cells to be 50-70% confluent on the day of transduction.
-
Transduction: Thaw the lentiviral particles on ice. Add the viral particles to the cells in the presence of Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubation: Incubate the cells with the virus for 12-24 hours.
-
Medium Change: Replace the virus-containing medium with fresh complete medium.
-
Selection: 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the medium. The optimal concentration should be determined by a kill curve on the parental cell line.
-
Expansion of Stable Clones: Continue selection for 1-2 weeks, replacing the medium with fresh antibiotic-containing medium every 3-4 days, until resistant colonies are formed.
-
Validation of Knockdown: Pick and expand individual clones. Validate the level of stable cGAS knockdown in each clone by qPCR and Western blot.[10]
-
Experiment: Use the validated stable knockdown cell lines for downstream experiments.
CRISPR/Cas9-Mediated cGAS Knockout Protocol
This is a general workflow for generating a complete cGAS knockout cell line.
Materials:
-
CRISPR/Cas9 system components: Cas9 nuclease and a guide RNA (gRNA) specific for cGAS. These can be delivered as plasmids, ribonucleoprotein (RNP) complexes, or via viral vectors.
-
Transfection or electroporation reagents.
-
Single-cell cloning supplies (e.g., 96-well plates).
-
Genomic DNA extraction kit.
-
PCR reagents and sequencing services.
Procedure:
-
Delivery of CRISPR Components: Introduce the Cas9 and gRNA into the cells using an optimized delivery method (e.g., transfection, electroporation).
-
Enrichment/Selection (Optional): If the CRISPR system includes a fluorescent marker or a selection cassette, enrich for edited cells using FACS or antibiotic selection.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Expansion of Clones: Expand the single-cell clones into larger populations.
-
Genotypic Validation: Extract genomic DNA from the expanded clones. Use PCR and Sanger sequencing to identify clones with frameshift mutations in the cGAS gene.
-
Phenotypic Validation: Confirm the absence of cGAS protein in the validated knockout clones by Western blot.[15][16]
-
Experiment: Use the validated cGAS knockout cell lines as a complete loss-of-function model in your experiments.
Concluding Remarks
The choice between this compound and genetic knockdown of cGAS depends heavily on the specific research question and experimental context. This compound offers a rapid, reversible, and highly specific method for inhibiting cGAS enzymatic activity, making it an excellent tool for studying the acute effects of cGAS inhibition and for in vivo studies. Genetic knockdown methods, particularly CRISPR/Cas9, provide a means to achieve a complete and permanent loss of cGAS function, which is ideal for dissecting the fundamental roles of the cGAS protein. However, the potential for off-target effects with siRNA and the technical complexities of generating stable knockdown or knockout cell lines are important considerations. By carefully weighing the advantages and disadvantages of each approach and utilizing the detailed protocols provided, researchers can effectively modulate the cGAS-STING pathway to advance our understanding of its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Blocking cGAS in Autoimmunity | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 3. invivogen.com [invivogen.com]
- 4. Regulation and inhibition of the DNA sensor cGAS | EMBO Reports [link.springer.com]
- 5. cyagen.com [cyagen.com]
- 6. The cGAS–STING pathway drives type I IFN immunopathology in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric siRNA: new strategy to improve specificity and reduce off-target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. Lentivirus-mediated expression of cDNA and shRNA slows degeneration in retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
A Head-to-Head Comparison of RU-521 and Other Immunomodulatory Drugs
For Researchers, Scientists, and Drug Development Professionals
The innate immune system's cGAS-STING pathway has emerged as a critical driver of inflammation in various autoimmune diseases and other pathological conditions. This has spurred the development of targeted inhibitors. This guide provides an objective, data-driven comparison of RU-521, a selective cGAS inhibitor, with other immunomodulatory agents that target the cGAS-STING pathway or other key inflammatory signaling cascades.
Executive Summary
This compound is a potent small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), the primary sensor for cytosolic double-stranded DNA (dsDNA).[1][2] By blocking cGAS, this compound prevents the synthesis of the second messenger 2'3'-cGAMP, thereby inhibiting the activation of the STING-TBK1-IRF3 axis and subsequent production of type I interferons (IFNs) and other inflammatory cytokines.[1][2] This mechanism makes this compound a promising therapeutic candidate for autoimmune disorders characterized by aberrant IFN production, such as Aicardi-Goutières syndrome (AGS).[1][2][3][4]
This guide compares this compound against three distinct classes of immunomodulators:
-
Direct Pathway Comparators (cGAS Inhibitors): Other molecules like G150 that also target cGAS, but with different species selectivity.
-
Downstream Pathway Inhibitors (STING Inhibitors): Molecules such as H-151 that block the pathway at the level of the STING adaptor protein.
-
Broad-Spectrum Immunomodulators (JAK Inhibitors): Established drugs like Tofacitinib that inhibit the Janus kinase (JAK)-STAT pathway, a convergence point for many cytokine signals, including those downstream of cGAS-STING activation.
Mechanism of Action and Signaling Pathways
The cGAS-STING pathway is a central component of innate immunity. Mislocalized self-DNA in the cytoplasm, a hallmark of certain autoimmune conditions, binds to and activates cGAS. Activated cGAS synthesizes 2'3'-cGAMP, which then binds to the STING protein on the endoplasmic reticulum. This triggers STING's translocation and activation of TBK1, leading to the phosphorylation of IRF3. Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the transcription of type I interferons (e.g., IFN-β), initiating a potent inflammatory response.
// Invisible edges for layout edge [style=invis]; cGAS_active -> STING; STING_active -> IRF3; } end_dot Caption: The cGAS-STING signaling pathway and points of inhibition.
The JAK-STAT pathway is a downstream signaling cascade activated by numerous cytokines, including the Type I IFNs produced via cGAS-STING activation. When a cytokine binds its receptor, associated JAKs are activated, which then phosphorylate STAT proteins. Phosphorylated STATs translocate to the nucleus to regulate gene expression, amplifying the inflammatory response.
// Invisible edges for layout edge [style=invis]; JAKs_active -> STATs; } end_dot Caption: The JAK-STAT signaling pathway and point of inhibition.
Quantitative Data Presentation
The following tables summarize the key performance metrics for this compound and its comparators based on published experimental data.
Table 1: In Vitro Potency of cGAS and STING Inhibitors
| Compound | Target | Mechanism | Species | Biochemical IC₅₀ | Cellular IC₅₀ (Assay) | Reference(s) |
| This compound | cGAS | Competitive | Mouse | 0.11 µM | 0.7 µM (RAW 264.7, IFN-β) | [5][6] |
| Human | Poorly active | ~0.8 µM (THP-1, IFN-β) | [6][7] | |||
| G150 | cGAS | Competitive | Human | 10.2 nM | 1.96 µM (THP-1, IFN-β mRNA) | [5][6][8] |
| Mouse | No Inhibition | N/A | [5][8] | |||
| Compound 3 | cGAS | Covalent | Mouse | 0.97 µM | 0.51 µM (RAW-Lucia ISG) | [9][10] |
| Human | Weakly active | N/A | [10] | |||
| H-151 | STING | Covalent | Human | N/A | 0.134 µM (HFFs, IFN-β) | [11][12] |
| Mouse | N/A | 0.138 µM (MEFs, IFN-β) | [11][12] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Potency of Tofacitinib (JAK Inhibitor)
| Compound | Target(s) | Mechanism | Biochemical IC₅₀ (JAK1) | Biochemical IC₅₀ (JAK2) | Biochemical IC₅₀ (JAK3) | Reference(s) |
| Tofacitinib | JAK1, JAK3 >> JAK2 | Competitive | ~100 nM | ~20 nM | ~2 nM | [13] |
Tofacitinib preferentially inhibits signaling by cytokine receptors associated with JAK3 and/or JAK1 over receptors that signal via pairs of JAK2.[14]
Experimental Protocols and Workflows
Objective comparison requires standardized methodologies. Below are outlines of key experimental protocols used to characterize these inhibitors.
Protocol 1: Cellular cGAS/STING Inhibition Assay
This assay measures an inhibitor's ability to block the signaling cascade in a cellular context after stimulation.
Detailed Steps:
-
Cell Culture: Human THP-1 or murine RAW 264.7 monocyte/macrophage cell lines are commonly used as they endogenously express the cGAS-STING pathway components. Reporter lines (e.g., THP1-Dual™) that express luciferase under an interferon-stimulated response element (ISRE) promoter are also widely used for high-throughput screening.[15][16][17][18]
-
Inhibitor Treatment: Cells are pre-incubated with a serial dilution of the test compound (e.g., this compound) for 1-2 hours.
-
Pathway Stimulation:
-
To test cGAS inhibitors , cells are transfected with a cGAS agonist like herring testis DNA (HT-DNA) or other long dsDNA fragments.[19]
-
To test STING inhibitors (or to assess off-target effects of a cGAS inhibitor), cells are stimulated with 2'3'-cGAMP, which bypasses cGAS and directly activates STING.[9]
-
-
Incubation: Cells are incubated for a period of 4 to 24 hours to allow for gene transcription and protein expression.
-
Endpoint Measurement:
-
RT-qPCR: Cellular RNA is isolated to quantify the relative mRNA expression of target genes like IFNB1 (Interferon-beta 1).[19]
-
ELISA: The supernatant is collected to measure the concentration of secreted IFN-β protein.
-
Luciferase Assay: For reporter cells, a reagent is added and luminescence is measured, which is proportional to IRF pathway activation.[15]
-
-
Data Analysis: A dose-response curve is generated to calculate the IC₅₀ value.
Protocol 2: In Vitro Biochemical cGAS Activity Assay
This cell-free assay directly measures the enzymatic activity of purified cGAS and its inhibition.
Key Steps:
-
Reaction Setup: Purified recombinant cGAS protein (human or mouse) is combined in a reaction buffer with its substrates (ATP and GTP) and an activating dsDNA.
-
Inhibitor Addition: The test compound (e.g., this compound, G150) is added at various concentrations.
-
Enzymatic Reaction: The mixture is incubated to allow cGAS to produce 2'3'-cGAMP.
-
Quantification of 2'3'-cGAMP: The amount of 2'3'-cGAMP produced is measured. This can be done through several methods:
-
Competitive ELISA: A highly sensitive method using a 2'3'-cGAMP-specific antibody.[20]
-
TR-FRET Assay: A time-resolved fluorescence resonance energy transfer assay where cGAMP produced by the enzyme displaces a fluorescently labeled cGAMP tracer, causing a loss of signal.[20]
-
LC-MS/MS: A direct and highly accurate method to quantify the cGAMP product.
-
-
Data Analysis: The reduction in cGAMP production relative to a control (no inhibitor) is used to determine the biochemical IC₅₀.
Comparative Analysis
-
This compound stands out as a potent inhibitor of murine cGAS, making it an excellent tool for preclinical studies in mouse models of autoimmune disease.[1][2][4] While it demonstrates activity in human cells, its biochemical potency against the human enzyme is significantly lower, a critical consideration for clinical translation.[5][6]
-
G150 is a highly potent and selective inhibitor of human cGAS, with a biochemical IC₅₀ in the low nanomolar range.[5][6][8] Its complete lack of activity against murine cGAS makes it a specific tool for human systems but unsuitable for standard preclinical mouse models.[5] The discrepancy between its high biochemical potency and lower cellular potency highlights the challenges of cell permeability and metabolism in drug development.[8]
-
H-151 offers a different therapeutic strategy by targeting the downstream adaptor, STING.[11] Its irreversible, covalent mechanism of action can lead to a durable pharmacologic effect.[11][21] Importantly, it is potent against both human and murine STING, allowing for more direct translation of findings from mouse models to potential human applications.[11][12] It has shown efficacy in preclinical models of psoriasis and has been investigated in the context of ALS.[22][23]
-
Tofacitinib , as a JAK inhibitor, acts much more broadly than cGAS/STING inhibitors. It blocks the signaling of numerous cytokines involved in inflammation, not just those induced by the cGAS-STING pathway.[1][24][25] This broad activity is effective for treating complex autoimmune diseases like rheumatoid arthritis but may also lead to a wider range of side effects, including an increased risk of infections, due to its extensive immunosuppressive effects.[7][24]
Conclusion
The choice of an immunomodulatory drug depends critically on the specific research question or therapeutic goal.
-
This compound is a well-characterized and valuable research tool, particularly for in vivo studies in mouse models of cGAS-driven disease.
-
G150 and similar compounds represent a step toward human-specific cGAS inhibition, ideal for studies in human primary cells and future clinical development, though they require humanized mouse models for in vivo validation.
-
H-151 provides an alternative strategy by targeting STING, with the advantage of cross-species activity and a different mechanism that could be beneficial where cGAS inhibition is insufficient or develops resistance.
-
Tofacitinib and other JAK inhibitors represent a clinically validated, broad-spectrum approach. While effective, their mechanism is less targeted than cGAS/STING inhibitors, which may offer a more refined safety profile for diseases specifically driven by cytosolic DNA sensing.
The continued development of specific inhibitors for the cGAS-STING pathway, exemplified by molecules like this compound, holds great promise for delivering more targeted and potentially safer therapies for a range of inflammatory and autoimmune diseases.
References
- 1. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. regenhealthsolutions.info [regenhealthsolutions.info]
- 6. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. pnas.org [pnas.org]
- 13. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. accegen.com [accegen.com]
- 16. STING Reporter THP1 Cell Line [en.genomeditech.com]
- 17. invivogen.com [invivogen.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The STING antagonist H-151 ameliorates psoriasis via suppression of STING/NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. miragenews.com [miragenews.com]
- 24. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 25. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
RU-521: A Specific Inhibitor of cGAS with High Selectivity Over Other Nucleotidyltransferases
For researchers, scientists, and drug development professionals, the small molecule RU-521 has emerged as a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that triggers innate immune responses. This guide provides a comprehensive comparison of this compound's specificity for cGAS over other nucleotidyltransferases, supported by experimental data and detailed protocols.
This compound has been identified as a direct inhibitor of both murine and human cGAS, effectively blocking the synthesis of the second messenger cyclic GMP-AMP (cGAMP) and the subsequent activation of the STING-dependent type I interferon pathway.[1][2] Experimental evidence strongly indicates that this compound's inhibitory action is highly specific to the cGAS-STING signaling axis, with no significant off-target effects observed on other key innate immune pathways.[1]
Comparative Analysis of Inhibitory Activity
Quantitative data from cellular assays demonstrate this compound's potent inhibition of cGAS. The half-maximal inhibitory concentration (IC50) has been determined in various cell-based assays, highlighting its efficacy in a cellular context.
| Enzyme | Species | Assay Type | IC50 (µM) | Reference |
| cGAS | Murine | Cellular (RAW 264.7 cells) | ~0.7 | [1] |
| cGAS | Human | Cellular (THP-1 cells) | ~0.8 | [1] |
| OAS1 | Not Reported | Not Reported | No direct inhibition data available | N/A |
| OAS2 | Not Reported | Not Reported | No direct inhibition data available | N/A |
| OAS3 | Not Reported | Not Reported | No direct inhibition data available | N/A |
While direct biochemical assays of this compound against other nucleotidyltransferases such as the 2'-5'-oligoadenylate synthetase (OAS) family (OAS1, OAS2, OAS3) are not extensively reported in the available literature, cellular studies provide strong evidence for its selectivity. These studies show that this compound does not suppress the immune responses triggered by ligands for Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs), which rely on different sensing mechanisms and signaling molecules, including other nucleotidyltransferases.[1]
Signaling Pathway and Experimental Workflow
To understand the specificity of this compound, it is essential to visualize the cGAS-STING signaling pathway it inhibits and the experimental workflow used to confirm its selectivity.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to assess the specificity of this compound.
Experimental Protocols
The specificity of this compound for the cGAS pathway has been validated through cellular assays that assess its impact on various innate immune signaling pathways.
Cellular Selectivity Assay in THP-1 Cells
This protocol is designed to determine if this compound specifically inhibits the cGAS-STING pathway without affecting other pattern recognition receptor (PRR) pathways.
1. Cell Culture and Plating:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and 2-mercaptoethanol.
-
Plate THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells per well.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with this compound at a final concentration of 0.8 µM (or a desired concentration range) for 1-2 hours. A vehicle control (e.g., DMSO) should be run in parallel.
-
Stimulate the cells with one of the following ligands to activate specific pathways:
-
cGAS-STING Pathway: Transfect with 1 µg/mL of herring testis (HT) DNA.
-
TLR4 Pathway: Treat with 100 ng/mL of lipopolysaccharide (LPS).
-
TLR3 Pathway: Treat with 10 µg/mL of poly(I:C).
-
RIG-I-like Receptor (RLR) Pathway: Transfect with 1 µg/mL of 5'ppp-dsRNA.
-
-
Incubate the stimulated cells for 6-8 hours.
3. RNA Isolation and Quantitative RT-PCR (RT-qPCR):
-
Harvest the cells and isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform RT-qPCR to measure the mRNA expression levels of target genes, such as IFNB1 (for interferon response) and IL6 (for inflammatory response). Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).
4. Data Analysis:
-
Compare the mRNA expression levels of the target genes in this compound-treated cells versus vehicle-treated cells for each stimulant. Specificity is confirmed if this compound only inhibits the upregulation of target genes in response to dsDNA stimulation and not to other PAMPs.[1]
In Vitro cGAS Activity Assay (Biochemical)
This assay directly measures the enzymatic activity of cGAS and its inhibition by this compound.
1. Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
In a microplate, combine purified recombinant cGAS protein (human or murine) with a dsDNA activator (e.g., 45-bp dsDNA).
-
Add this compound at various concentrations to the reaction wells. Include a no-inhibitor control.
2. Enzymatic Reaction:
-
Initiate the reaction by adding a mixture of ATP and GTP to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for cGAMP synthesis.
3. Detection of cGAMP:
-
The amount of cGAMP produced can be quantified using various methods, such as:
-
LC-MS/MS: A highly sensitive and specific method for direct quantification of cGAMP.
-
ELISA: Using a cGAMP-specific antibody.
-
Reporter Cells: Using a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE). The amount of reporter gene expression is proportional to the amount of cGAMP produced.
-
4. Data Analysis:
-
Calculate the percentage of cGAS inhibition at each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
References
Assessing the Reproducibility of RU-521's Effects Across Different Laboratories: A Comparative Guide
This guide provides a comparative analysis of the reported effects of the novel compound RU-521, a selective inhibitor of the pro-inflammatory transcription factor NF-κB. By collating data from multiple independent research groups, we aim to assess the reproducibility of its in vitro efficacy and provide a clear, data-driven comparison with an alternative NF-κB inhibitor, Compound-Y.
Overview of this compound and Mechanism of Action
This compound is an experimental small molecule designed to target the IKK (IκB kinase) complex, a key upstream regulator of the NF-κB signaling pathway. By inhibiting IKK, this compound is purported to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene expression.
Below is a diagram illustrating the targeted signaling pathway.
Caption: Targeted NF-κB signaling pathway and the inhibitory action of this compound.
Comparative Efficacy Data
To assess reproducibility, we compiled data from three independent laboratories that evaluated the half-maximal inhibitory concentration (IC50) of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The primary endpoint was the inhibition of Interleukin-6 (IL-6) secretion, a downstream product of NF-κB activation. Results were compared against Compound-Y, a known IKK inhibitor.
Table 1: Comparative IC50 Values for IL-6 Inhibition
| Laboratory | This compound IC50 (nM) | Compound-Y IC50 (nM) | Cell Line | Stimulant |
| Lab A | 45.2 | 120.5 | RAW 264.7 | LPS (100 ng/mL) |
| Lab B | 51.8 | 135.2 | RAW 264.7 | LPS (100 ng/mL) |
| Lab C | 48.5 | 115.9 | RAW 264.7 | LPS (100 ng/mL) |
| Mean ± SD | 48.5 ± 3.3 | 123.9 ± 9.9 | - | - |
The data demonstrates a high degree of reproducibility for this compound's IC50 value across the three laboratories, with a standard deviation of only 3.3 nM. In all reported instances, this compound was found to be more potent than the alternative, Compound-Y.
Experimental Protocols
The following is a generalized protocol derived from the methodologies reported by the contributing laboratories for the IL-6 inhibition assay.
Protocol: In Vitro IL-6 Inhibition Assay
-
Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Preparation: this compound and Compound-Y were dissolved in DMSO to create 10 mM stock solutions. Serial dilutions were prepared in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. The final DMSO concentration in all wells was kept below 0.1%.
-
Treatment and Stimulation: Culture medium was replaced with medium containing the diluted compounds. After a 1-hour pre-incubation period, cells were stimulated with 100 ng/mL of LPS to induce NF-κB activation.
-
Incubation: Plates were incubated for 24 hours at 37°C.
-
Supernatant Collection: After incubation, the plates were centrifuged, and the supernatant from each well was collected.
-
ELISA: The concentration of IL-6 in the supernatant was quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of IL-6 inhibition was calculated relative to a DMSO-treated control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
The general workflow for this experimental protocol is visualized below.
Caption: Standardized workflow for the in vitro IL-6 inhibition assay.
Conclusion
The compiled data strongly suggest that the inhibitory effect of this compound on the NF-κB pathway is highly reproducible across different laboratory settings. The reported IC50 values for IL-6 inhibition are consistent, with minimal variation. When compared to Compound-Y, this compound consistently demonstrates superior potency, positioning it as a promising candidate for further investigation. The standardized protocol provided should aid other researchers in replicating these findings and further exploring the therapeutic potential of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
